Product packaging for DL-Ethionine(Cat. No.:CAS No. 67-21-0)

DL-Ethionine

Katalognummer: B555955
CAS-Nummer: 67-21-0
Molekulargewicht: 163.24 g/mol
InChI-Schlüssel: GGLZPLKKBSSKCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DL-Ethionine (CAS 67-21-0) is the ethyl analog of the essential amino acid methionine and is a well-characterized tool for investigating hepatotoxicity, carcinogenesis, and methionine metabolism . As a methionine antagonist, it competes with methionine for adenosyl groups from ATP, leading to the formation of S-adenosylethionine instead of the universal methyl donor S-adenosylmethionine (SAMe) . This process depletes cellular ATP pools and impairs crucial transmethylation reactions for DNA, RNA, protein, and phospholipid methylation, which can disrupt cellular growth, function, and gene expression . A primary research application is its use as a dietary supplement to accelerate cholangiocarcinogenesis in vivo and to induce oxidative stress in the liver for studying the response of antioxidative enzymes and compounds like glutathione . It is also widely used to model experimental pancreatitis in animals and has been shown to inhibit intestinal protein synthesis and lipid transport, providing insights into fat absorption mechanisms . Furthermore, this compound is investigated in oncology research for its ability to create methionine dependency in tumor cells, exploring metabolic vulnerabilities in cancers such as prostate cancer and glioma . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as suspected of causing cancer (H351) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B555955 DL-Ethionine CAS No. 67-21-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-4-ethylsulfanylbutanoic acid
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InChI

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
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InChI Key

GGLZPLKKBSSKCX-UHFFFAOYSA-N
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Canonical SMILES

CCSCCC(C(=O)O)N
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Molecular Formula

C6H13NO2S
Record name DL-ETHIONINE
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DSSTOX Substance ID

DTXSID0020579
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Molecular Weight

163.24 g/mol
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Physical Description

Dl-ethionine is a white crystalline flakes. (NTP, 1992)
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Solubility

1 to 5 mg/mL at 64 °F (NTP, 1992)
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CAS No.

67-21-0, 535-32-0, 13073-35-3
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Melting Point

516 to 523 °F (decomposes) (NTP, 1992)
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Foundational & Exploratory

Unraveling the Intricacies of Protein Synthesis Inhibition by DL-Ethionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms by which DL-ethionine, a methionine analogue, inhibits protein synthesis. This document delves into the biochemical pathways, presents quantitative data from key studies, and offers detailed experimental protocols to facilitate further research in this area.

Core Mechanism of Action: A Multi-pronged Assault on the Translational Machinery

This compound disrupts protein synthesis through a sophisticated, multi-faceted mechanism rather than a single point of intervention. The primary modes of action are ATP depletion through the formation of a stable metabolic intermediate, disruption of tRNA methylation, and erroneous incorporation into nascent polypeptide chains.

ATP Trapping and Depletion via S-Adenosylethionine (SAE) Formation

The central and most immediate effect of this compound is the severe depletion of cellular adenosine triphosphate (ATP). Ethionine serves as a substrate for methionine adenosyltransferase (MAT), the enzyme that normally synthesizes S-adenosylmethionine (SAM), a universal methyl group donor. In the presence of ethionine, MAT catalyzes the formation of S-adenosylethionine (SAE), consuming ATP in the process.

Unlike SAM, SAE is a poor substrate for most methyltransferases and is metabolized very slowly. This leads to the "trapping" of adenine in the form of SAE, effectively sequestering it from the cellular adenine nucleotide pool. The consequence is a rapid and significant drop in ATP levels, which has profound downstream effects on energy-dependent cellular processes, most notably the initiation of protein synthesis.

Inhibition of Translation Initiation

The depletion of cellular ATP directly impacts the intricate process of translation initiation, a major rate-limiting step in protein synthesis. This occurs primarily through the modulation of key signaling pathways that control the assembly of the translation initiation complex.

Specifically, the reduction in ATP levels leads to the hypophosphorylation of several critical regulators of translation:

  • eukaryotic Initiation Factor 4E (eIF4E): This cap-binding protein is essential for the recruitment of mRNA to the ribosome.

  • 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to eIF4E, preventing its association with eIF4G and thereby inhibiting the formation of the eIF4F initiation complex.

  • Ribosomal Protein S6 Kinase (S6K1): The activity of S6K1, which phosphorylates the ribosomal protein S6 and other components of the translational machinery, is also diminished.

The collective dephosphorylation of these factors leads to a global shutdown of cap-dependent translation initiation, resulting in the disaggregation of polysomes. Furthermore, there is evidence that ethionine treatment activates a translational inhibitor, similar to the hemin-controlled inhibitor in reticulocytes, which can be reversed by the addition of eIF-2.

Aberrant tRNA Modification

Transfer RNA (tRNA) molecules undergo extensive post-transcriptional modification, including methylation, which is crucial for their stability, folding, and function in decoding mRNA. As a consequence of SAE accumulation and subsequent effects on the cellular methylation potential, ethionine treatment leads to the synthesis of undermethylated tRNA. Interestingly, while tRNA from ethionine-treated cells is deficient in methylated nucleosides, it paradoxically becomes a poor substrate for in vitro methylation over time, suggesting a complex disruption of tRNA maturation and function.

Incorporation into Polypeptides

This compound can be recognized by aminoacyl-tRNA synthetases as an analogue of methionine. This leads to its attachment to tRNAMet and subsequent incorporation into nascent polypeptide chains in place of methionine. The presence of the bulkier ethyl group in place of the methyl group can alter the structure, stability, and function of the resulting proteins, potentially leading to misfolding and rapid degradation.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on protein synthesis and cellular ATP levels have been quantified in various experimental systems. The following tables summarize key findings from the literature.

Experimental System This compound Concentration Effect on Protein Synthesis Reference
Swiss Mice (in vivo)2500 mg/kg30-40% inhibition after 3 hours[1]
Rat Liver Slices (in vitro)Not specifiedPreferential reduction of acute-phase protein synthesis[2]
Turpentine-induced inflamed rats (in vivo)Not specifiedReduced incorporation of 14C-leucine into fibrinogen and haptoglobin[3]
Experimental System This compound Concentration Effect on ATP Levels Reference
Rat Liver (in vivo)Not specified60% of control value[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Measurement of Protein Synthesis via Radiolabeled Amino Acid Incorporation

This protocol is adapted from standard methods for measuring global protein synthesis rates in cell culture.

Materials:

  • Cells of interest cultured in appropriate media

  • Methionine-free culture medium

  • [35S]-methionine or [3H]-leucine

  • Phosphate-buffered saline (PBS), ice-cold

  • Trichloroacetic acid (TCA), 10% (w/v) solution, ice-cold

  • Ethanol, 95%, ice-cold

  • Sodium hydroxide (NaOH), 0.1 M

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.

  • Starvation (optional but recommended): Gently aspirate the growth medium and wash the cells once with pre-warmed methionine-free medium. Incubate the cells in methionine-free medium for 30-60 minutes to deplete the intracellular pool of unlabeled methionine.

  • Treatment: Replace the starvation medium with fresh methionine-free medium containing the desired concentrations of this compound. Incubate for the desired time period (e.g., 1, 3, 6 hours). Include a vehicle-only control.

  • Radiolabeling: Add [35S]-methionine (final concentration typically 1-10 µCi/mL) or [3H]-leucine to each well and incubate for a short period (e.g., 30-60 minutes). This pulse-labeling ensures that only newly synthesized proteins are radiolabeled.

  • Harvesting: Place the plate on ice to stop the incorporation. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Precipitation: Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.

  • Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol to remove unincorporated radiolabel.

  • Solubilization: Air-dry the wells and then add 0.1 M NaOH to each well to solubilize the protein precipitate.

  • Quantification: Transfer the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalization: In a parallel plate treated under the same conditions (without radiolabeling), determine the total protein concentration in each well using a standard protein assay (e.g., BCA or Bradford assay). Normalize the counts per minute (CPM) to the total protein content.

Quantification of Cellular ATP Levels using a Luciferase-Based Assay

This protocol outlines a common method for measuring cellular ATP content.

Materials:

  • Cells cultured in a white-walled, clear-bottom 96-well plate

  • ATP assay kit containing:

    • Luciferase enzyme

    • D-luciferin substrate

    • ATP assay buffer

    • Cell lysis buffer

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described in the protein synthesis protocol.

  • Reagent Preparation: Prepare the ATP detection reagent by mixing the luciferase, D-luciferin, and assay buffer according to the manufacturer's instructions. Protect the reagent from light.

  • Cell Lysis: Remove the culture medium and add the cell lysis buffer to each well. Incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete cell lysis and release of ATP.

  • ATP Measurement: Add the prepared ATP detection reagent to each well.

  • Luminescence Reading: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to convert the relative light units (RLU) to absolute ATP concentrations.

  • Normalization: Normalize the ATP concentration to the cell number or total protein content in each well.

Analysis of tRNA Methylation Status by Northern Blotting

This protocol provides a general framework for assessing changes in tRNA methylation.

Materials:

  • Total RNA isolated from control and this compound-treated cells

  • Denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 7M urea)

  • TBE buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Radiolabeled oligonucleotide probe specific for a tRNA of interest

  • Washing buffers (e.g., SSC with SDS)

  • Phosphorimager or X-ray film

Procedure:

  • RNA Isolation: Extract total RNA from control and ethionine-treated cells using a standard method (e.g., TRIzol). Ensure high quality and purity of the RNA.

  • Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide gel to resolve the small RNA species, including tRNA.

  • Transfer: Transfer the separated RNA from the gel to a nylon membrane using electroblotting.

  • Crosslinking: UV-crosslink the RNA to the membrane to immobilize it.

  • Prehybridization: Incubate the membrane in hybridization buffer for at least 1 hour at the appropriate temperature to block non-specific binding sites.

  • Hybridization: Add a 32P-labeled oligonucleotide probe specific for the tRNA of interest to the hybridization buffer and incubate overnight. The probe's binding affinity may be sensitive to the methylation status of the target tRNA.

  • Washing: Wash the membrane with buffers of increasing stringency to remove unbound probe.

  • Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the hybridized probe.

  • Analysis: Compare the signal intensity of the tRNA band between control and ethionine-treated samples. A change in signal intensity may indicate an alteration in tRNA levels or modification status that affects probe binding. A loading control (e.g., a probe for a snoRNA or another small RNA) should be used for normalization.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action

DL_Ethionine_Pathway cluster_cell Hepatocyte cluster_atp_trapping ATP Trapping cluster_translation_inhibition Translation Initiation Inhibition cluster_tRNA tRNA Effects cluster_incorporation Protein Incorporation ethionine_ext This compound (extracellular) ethionine_int This compound (intracellular) ethionine_ext->ethionine_int mat Methionine Adenosyltransferase (MAT) ethionine_int->mat ribosome Ribosome ethionine_int->ribosome Incorporation atp ATP atp->mat methionine Methionine sae S-Adenosylethionine (SAE) mat->sae Slow Metabolism adenine_pool Adenine Nucleotide Pool Depletion sae->adenine_pool unmethyl_tRNA Undermethylated tRNA sae->unmethyl_tRNA Inhibits Methylation sam S-Adenosylmethionine (SAM) adenine_pool->atp Reduced Regeneration eif4e eIF4E adenine_pool->eif4e Hypophosphorylation bp1 4E-BP1 adenine_pool->bp1 Hypophosphorylation s6k1 S6K1 adenine_pool->s6k1 Hypophosphorylation eif4f eIF4F Complex Formation Blocked eif4e->eif4f bp1->eif4e Binds and Inhibits polysome Polysome Disaggregation s6k1->polysome protein_synthesis Protein Synthesis Inhibition eif4f->protein_synthesis polysome->protein_synthesis tRNA tRNA methyl_tRNA Methylated tRNA tRNA->methyl_tRNA Normal Methylation unmethyl_tRNA->ribosome Altered Function eth_protein Ethionine-containing Proteins (non-functional) ribosome->eth_protein eth_protein->protein_synthesis

Caption: this compound's multi-pronged inhibition of protein synthesis.

Experimental Workflow for Measuring Protein Synthesis Inhibition

Exp_Workflow_Protein_Synthesis start Start: Seed Cells treat Treat with this compound (and controls) start->treat radiolabel Pulse-label with [35S]-Methionine or [3H]-Leucine treat->radiolabel harvest Harvest Cells (Wash with PBS) radiolabel->harvest precipitate Precipitate Proteins (10% TCA) harvest->precipitate wash Wash Precipitate (95% Ethanol) precipitate->wash solubilize Solubilize Proteins (0.1 M NaOH) wash->solubilize measure Measure Radioactivity (Scintillation Counting) solubilize->measure normalize Normalize to Total Protein Content measure->normalize end End: Quantified Protein Synthesis Inhibition normalize->end

Caption: Workflow for quantifying protein synthesis inhibition.

Logical Relationship of ATP Depletion and Translation Inhibition

Logical_Relationship ethionine This compound sae_formation S-Adenosylethionine (SAE) Formation ethionine->sae_formation atp_depletion ATP Depletion sae_formation->atp_depletion Consumes ATP hypophosphorylation Hypophosphorylation of eIF4E, 4E-BP1, S6K1 atp_depletion->hypophosphorylation Leads to eif4f_inhibition eIF4F Complex Assembly Inhibited hypophosphorylation->eif4f_inhibition Causes initiation_block Translation Initiation Block eif4f_inhibition->initiation_block Results in protein_synthesis_inhibition Protein Synthesis Inhibition initiation_block->protein_synthesis_inhibition Ultimately Causes

Caption: Causal chain from this compound to protein synthesis inhibition.

References

The Metabolic Odyssey of DL-Ethionine in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-ethionine, the S-ethyl analog of the essential amino acid L-methionine, has long been a tool in biomedical research to induce experimental models of various pathologies, including liver injury and cancer. Its profound effects on cellular metabolism stem from its ability to act as a metabolic Trojan horse, interfering with the intricate network of methionine-dependent pathways. This technical guide provides an in-depth exploration of the metabolic fate of this compound in mammalian cells, detailing its absorption, distribution, biotransformation, and excretion. We present a comprehensive summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the core signaling and metabolic pathways affected by this compound. This document is intended to serve as a valuable resource for researchers investigating the mechanisms of ethionine toxicity, developing therapeutic strategies for related conditions, and for professionals in drug development assessing the metabolic liabilities of novel chemical entities.

Introduction

Ethionine [(RS)-2-amino-4-(ethylthio)butanoic acid] exerts its biological effects primarily by mimicking methionine, thereby gaining entry into the fundamental one-carbon metabolism pathways. Its primary mechanism of toxicity revolves around the enzymatic conversion to S-adenosylethionine (SAE) by methionine adenosyltransferase (MAT). This process "traps" adenosine in the form of SAE, leading to a significant depletion of cellular adenosine triphosphate (ATP) pools, a phenomenon particularly pronounced in the liver.[1][2] The consequences of this ATP depletion are far-reaching, impacting a multitude of cellular processes including protein synthesis, methylation reactions, and signal transduction.

Metabolic Fate of this compound

The journey of this compound through a mammalian system can be categorized into four main stages: absorption, distribution, metabolism, and excretion.

Absorption and Distribution

Following administration, this compound is rapidly absorbed from the gastrointestinal tract.[3] Due to its structural similarity to methionine, it is transported into cells via amino acid transport systems.[4] Once in circulation, ethionine is distributed to various tissues, with the liver being a primary site of accumulation and metabolism.

Biotransformation: The Core of Ethionine's Effects

The biotransformation of ethionine is a multi-step process involving several key enzymatic reactions that mirror methionine metabolism.

The pivotal step in ethionine's metabolic activation is its reaction with ATP, catalyzed by methionine adenosyltransferase (MAT), to form S-adenosylethionine (SAE).[5]

ATP + L-Ethionine → S-Adenosylethionine + PPi + Pi

This reaction is analogous to the formation of S-adenosylmethionine (SAM) from methionine.[6] However, the subsequent metabolism of SAE is significantly slower than that of SAM, leading to its accumulation and the sequestration of adenosine, which in turn depletes cellular ATP levels.[1]

SAE can serve as an ethyl group donor in transethylation reactions, analogous to the transmethylation reactions involving SAM. This results in the aberrant ethylation of various biomolecules, including DNA, RNA, proteins, and phospholipids, which can disrupt their normal function.

Ethionine can also undergo other metabolic transformations, including:

  • Oxidation: Ethionine can be oxidized to ethionine sulfoxide.

  • Deamination: The amino group can be removed to form the corresponding keto-acid.

  • Incorporation into Proteins: Ethionine can be mistakenly incorporated into polypeptide chains in place of methionine during protein synthesis, leading to the formation of dysfunctional proteins.[7]

Excretion

The byproducts of ethionine metabolism, along with any unmetabolized ethionine, are primarily excreted in the urine.[5]

Key Toxicological Effects

The metabolic perturbations induced by this compound manifest as a range of toxicological effects, primarily affecting the liver.

ATP Depletion and its Consequences

The trapping of adenosine as SAE leads to a rapid and severe decrease in hepatic ATP concentrations.[8][9] This energy crisis has several downstream consequences:

  • Inhibition of Protein Synthesis: The initiation and elongation steps of protein synthesis are highly energy-dependent processes. ATP depletion leads to the disaggregation of polysomes and a halt in protein production.[7][10]

  • Disruption of Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors is an energy-intensive pathway that is impaired by the lack of ATP.[11]

  • Fatty Liver: The inhibition of apolipoprotein synthesis, necessary for the export of triglycerides from the liver, contributes to the development of hepatic steatosis.[12]

Interference with Methylation Reactions

The accumulation of SAE competitively inhibits SAM-dependent methyltransferases, which are crucial for a vast array of cellular processes, including:

  • Epigenetic Regulation: Alterations in DNA and histone methylation patterns can lead to changes in gene expression.

  • Post-translational Modification of Proteins: Impaired protein methylation can affect protein function and stability.

  • Metabolism of Neurotransmitters and other Biomolecules: The synthesis and degradation of many critical molecules are dependent on methylation.

Disruption of the Methionine Cycle and mTOR Signaling

Ethionine profoundly disrupts the methionine cycle, a central metabolic hub. This disruption, coupled with ATP depletion, has significant implications for the mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of cell growth, proliferation, and metabolism. The mTORC1 complex, in particular, is sensitive to amino acid availability and cellular energy status. Ethionine-induced metabolic stress can lead to the inhibition of mTORC1 signaling, further contributing to the suppression of protein synthesis.[13][14][15]

Quantitative Data on Ethionine Metabolism

The following tables summarize key quantitative data from studies on this compound metabolism in mammalian systems.

Table 1: Effect of this compound on Hepatic ATP Levels in Rats

Dosage of this compoundTime After AdministrationHepatic ATP Level (% of Control)Reference
1 mg/g body weight3-4 hours~70%[16]
100 mg/100 g body weight5 hours35.4%[9]
1.0 mg/g~3-4 hours~60%[8]

Table 2: Concentration of S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE) in Rat Tissues After Methionine/Ethionine Administration

TissueTreatmentSAM Concentration (nmol/g tissue)SAE Concentration (nmol/g tissue)Reference
LiverControl25-50Not Detected[17][18]
LiverMethionine (intraperitoneal)IncreasedNot Applicable[17]
LiverThis compound (0.30% in diet for 3 weeks)-Significantly Increased[19]
BrainControl10-20Not Detected[17]
BrainMethionine (intraperitoneal)IncreasedNot Applicable[17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound metabolism.

Protocol for HPLC Analysis of Ethionine and its Metabolites

This protocol is adapted from established methods for amino acid analysis by high-performance liquid chromatography (HPLC).[20][21]

Objective: To separate and quantify ethionine and its primary metabolites (e.g., ethionine sulfoxide, SAE) in biological samples.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium Acetate, pH adjusted to 7.2 with acetic acid

  • Mobile Phase B: Methanol

  • Derivatizing agent: o-phthalaldehyde (OPA) solution

  • Sample preparation reagents: Perchloric acid (PCA) or trichloroacetic acid (TCA), potassium carbonate for neutralization.

  • Standards: L-ethionine, ethionine sulfoxide, S-adenosylethionine.

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in 0.4 M PCA.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with 3 M potassium carbonate.

    • Centrifuge to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm filter.

  • Derivatization (Pre-column):

    • Mix a specific volume of the sample extract with the OPA derivatizing reagent.

    • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Use a gradient elution program, for example:

      • 0-5 min: 20% B

      • 5-20 min: Gradient to 80% B

      • 20-25 min: 80% B

      • 25-30 min: Re-equilibrate to 20% B

    • Set the detector wavelength (e.g., 338 nm for excitation and 425 nm for emission with fluorescence detection).

  • Quantification:

    • Generate a standard curve using known concentrations of the analytes.

    • Calculate the concentration of ethionine and its metabolites in the samples based on the peak areas.

Protocol for Methionine Adenosyltransferase (MAT) Activity Assay

This protocol is based on colorimetric or HPLC-based methods for measuring the production of SAM or SAE.[22][23][24]

Objective: To determine the kinetic parameters of MAT with ethionine as a substrate.

Materials:

  • Spectrophotometer or HPLC system

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 20 mM MgCl2)

  • Substrates: L-ethionine, ATP

  • Enzyme source: Purified MAT or tissue homogenate

  • For colorimetric assay: Malachite green solution for phosphate detection

  • For HPLC assay: As described in Protocol 5.1.

Procedure:

  • Enzyme Preparation:

    • Prepare a tissue homogenate or use a purified MAT enzyme preparation.

    • Determine the protein concentration of the enzyme source.

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer, varying concentrations of L-ethionine, and a fixed concentration of ATP.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the enzyme preparation to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction:

    • Terminate the reaction by adding an acid (e.g., PCA or TCA).

  • Detection:

    • Colorimetric Method: Measure the amount of inorganic phosphate released using a malachite green assay. Read the absorbance at ~620 nm.

    • HPLC Method: Analyze the formation of SAE as described in Protocol 5.1.

  • Data Analysis:

    • Calculate the reaction velocity at each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

Protocol for Measuring Ethionine-Induced Inhibition of Protein Synthesis

This protocol utilizes the incorporation of a radiolabeled amino acid to quantify the rate of protein synthesis.[3][25][26]

Objective: To measure the dose- and time-dependent inhibition of protein synthesis by ethionine.

Materials:

  • Cell culture medium

  • This compound

  • Radiolabeled amino acid (e.g., [35S]-methionine or [3H]-leucine)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Treatment:

    • Plate mammalian cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for different time periods.

  • Radiolabeling:

    • Remove the treatment medium and add fresh medium containing the radiolabeled amino acid.

    • Incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis and Protein Precipitation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer.

    • Precipitate the proteins by adding cold 10% TCA.

    • Incubate on ice for 30 minutes.

  • Washing and Solubilization:

    • Centrifuge to pellet the precipitated protein.

    • Wash the pellet with 5% TCA to remove unincorporated radiolabeled amino acids.

    • Solubilize the protein pellet in a known volume of 0.1 M NaOH.

  • Quantification:

    • Determine the protein concentration of the solubilized sample.

    • Measure the radioactivity of an aliquot of the solubilized protein using a scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM) per microgram of protein.

    • Compare the rates of protein synthesis in ethionine-treated cells to control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways affected by this compound, as well as a general workflow for studying xenobiotic metabolism.

Ethionine_Metabolic_Pathway Ethionine This compound MAT Methionine Adenosyltransferase (MAT) Ethionine->MAT Ethionine_Sulfoxide Ethionine Sulfoxide Ethionine->Ethionine_Sulfoxide Oxidation Keto_Acid α-keto-γ-ethylthiobutyric acid Ethionine->Keto_Acid Deamination Protein Incorporation into Proteins Ethionine->Protein SAE S-Adenosylethionine (SAE) Ethylated_Molecules Ethylated Macromolecules (DNA, RNA, Proteins) SAE->Ethylated_Molecules Transethylation Excretion Urinary Excretion SAE->Excretion ATP ATP ATP->MAT ADP_Pi PPi + Pi MAT->SAE Traps Adenosine MAT->ADP_Pi Ethionine_Sulfoxide->Excretion Keto_Acid->Excretion

Caption: Metabolic activation and primary biotransformation pathways of this compound.

Ethionine_Toxicity_Pathway Ethionine This compound SAE S-Adenosylethionine (SAE) Accumulation Ethionine->SAE via MAT ATP_Depletion ATP Depletion SAE->ATP_Depletion Sequesters Adenosine Inhibit_Methylation Inhibition of SAM-dependent Methyltransferases SAE->Inhibit_Methylation Competitive Inhibition Aberrant_Ethylation Aberrant Ethylation of Macromolecules SAE->Aberrant_Ethylation Inhibit_Protein_Synth Inhibition of Protein Synthesis ATP_Depletion->Inhibit_Protein_Synth Disrupt_Gluco Disruption of Gluconeogenesis ATP_Depletion->Disrupt_Gluco mTOR_Inhibition Inhibition of mTORC1 Signaling ATP_Depletion->mTOR_Inhibition Altered_Gene_Exp Altered Gene Expression Inhibit_Methylation->Altered_Gene_Exp Fatty_Liver Fatty Liver Inhibit_Protein_Synth->Fatty_Liver Reduced Apolipoprotein Synthesis mTOR_Inhibition->Inhibit_Protein_Synth

Caption: Key signaling and metabolic consequences of this compound administration.

Xenobiotic_Metabolism_Workflow Start Start: Xenobiotic Administration Absorption Absorption & Distribution Start->Absorption Sample_Collection Biological Sample Collection (Blood, Urine, Tissues) Absorption->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Toxicity_Assessment Toxicity Assessment (e.g., Enzyme Assays, Histopathology) Sample_Collection->Toxicity_Assessment Analytical_Platform Analytical Platform (LC-MS/MS, HPLC) Metabolite_Extraction->Analytical_Platform Metabolite_ID Metabolite Identification & Quantification Analytical_Platform->Metabolite_ID Pathway_Analysis Metabolic Pathway Elucidation Metabolite_ID->Pathway_Analysis Data_Integration Data Integration & Interpretation Pathway_Analysis->Data_Integration Toxicity_Assessment->Data_Integration

Caption: A generalized experimental workflow for studying the metabolism of a xenobiotic compound.

Conclusion

This compound serves as a powerful pharmacological tool to probe the intricacies of methionine metabolism and the cellular consequences of its disruption. Its metabolic fate is intrinsically linked to its toxicity, primarily through the formation of S-adenosylethionine, leading to ATP depletion and inhibition of essential cellular processes. This guide has provided a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. It is our hope that this resource will aid researchers in designing and interpreting experiments aimed at unraveling the complex biological effects of this and other metabolic inhibitors, and contribute to the broader understanding of cellular metabolism in health and disease.

References

The Role of DL-Ethionine in Inducing Fatty Liver in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms, experimental protocols, and key molecular pathways involved in the induction of fatty liver, or hepatic steatosis, in rats using the methionine antagonist, DL-ethionine. This model is a valuable tool in liver disease research, offering insights into the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and aiding in the development of novel therapeutic interventions.

Core Mechanism of this compound-Induced Hepatic Steatosis

This compound, an analogue of the essential amino acid methionine, primarily induces fatty liver by disrupting critical hepatic metabolic processes. Its hepatotoxic effects are multifaceted, culminating in the excessive accumulation of triglycerides within hepatocytes.

The central mechanism involves the trapping of adenosine. Ethionine is converted to S-adenosylethionine (SAE) by S-adenosylmethionine (SAMe) synthetase, consuming ATP in the process. Unlike S-adenosylmethionine (SAMe), SAE is a poor substrate for most methyltransferase reactions and is metabolized slowly. This leads to a significant depletion of hepatic ATP, with studies showing a decrease of up to 25%.[1] This energy deficit impairs numerous cellular functions, including protein synthesis.

A critical consequence of impaired protein synthesis is the reduced production of apolipoprotein B-100 (apoB-100).[2] ApoB-100 is an essential component for the assembly and secretion of very-low-density lipoproteins (VLDL), the primary carriers for transporting triglycerides out of the liver.[2] The inhibition of apoB synthesis, coupled with the reduced availability of phospholipids due to ATP depletion, leads to a bottleneck in VLDL secretion. Triglycerides, unable to be exported, accumulate within the hepatocytes, resulting in the characteristic macrovesicular steatosis.[2][3]

Furthermore, this compound administration disrupts methylation reactions, leading to an elevation of guanidinoacetate in the urine.[4] It also induces oxidative stress, evidenced by a marked decrease in hepatic glutathione (GSH) concentrations within hours of administration.[5]

Quantitative Data on this compound-Induced Liver Injury

The following tables summarize key quantitative data from studies investigating the effects of this compound on the rat liver.

Table 1: Biochemical Parameters in Rat Liver and Plasma Following this compound Administration

ParameterTissue/FluidChangeMagnitude of ChangeTime PointReference
Neutral FatLiverIncreased--[3]
PhospholipidsLiverUnchanged--[3]
CholesterolLiverMarkedly Elevated-Day 3[6]
Cholesterol SynthesisLiverElevated~ Twofold-[7]
3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activityLiverElevated~ Twofold-[7]
Acyl coenzyme A:cholesterol acyl-transferase (ACAT)LiverDecreased~ 30%-[7]
Cholesterol 7 alpha-hydroxylaseLiverDecreased~ 50%-[7]
ATPLiverDecreased25%2 hours[1]
GlycogenLiverDecreased15%2 hours[1]
Glutathione (GSH)LiverMarkedly Decreased-5 hours[5]
Total CholesterolPlasmaLower-Day 3[6]
Lecithin cholesterol acyltransferase (LCAT) activityPlasmaLower-Day 3[6]
Apolipoprotein B-100 (in VLDL and LDL fractions)PlasmaGreatly Reduced--[2]
Apolipoprotein A-I (in HDL fraction)PlasmaDecreased--[2]

Table 2: Histopathological and Cellular Changes

FeatureObservationTime PointReference
Lipidosis/SteatosisToxin-induced24 hours[4]
Oval Cell ProliferationMassive (with choline-deficient diet)4 weeks[8]
Cell NecrosisNot significant (with choline-deficient diet)4 weeks[8]
Inflammatory Cell InfiltratesNot significant (with choline-deficient diet)4 weeks[8]

Experimental Protocols

This section details common methodologies for inducing fatty liver in rats using this compound.

Dietary Administration Protocol

This protocol is suitable for studying the chronic effects of this compound.

  • Animal Model: Male or female Wistar or Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet:

    • Control Group: Standard laboratory chow.

    • Ethionine Group: A diet containing 0.5% this compound.[6] For studies on carcinogenesis, lower levels of this compound (0.05% and 0.10%) can be combined with a choline-deficient diet.[8]

  • Duration: The duration can vary depending on the study's objectives. Significant changes in hepatic lipids and cholesterol are observed as early as 3 days.[6] Longer durations (e.g., 4 weeks) are used to study effects like oval cell proliferation.[8]

  • Endpoint Analysis:

    • Blood Collection: For analysis of plasma lipids, lipoproteins, and liver enzymes.

    • Liver Tissue Collection: For histopathological analysis (e.g., Oil Red O staining for lipids), and biochemical assays (e.g., measurement of ATP, GSH, and lipid content).

Acute Administration Protocol

This protocol is used to investigate the early metabolic events following ethionine exposure.

  • Animal Model: Male Sprague-Dawley rats.

  • Housing: As described above.

  • Administration: A single intraperitoneal injection of this compound at a dose of 800 mg/kg body weight.[4]

  • Time Course: Animals can be monitored over a period of 7 days, with sample collection at various time points (e.g., 2 hours, 24 hours, 7 days) to capture the temporal metabolic fluctuations.[1][4]

  • Endpoint Analysis:

    • Urine Collection: For analysis of metabolites such as guanidinoacetate, 5-oxoproline, and glycine to assess disruptions in methylation and the gamma-glutamyl cycle.[4]

    • Blood and Liver Tissue Collection: As described in the dietary protocol.

Signaling Pathways and Molecular Interactions

The induction of fatty liver by this compound involves the perturbation of several key signaling and metabolic pathways.

ATP Depletion and Impaired VLDL Secretion

This pathway illustrates the central mechanism of ethionine-induced steatosis.

DL_Ethionine This compound SAMe_Synthetase SAMe Synthetase DL_Ethionine->SAMe_Synthetase Substrate SAE S-Adenosylethionine (SAE) SAMe_Synthetase->SAE Produces ATP ATP ATP->SAMe_Synthetase Consumed Protein_Synthesis Protein Synthesis ATP->Protein_Synthesis Required for SAE->Protein_Synthesis Inhibits ApoB100 Apolipoprotein B-100 Protein_Synthesis->ApoB100 Produces VLDL_Assembly VLDL Assembly & Secretion ApoB100->VLDL_Assembly Essential for Triglycerides_Liver Hepatic Triglycerides VLDL_Assembly->Triglycerides_Liver Exports Fatty_Liver Fatty Liver (Steatosis) Triglycerides_Liver->Fatty_Liver Accumulation leads to

Caption: ATP depletion and inhibition of VLDL secretion by this compound.

Experimental Workflow for Investigating this compound Effects

This diagram outlines a typical experimental workflow for studying this compound-induced fatty liver in rats.

Animal_Model Rat Model Selection (e.g., Sprague-Dawley) Grouping Grouping (Control vs. Ethionine) Animal_Model->Grouping Administration This compound Administration (Dietary or Injection) Grouping->Administration Monitoring In-life Monitoring (Body weight, food intake) Administration->Monitoring Sample_Collection Sample Collection (Blood, Liver, Urine) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (Plasma lipids, enzymes) Sample_Collection->Biochemical_Analysis Histopathology Histopathology (H&E, Oil Red O) Sample_Collection->Histopathology Molecular_Analysis Molecular & Metabolic Analysis (ATP, GSH, Gene Expression) Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for this compound-induced fatty liver studies.

Relationship between Methionine Metabolism, Ethionine, and Oxidative Stress

This diagram illustrates how ethionine interferes with methionine metabolism and contributes to oxidative stress.

Methionine Methionine SAMe_Synthetase SAMe Synthetase Methionine->SAMe_Synthetase DL_Ethionine This compound DL_Ethionine->SAMe_Synthetase Antagonizes GSH Glutathione (GSH) DL_Ethionine->GSH Leads to depletion of SAMe S-Adenosylmethionine (SAMe) SAMe_Synthetase->SAMe SAE S-Adenosylethionine (SAE) SAMe_Synthetase->SAE Transsulfuration Transsulfuration Pathway SAMe->Transsulfuration Precursor Cysteine Cysteine Transsulfuration->Cysteine Cysteine->GSH Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Protects against

Caption: Interference of this compound with methionine metabolism and glutathione synthesis.

Conclusion

The this compound-induced fatty liver model in rats is a robust and well-characterized system for studying the molecular and cellular basis of hepatic steatosis. The primary mechanism, centered on ATP depletion and inhibition of VLDL secretion, provides a clear target for investigating therapeutic interventions. By understanding the detailed experimental protocols and the intricate network of affected signaling pathways, researchers can effectively utilize this model to advance our knowledge of liver disease and accelerate the development of novel treatments.

References

Investigating the Toxic Effects of DL-Ethionine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-ethionine, a synthetic amino acid analogue of methionine, is a potent toxin widely utilized in experimental animal models to induce organ-specific damage, particularly to the liver and pancreas. Its ability to mimic methionine allows it to interfere with crucial metabolic processes, leading to a cascade of cellular events that culminate in significant pathology. This technical guide provides a comprehensive overview of the toxic effects of this compound in animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Core Toxicological Profile of this compound

The primary toxic manifestations of this compound administration in animal models are acute pancreatitis and severe liver injury, including fatty liver (steatosis) and, with chronic exposure, the development of hepatocellular carcinoma.[1][2] The toxic effects are often potentiated by a choline-deficient diet, which exacerbates the metabolic disruptions caused by ethionine.[1][2]

Pancreatic Toxicity

This compound induces a condition that closely mimics human acute hemorrhagic pancreatitis.[1] This is characterized by massive necrosis of the exocrine parenchyma, intense hemorrhage, and a significant inflammatory response.[1] The underlying mechanism is believed to involve the intraparenchymal activation of zymogens, triggered by the synergistic action of choline deficiency and the direct toxicity of ethionine on pancreatic acinar cells.[1]

Hepatic Toxicity

In the liver, this compound administration leads to a rapid and severe depletion of adenosine triphosphate (ATP).[3][4][5] This energy deficit is a critical initiating event that triggers a cascade of downstream effects, including the inhibition of protein synthesis and the accumulation of triglycerides, leading to fatty liver.[3][4][6]

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative data from studies investigating the toxic effects of this compound in various animal models.

Table 1: Biochemical Markers of this compound-Induced Pancreatitis in Rats

ParameterControl GroupThis compound Treated GroupPercentage ChangeReference
Serum Amylase (IU/L) 5,639 ± 1,56810,432 ± 996↑ 84.8%[7]
Pancreatic Lipid Peroxides (nmol/mg tissue DNA) 10.7 ± 1.0419.5 ± 1.78↑ 82.2%[7]
Pancreas Wet Weight ( g/100 g body weight) 0.39 ± 0.0370.47 ± 0.059↑ 20.5%[7]
Total Pancreatic Amylase (mg) 14.3 ± 1.00.3 ± 0.1↓ 97.9%[8]

Table 2: Biochemical and Cellular Effects of this compound on the Rat Liver

ParameterControl GroupThis compound Treated GroupPercentage ChangeReference
Hepatic ATP Levels (% of control) 100%35.4%↓ 64.6%[5]
Hepatic ATP Levels (% of control) 100%~70% (3-4 hr post-admin)↓ ~30%[9]
Hepatic Glutathione (GSH) Levels Not specifiedMarked decrease at 5 hr-[10]
Hepatic Protein Synthesis Not specifiedInhibited-[3][4]
Neutral Fat in Liver UnchangedIncreased-[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for inducing and assessing this compound toxicity.

Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model for Liver Injury in Mice

This model is widely used to induce chronic liver damage and stimulate a liver progenitor cell response.[2][6]

  • Animal Model: Six-week-old male C57BL/6J mice.[6]

  • Diet:

    • Choline-deficient chow.[6]

    • Drinking water supplemented with 0.15% (w/v) this compound.[6]

  • Duration: The diet is typically administered for up to six weeks to study the progression of liver injury.[6]

  • Monitoring:

    • Animal health and body weight should be monitored regularly. A typical body weight loss is expected.[6]

    • At the end of the experimental period, blood is collected via cardiac puncture for serum analysis.[6]

    • Livers are excised for gross examination, histological assessment (Hematoxylin and Eosin, Sirius Red staining), immunofluorescent detection of hepatic cell populations, and transcriptome profiling.[6]

This compound-Induced Acute Pancreatitis in Rats

This protocol is used to induce acute pancreatitis.

  • Animal Model: Wistar rats.[7]

  • Induction: A single intraperitoneal injection of this compound. The specific dosage can vary between studies, so pilot studies are recommended.

  • Assessment:

    • Serum Amylase Activity: Blood samples are collected, and serum amylase levels are measured using a commercial amylase activity assay kit.[11][12][13][14] The assay is typically based on the enzymatic cleavage of a substrate, leading to a colorimetric or fluorometric signal that is proportional to the amylase activity.[11][13]

    • Lipid Peroxidation (Malondialdehyde - MDA) Assay: Pancreatic tissue is homogenized, and the level of MDA, a marker of lipid peroxidation, is quantified.[15][16][17] The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically at 532 nm.

    • Histopathology: The pancreas is excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate for interstitial edema, inflammatory cell infiltration, and acinar cell necrosis.[18]

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects by interfering with fundamental cellular processes, primarily through the depletion of ATP and the disruption of methylation reactions.

ATP Depletion and Inhibition of mTOR Signaling

A key mechanism of this compound-induced hepatotoxicity is the rapid and severe depletion of hepatic ATP.[3][4][5] This occurs because ethionine acts as a substrate for S-adenosylmethionine (SAM) synthetase, leading to the formation of S-adenosyl-L-ethionine (SAE). This process consumes significant amounts of ATP.[19] The resulting ATP depletion leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[3][4] Specifically, the hypophosphorylation of key downstream effectors of mTOR, such as eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the 70-kDa ribosomal protein S6 kinase (S6K1), results in the inhibition of protein synthesis.[3][4]

cluster_upstream Upstream Events cluster_mTOR mTOR Signaling Pathway This compound This compound Methionine_Adenosyltransferase Methionine_Adenosyltransferase This compound->Methionine_Adenosyltransferase ATP ATP ATP->Methionine_Adenosyltransferase S-Adenosyl-L-Ethionine S-Adenosyl-L-Ethionine Methionine_Adenosyltransferase->S-Adenosyl-L-Ethionine ATP_Depletion ATP_Depletion S-Adenosyl-L-Ethionine->ATP_Depletion mTOR mTOR ATP_Depletion->mTOR Inhibition 4E-BP1 4E-BP1 mTOR->4E-BP1 Phosphorylation S6K1 S6K1 mTOR->S6K1 Phosphorylation Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition 4E-BP1->Protein_Synthesis_Inhibition Leads to S6K1->Protein_Synthesis_Inhibition Leads to

This compound Induced ATP Depletion and mTOR Inhibition
Disruption of Methylation Reactions

As an analogue of methionine, ethionine can be converted to S-adenosyl-L-ethionine (SAE). SAE acts as a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[20][21][22] These enzymes are critical for the methylation of a wide range of molecules, including DNA, RNA, proteins, and phospholipids. The inhibition of these methylation reactions can have profound effects on gene expression, signal transduction, and membrane integrity, contributing to the overall toxicity of this compound.

cluster_methionine_cycle Methionine Cycle cluster_ethionine_pathway This compound Interference Methionine Methionine MAT_Met Methionine Adenosyltransferase Methionine->MAT_Met ATP_Met ATP ATP_Met->MAT_Met SAM S-Adenosyl-L-Methionine MAT_Met->SAM Methyltransferases_Met Methyltransferases SAM->Methyltransferases_Met Methylated_Substrate_Met Methylated Substrate Methyltransferases_Met->Methylated_Substrate_Met SAH_Met S-Adenosyl-L-Homocysteine Methyltransferases_Met->SAH_Met Substrate_Met Substrate Substrate_Met->Methyltransferases_Met This compound This compound MAT_Eth Methionine Adenosyltransferase This compound->MAT_Eth ATP_Eth ATP ATP_Eth->MAT_Eth SAE S-Adenosyl-L-Ethionine MAT_Eth->SAE Methyltransferases_Eth Methyltransferases SAE->Methyltransferases_Eth Inhibition

Disruption of Methylation by this compound
Experimental Workflow for Investigating this compound Toxicity

The following diagram outlines a typical experimental workflow for studying the toxic effects of this compound in an animal model.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Control & Treatment Groups Acclimatization->Grouping Control_Group Control Group (Vehicle/Standard Diet) Grouping->Control_Group Treatment_Group This compound Group (with or without Choline-Deficient Diet) Grouping->Treatment_Group Monitoring Monitor Clinical Signs & Body Weight Control_Group->Monitoring Treatment_Group->Monitoring Sample_Collection Blood & Tissue Collection (e.g., Pancreas, Liver) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., Serum Amylase, ATP, MDA) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination (H&E Staining) Sample_Collection->Histopathology Data_Analysis Statistical Analysis of Quantitative Data Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Interpretation Interpretation of Results & Conclusion Data_Analysis->Interpretation

Experimental Workflow for this compound Toxicity Studies

Conclusion

This compound serves as a valuable tool for inducing reproducible models of pancreatitis and liver injury in animals. Understanding the quantitative aspects of its toxicity, the detailed experimental protocols for its use, and the intricate signaling pathways it disrupts is essential for researchers aiming to investigate the pathophysiology of these diseases and to develop novel therapeutic interventions. This guide provides a foundational resource to aid in the design and execution of such studies, ultimately contributing to advancements in our understanding and treatment of pancreatic and hepatic diseases.

References

The Metabolic Maelstrom: A Technical Guide to DL-Ethionine's Impact on Carbohydrate and Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-ethionine, the ethyl analog of the essential amino acid methionine, profoundly disrupts cellular metabolism, particularly in the liver. Its administration in experimental models serves as a potent tool to investigate the intricate interplay between carbohydrate and lipid homeostasis. This technical guide provides a comprehensive analysis of the multifaceted effects of this compound, detailing its impact on key metabolic pathways, summarizing quantitative data from seminal studies, and outlining the experimental protocols used to elicit and measure these changes. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic disease, toxicology, and hepatology.

Introduction

This compound acts as a metabolic antagonist, primarily by interfering with adenosine triphosphate (ATP) synthesis through the formation of S-adenosylethionine (SAE), which inhibits the crucial functions of S-adenosylmethionine (SAM). This disruption has far-reaching consequences, leading to a cascade of events that mimic aspects of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders. Understanding the mechanisms by which this compound perturbs carbohydrate and lipid metabolism can provide valuable insights into the pathophysiology of these conditions and aid in the identification of novel therapeutic targets.

Impact on Carbohydrate Metabolism

This compound administration leads to significant alterations in glucose homeostasis, primarily characterized by hepatic glycogen depletion and hypoglycemia.[1] These effects are a direct consequence of the severe reduction in hepatic ATP levels.[1]

Glycogen Metabolism

Within a short period after this compound injection, hepatic glycogen stores are markedly depleted.[1][2][3] This is attributed to a decrease in the activity of glycogen synthetase, the key enzyme responsible for glycogen synthesis.[2][3] Concurrently, there is a solubilization of phosphorylase, the enzyme that breaks down glycogen, further contributing to glycogenolysis.[2][3] The administration of cortisol or glucose fails to alleviate these changes, highlighting the severity of the metabolic block.[2][3] However, co-administration of methionine can completely prevent the effects of ethionine, demonstrating the competitive nature of their interaction.[2][3]

Glucose Homeostasis

The depletion of hepatic glycogen leads to a significant drop in blood glucose concentration.[1] Studies in rats have shown a decrease from approximately 120 mg/100 ml to 80 mg/100 ml.[1] This hypoglycemia is accompanied by a decrease in hepatic glucose-6-phosphate levels.[1] The reduced availability of ATP also impairs the incorporation of radiolabeled glucose into glycogen and glyceride-glycerol, further indicating a disruption in glucose utilization pathways.[1]

Key Enzymatic Changes

Several key enzymes involved in carbohydrate metabolism are affected by this compound. While glycogen synthetase activity is decreased, the activity of glucose 6-phosphate dehydrogenase is increased.[2][3] Interestingly, the activities of other enzymes such as hexokinase, glucokinase, glucose 6-phosphatase, phosphoglucomutase, 6-phosphogluconate dehydrogenase, UDP-glucose pyrophosphorylase, UDP-glucose dehydrogenase, and pyruvate kinase remain unchanged.[2]

Impact on Lipid Metabolism

The effects of this compound on lipid metabolism are profound and lead to the development of hepatic steatosis, or fatty liver.[4][5][6] This is primarily due to an accumulation of triglycerides within the hepatocytes.

Hepatic Triglyceride Accumulation

A hallmark of this compound toxicity is a marked increase in liver triglyceride concentration, which becomes significant by 24 hours after administration.[1][4] This accumulation is a result of multiple factors, including an impairment of lipoprotein secretion from the liver. The synthesis of the protein component of lipoproteins is inhibited by ethionine, leading to the trapping of triglycerides within the liver.[7] While neutral fat increases, levels of phospholipids and cholesterol in the liver remain largely unchanged.[4]

Plasma Lipids and Lipoproteins

The impact on plasma lipids is dynamic. Initially, around 6 hours after ethionine injection, there is a decrease in plasma triglyceride levels.[1] However, prolonged exposure can lead to altered plasma lipoprotein profiles. Electrophoresis of plasma lipoproteins reveals a progressive decrease in the alpha fraction.[5] Plasma total cholesterol levels are also initially lower in ethionine-treated rats.[5]

Fatty Acid Metabolism

This compound administration leads to a two- to threefold elevation in the plasma free fatty acid level shortly after injection.[1] This is likely due to the mobilization of fatty acids from adipose tissue, which is not directly affected by the ATP depletion seen in the liver.[1] In vitro studies have shown that lipogenesis in the liver is inhibited.[4] There is also a marked decrease in glycerol-3-phosphate in both the liver and adipose tissue, which can depress lipogenesis in adipose tissue.[1]

Quantitative Data Summary

The following tables summarize the key quantitative changes observed in carbohydrate and lipid metabolism following this compound administration in rats.

Table 1: Effects of this compound on Carbohydrate Metabolism in Rats

ParameterControl LevelEthionine-Treated LevelTime PointReference
Hepatic ATPNormal~20% of control-[1]
Hepatic GlycogenNormalMarkedly depletedShortly after injection[1]
Blood Glucose~120 mg/100 ml~80 mg/100 mlShortly after injection[1]
Plasma Free Fatty AcidsNormal2-3 fold increaseShortly after injection[1]

Table 2: Effects of this compound on Lipid Metabolism in Rats

ParameterControl LevelEthionine-Treated LevelTime PointReference
Liver TriglycerideNormalMarkedly increased24 hours[1]
Plasma TriglycerideNormalDecreased6 hours[1]
Plasma Total CholesterolNormalLower than controlDay 3[5]
Plasma Lipoprotein (alpha fraction)NormalProgressively decreased-[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Induction of Fatty Liver with this compound in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[8][9]

  • Diet: Animals are typically fed a standard laboratory chow. For studies on fatty liver induction, a high-fat diet can also be used to exacerbate the condition.[8][9]

  • This compound Administration: A 0.5% this compound-containing diet can be fed to the rats.[5] Alternatively, this compound can be administered via intraperitoneal (IP) injection.

  • Duration: The development of fatty liver is typically observed within 24 hours to a few days of ethionine administration.[1][5]

  • Sample Collection: At the end of the experimental period, animals are anesthetized, and blood and liver tissue are collected for analysis.[8]

Measurement of Hepatic Triglyceride Content
  • Lipid Extraction (Folch Method):

    • A known weight of liver tissue is homogenized in a chloroform:methanol (2:1) solution.[10]

    • The homogenate is filtered to remove solid debris.

    • A salt solution (e.g., 0.9% NaCl) is added to the filtrate to separate the phases.

    • The lower chloroform phase, containing the lipids, is collected.[10][11]

    • The solvent is evaporated under a stream of nitrogen.[11]

  • Triglyceride Quantification:

    • The dried lipid extract is redissolved in a suitable solvent like isopropanol or ethanol.[11]

    • Commercially available colorimetric assay kits are used to measure the triglyceride concentration according to the manufacturer's instructions.[11] These kits typically involve enzymatic reactions that produce a colored product, which is then measured spectrophotometrically.

Glucose Tolerance Test (GTT) in Mice/Rats
  • Animal Preparation: Animals are fasted for a specific period, typically 6 hours (during the dark phase) or up to 12-16 hours (during the light phase), with free access to water.[12][13][14]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure the initial blood glucose level using a glucometer.[12][14]

  • Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered either orally (via gavage) or by intraperitoneal injection.[12][13][15][16]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, such as 15, 30, 60, 90, and 120 minutes.[12][15]

  • Data Analysis: The change in blood glucose levels over time is plotted to assess glucose tolerance.

Signaling Pathways and Visualizations

The metabolic disruptions caused by this compound can be visualized through signaling pathway diagrams.

DL_Ethionine_Metabolic_Disruption DL_Ethionine This compound SAE S-Adenosylethionine (SAE) DL_Ethionine->SAE Traps Adenosine Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP ATP ATP->SAM Protein_Synthesis Protein Synthesis (e.g., Apoproteins) ATP->Protein_Synthesis Glycogen_Synthetase Glycogen Synthetase ATP->Glycogen_Synthetase Activates (indirectly) Glycogen_Synthesis Glycogen Synthesis ATP->Glycogen_Synthesis SAE->ATP Depletes SAE->Glycogen_Synthetase Inhibits Lipoprotein_Secretion VLDL Secretion Protein_Synthesis->Lipoprotein_Secretion Triglycerides_Liver Hepatic Triglyceride Accumulation (Steatosis) Lipoprotein_Secretion->Triglycerides_Liver Inhibition leads to Glycogen_Synthetase->Glycogen_Synthesis Hepatic_Glycogen Hepatic Glycogen Depletion Glycogen_Synthesis->Hepatic_Glycogen Decreased Blood_Glucose Hypoglycemia Hepatic_Glycogen->Blood_Glucose Leads to Adipose_Tissue Adipose Tissue FFA_Mobilization Free Fatty Acid Mobilization Adipose_Tissue->FFA_Mobilization Plasma_FFA Increased Plasma FFA FFA_Mobilization->Plasma_FFA Experimental_Workflow_Steatosis Animal_Model Rat Model (e.g., Wistar) Ethionine_Admin This compound Administration (Diet or IP) Animal_Model->Ethionine_Admin Incubation Incubation Period (e.g., 24 hours) Ethionine_Admin->Incubation Sample_Collection Sample Collection (Blood & Liver) Incubation->Sample_Collection Lipid_Extraction Hepatic Lipid Extraction (Folch Method) Sample_Collection->Lipid_Extraction TG_Assay Triglyceride Assay (Colorimetric) Lipid_Extraction->TG_Assay Data_Analysis Data Analysis & Quantification TG_Assay->Data_Analysis

References

Understanding the Cellular Uptake and Transport of DL-Ethionine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-ethionine, a synthetic amino acid analogue and a well-known antagonist of L-methionine, has been a valuable tool in biological research for decades. Its ability to interfere with essential methionine-dependent cellular processes, such as protein synthesis and methylation reactions, has made it a subject of interest in cancer research and toxicology. The efficacy of this compound as a cellular perturbant is fundamentally dependent on its entry into the cell, a process mediated by specific amino acid transport systems. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of this compound, focusing on the transporters involved, the kinetics of uptake, and the downstream signaling consequences. Detailed experimental protocols and data are presented to aid researchers in the design and execution of studies involving this important molecule.

Introduction to this compound and its Biological Significance

This compound is the racemic mixture of D- and L-isomers of ethionine. The L-isomer is the biologically active form that mimics L-methionine and thereby disrupts cellular metabolism. By substituting for methionine in crucial biochemical reactions, ethionine can lead to the formation of S-adenosylethionine (SAE) from ATP, which, unlike S-adenosylmethionine (SAM), cannot efficiently donate its ethyl group in transmethylation reactions. This leads to a state of functional methyl group deficiency, impacting DNA, RNA, and protein methylation, as well as polyamine synthesis.[1] Furthermore, the incorporation of ethionine into proteins in place of methionine can lead to the synthesis of non-functional proteins, ultimately triggering cellular stress responses, cell cycle arrest, and apoptosis.[2] Given that many cancer cells exhibit an increased dependence on methionine, the targeted disruption of methionine metabolism by ethionine presents a potential therapeutic strategy.[3][4]

Cellular Uptake Mechanisms of this compound

The cellular entry of this compound is not a passive process but is facilitated by a variety of amino acid transport systems that are normally responsible for the uptake of neutral amino acids, particularly methionine. While direct studies on this compound transporters are limited, a substantial amount of information can be inferred from studies on L-methionine transport, for which ethionine acts as a competitive inhibitor.[5][6]

The primary transport systems implicated in methionine, and by extension ethionine, uptake are the L-type amino acid transporters (LATs) and other solute carrier (SLC) family members.

  • L-Type Amino Acid Transporters (LATs): This family, which includes LAT1 (SLC7A5), LAT2 (SLC7A6), LAT3 (SLC43A1), and LAT4 (SLC43A2), is responsible for the sodium-independent transport of large neutral amino acids. LAT1 is of particular interest as it is frequently overexpressed in a variety of cancers and is associated with poor prognosis.[3]

  • Sodium-Dependent Neutral Amino Acid Transporters: Systems such as Alanine-Serine-Cysteine-Threonine transporter 2 (ASCT2 or SLC1A5) and System B(0,+) (SLC6A14) are sodium-dependent transporters that can also mediate the uptake of methionine. The uptake of D-methionine has been shown to be dependent on a Na+ gradient.[7][8]

  • System b(0,+): This transporter, a heterodimer of SLC7A9 and SLC3A1, is a sodium-independent system that exchanges neutral and cationic amino acids.[9]

  • pH-dependent transport: The uptake of both L- and D-methionine can be stimulated by a lower extracellular pH, suggesting the involvement of proton-coupled transport mechanisms.[10][11]

The relative contribution of these transport systems to this compound uptake can vary depending on the cell type and the specific metabolic state of the cell.

Quantitative Data on Amino Acid Transport

Amino AcidTissue/Cell TypeKm (mM)Vmax (µmol/g/min)Reference
L-Methionine Rat Small Intestine1.70.74[7][8]
D-Methionine Rat Small Intestine11.70.53[7][8]
L-Methionine Bovine Claw Tissue3.610.195 (µmol/kg/min)[12]

Note: The Vmax for bovine claw tissue was originally reported as 5.84 mmol/kg intracellular water/30 min and has been converted for consistency.

These data suggest that the L-isomer of methionine has a significantly higher affinity (lower Km) for its transporter in the rat small intestine compared to the D-isomer. This difference in affinity may also apply to the isomers of ethionine.

Experimental Protocols for Studying this compound Uptake

The investigation of this compound cellular uptake typically involves assays that measure the accumulation of a labeled form of the molecule within cells over time. Both radioactive and non-radioactive methods are available.

Radiolabeled Uptake Assay

This is a highly sensitive and traditional method for quantifying amino acid transport.

Principle: Cells are incubated with radiolabeled ethionine (e.g., [³H]-ethionine or [¹⁴C]-ethionine) for a defined period. After incubation, the cells are washed to remove extracellular label, lysed, and the intracellular radioactivity is measured using a scintillation counter.

Detailed Protocol (for adherent cells):

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that ensures they are in the exponential growth phase and form a confluent monolayer on the day of the experiment.

  • Cell Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a sodium-free buffer for studying Na+-independent transport).

  • Pre-incubation: Add fresh transport buffer to each well and pre-incubate the cells at 37°C for 15-30 minutes to allow them to equilibrate.

  • Initiation of Uptake: Aspirate the pre-incubation buffer and add the transport buffer containing the desired concentration of radiolabeled this compound and any inhibitors or competing amino acids.

  • Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes). It is crucial to perform a time-course experiment to ensure that the initial uptake rate is measured within the linear range.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three to five times with ice-cold transport buffer.

  • Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent like Triton X-100) to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Normalization: To account for variations in cell number, determine the protein concentration in each well using a standard protein assay (e.g., BCA or Bradford assay). The uptake is then expressed as counts per minute (CPM) per milligram of protein or picomoles of ethionine per milligram of protein.

Non-Radioactive Uptake Assays

Concerns about the handling and disposal of radioactive materials have led to the development of non-radioactive methods.

Principle: This method uses a stable isotope-labeled version of the amino acid analogue. After incubation, the cells are lysed, and the intracellular concentration of the labeled compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: This technique utilizes genetically encoded fluorescent biosensors that change their fluorescence properties in response to the intracellular concentration of specific amino acids or their analogues. This allows for real-time monitoring of uptake in living cells.[7]

Signaling Pathways and Logical Relationships

The uptake of this compound and its subsequent interference with methionine metabolism have significant downstream consequences on cellular signaling pathways that regulate cell growth, proliferation, and survival.

Ethionine_Uptake_and_Signaling cluster_uptake Cellular Uptake cluster_metabolism Metabolic Interference cluster_signaling Downstream Signaling Ethionine_ext Extracellular This compound Transporters Amino Acid Transporters (LAT1, SLC43A2, etc.) Ethionine_ext->Transporters Transport Ethionine_int Intracellular This compound Transporters->Ethionine_int Methionine L-Methionine Ethionine_int->Methionine Competes with SAE S-Adenosylethionine (SAE) Ethionine_int->SAE Forms mTORC1 mTORC1 Pathway Ethionine_int->mTORC1 Inhibits ROS Reactive Oxygen Species (ROS) Ethionine_int->ROS Induces SAM S-Adenosylmethionine (SAM) Methionine->SAM Methylation Methylation Reactions (DNA, RNA, Protein) SAM->Methylation Methyl Donor SAE->Methylation Inhibits Protein_Synth Protein Synthesis SAE->Protein_Synth Inhibits Methylation->mTORC1 Regulates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Protein_Synth->Cell_Growth Required for Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition leads to ROS->Apoptosis Triggers

Caption: Cellular uptake and downstream effects of this compound.

Experimental and Logical Workflows

A systematic approach is required to fully characterize the cellular uptake and transport of this compound. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis & Interpretation cluster_downstream Downstream Effects Cell_Culture 1. Cell Line Selection & Culture Assay_Optimization 2. Assay Optimization (Time, Concentration) Cell_Culture->Assay_Optimization Uptake_Assay 3. Perform Uptake Assay (e.g., Radiolabeled) Assay_Optimization->Uptake_Assay Data_Quant 6. Data Quantification & Normalization Uptake_Assay->Data_Quant Inhibition_Assay 4. Competitive Inhibition (with Methionine, etc.) Inhibition_Assay->Data_Quant Transporter_ID 5. Transporter Identification (siRNA, specific inhibitors) Transporter_ID->Data_Quant Kinetic_Analysis 7. Kinetic Analysis (Km, Vmax) Data_Quant->Kinetic_Analysis Mechanism_Det 8. Mechanism Determination (Na+, pH dependence) Kinetic_Analysis->Mechanism_Det Signaling_Analysis 9. Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Det->Signaling_Analysis Functional_Assays 10. Functional Assays (Proliferation, Apoptosis) Signaling_Analysis->Functional_Assays

Caption: A comprehensive workflow for studying this compound uptake.

Conclusion

The cellular uptake of this compound is a critical determinant of its biological activity. This process is primarily mediated by amino acid transporters that are also responsible for methionine transport, with LAT1 and other SLC transporters playing a key role. While direct kinetic data for this compound is sparse, the existing information on methionine transport provides a solid foundation for further investigation. The detailed experimental protocols and workflows presented in this guide are intended to equip researchers with the necessary tools to explore the intricacies of this compound transport and its impact on cellular signaling. A deeper understanding of these mechanisms will be invaluable for the rational design of novel therapeutic strategies that exploit the metabolic vulnerabilities of cancer cells and for elucidating the toxicological effects of this compound.

References

The Effect of DL-Ethionine on Gene Expression and Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Ethionine, a synthetic analog of the essential amino acid methionine, serves as a potent tool in molecular biology and toxicology research. Its primary mechanism of action involves the competitive inhibition of methionine adenosyltransferase, leading to the formation of S-adenosylethionine (SAE) and a subsequent depletion of the universal methyl donor, S-adenosylmethionine (SAM). This disruption of the cellular methylation landscape has profound consequences on gene expression and regulation. This technical guide provides an in-depth analysis of the molecular effects of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the affected signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's impact on cellular processes, facilitating its application in research and therapeutic development.

Introduction

This compound [(RS)-2-amino-4-(ethylthio)butanoic acid] is a well-established antagonist of the essential amino acid L-methionine. Its structural similarity allows it to enter metabolic pathways designed for methionine, leading to significant disruptions in cellular function. The primary consequence of this compound metabolism is the depletion of S-adenosylmethionine (SAM), a critical molecule involved in the transfer of methyl groups to a wide range of substrates, including DNA, RNA, histones, and other proteins.

The resulting hypomethylation of these key cellular components leads to widespread alterations in gene expression, impacting fundamental processes such as cell growth, proliferation, differentiation, and apoptosis. Due to these effects, this compound has been extensively used as a research tool to study the role of methylation in various biological phenomena and as an inducer of experimental liver injury and hepatocellular carcinoma in animal models. Understanding the precise molecular consequences of this compound treatment is crucial for interpreting experimental results and for exploring its potential in therapeutic strategies.

Molecular Mechanism of Action

The central mechanism of this compound's action is its interference with the methionine cycle. This process can be broken down into several key steps:

  • Competitive Inhibition: this compound competes with methionine for the active site of S-adenosylmethionine synthetase (MAT).

  • Formation of S-Adenosylethionine (SAE): MAT catalyzes the reaction between this compound and ATP to form SAE.

  • Depletion of S-Adenosylmethionine (SAM): The formation of SAE consumes ATP and sequesters the adenosyl group, leading to a significant decrease in the intracellular concentration of SAM.

  • Inhibition of Methylation Reactions: As SAM is the primary methyl group donor for most cellular methylation reactions, its depletion leads to global hypomethylation of DNA, RNA, histones, and other proteins.

  • Disruption of Protein Synthesis: this compound can be mistakenly incorporated into polypeptides in place of methionine, leading to the synthesis of non-functional proteins and the inhibition of protein synthesis.

  • Induction of Oxidative Stress: this compound treatment has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth DL_Ethionine This compound SAM_depletion SAM Depletion DL_Ethionine->SAM_depletion SAM_depletion->mTORC1 inhibits Apoptosis_Pathway DL_Ethionine This compound ROS Reactive Oxygen Species (ROS) DL_Ethionine->ROS Bax Bax DL_Ethionine->Bax upregulates Bcl2 Bcl-2 DL_Ethionine->Bcl2 downregulates Mitochondrion Mitochondrion ROS->Mitochondrion damages Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase3 Caspase-3 (activated) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow start Start cell_culture Cell Culture (e.g., Hepatocytes) start->cell_culture ethionine_treatment This compound Treatment (Dose-response & Time-course) cell_culture->ethionine_treatment harvest Cell Harvesting ethionine_treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr RT-qPCR for Gene Expression rna_extraction->qpcr rnaseq RNA-Seq for Global Gene Expression rna_extraction->rnaseq western_blot Western Blot for Protein Expression protein_extraction->western_blot proteomics Proteomics for Global Protein Expression protein_extraction->proteomics data_analysis Data Analysis and Interpretation qpcr->data_analysis western_blot->data_analysis rnaseq->data_analysis proteomics->data_analysis end End data_analysis->end

Methodological & Application

Application Note: Chiral Separation of DL-Ethionine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethionine, an ethyl analog of the essential amino acid methionine, is of significant interest in biochemical and pharmaceutical research due to its ability to interfere with methionine metabolism. The enantiomers of ethionine, D- and L-ethionine, may exhibit different biological activities and toxicities. Consequently, a reliable and efficient method for their chiral separation is crucial for research and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric resolution of DL-Ethionine. The primary approach involves direct separation using a chiral stationary phase (CSP), which obviates the need for derivatization.[1][2]

Data Presentation

The following tables summarize typical quantitative data achievable for the chiral separation of amino acid enantiomers, including those structurally similar to ethionine, on various chiral stationary phases. These values are indicative and can be used as a benchmark for method development for this compound.

Table 1: Exemplary Chromatographic Data for DL-Methionine on a Teicoplanin-Based CSP

This data is based on the separation of DL-Methionine, which is structurally analogous to this compound.[1]

ParameterValue
Chiral Stationary PhaseAstec® CHIROBIOTIC® T (Teicoplanin)
Column Dimensions25 cm x 4.6 mm I.D., 5 µm
Mobile PhaseWater:Methanol:Formic Acid (30:70:0.02, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (L-Methionine)4.811 min
Retention Time (D-Methionine)6.674 min
Selectivity (α)1.39
Resolution (Rs)6.56

Table 2: Alternative CSPs and Mobile Phases for Amino Acid Enantiomer Separation

Various CSPs can be employed for the chiral resolution of amino acids.[3][4] The choice of CSP and mobile phase significantly impacts the separation.

Chiral Stationary Phase TypeMobile Phase SystemSeparation Mode
Cyclofructan-based (e.g., Isopropylcarbamate cyclofructan 6)Methanol/Acetonitrile/Acetic Acid/TriethylaminePolar Organic
Macrocyclic Glycopeptide (e.g., Teicoplanin)Methanol/WaterReversed-Phase
Chiral Crown EtherPerchloric Acid in WaterAqueous Normal-Phase

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound enantiomers by HPLC.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • A High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column thermostat

    • UV-Vis detector

3. Chromatographic Conditions

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size[1]

  • Mobile Phase: A freshly prepared and degassed mixture of Water:Methanol:Formic Acid in a ratio of 30:70:0.02 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.

  • Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove any particulate matter.

5. System Suitability

Before running the samples, perform a system suitability test by injecting a standard solution of this compound multiple times. The system is deemed suitable if the retention times are reproducible and the resolution between the two enantiomer peaks is greater than 1.5.

6. Data Analysis

  • Identify the D- and L-enantiomers based on their retention times. Typically, on macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained than the L-enantiomer.[1]

  • Calculate the peak area for each enantiomer.

  • Determine the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 hplc1 Inject Sample onto Chiral Stationary Phase prep2->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 data1 Peak Integration hplc3->data1 data2 Identify Enantiomers data1->data2 data3 Calculate Resolution and Enantiomeric Excess data2->data3

Caption: Workflow for the chiral separation of this compound by HPLC.

Logical Relationship of Key Parameters

G cluster_input Input Parameters cluster_output Output Metrics CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution Selectivity Selectivity (α) CSP->Selectivity MP Mobile Phase Composition MP->Resolution Retention Retention Time (tR) MP->Retention MP->Selectivity Temp Temperature Temp->Resolution Temp->Retention Flow Flow Rate Flow->Retention

Caption: Key parameters influencing chiral separation performance.

References

Application Notes and Protocols for DL-Ethionine as a Selective Agent in Microbial Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Ethionine, an antagonist of the essential amino acid methionine, serves as a potent selective agent in microbial culture. By interfering with critical metabolic pathways, it effectively inhibits the growth of wild-type microorganisms. This property allows for the selection of resistant mutants, which often possess altered metabolic regulation, making this compound a valuable tool in microbial genetics, metabolic engineering, and drug discovery. These application notes provide a comprehensive overview of the principles and protocols for utilizing this compound as a selective agent.

Mechanism of Action

This compound exerts its inhibitory effects primarily by competing with methionine in two fundamental cellular processes: protein synthesis and transmethylation reactions. As an analog, ethionine is mistakenly incorporated into proteins in place of methionine, leading to the synthesis of non-functional proteins and subsequent growth arrest.[1][2] Additionally, ethionine is converted to S-adenosylethionine (SAE) in a reaction analogous to the formation of S-adenosylmethionine (SAM), a universal methyl group donor. SAE, however, is a poor ethyl group donor and competitively inhibits SAM-dependent methyltransferases, disrupting the methylation of DNA, RNA, proteins, and other essential molecules.[1][3]

Microbial resistance to this compound typically arises from mutations that either reduce the uptake of the toxic analog or alter the enzymes involved in methionine metabolism, rendering them less susceptible to ethionine's inhibitory effects.[4][5] For instance, mutations in the S-adenosylmethionine synthetase gene can lead to an enzyme that preferentially binds methionine over ethionine, conferring resistance.[6]

DL-Ethionine_Mechanism_of_Action cluster_cell Microbial Cell Met_in Methionine (extracellular) Met_transporter Amino Acid Transporter Met_in->Met_transporter Eth_in This compound (extracellular) Eth_in->Met_transporter Met_cell Methionine Met_transporter->Met_cell Eth_cell This compound Met_transporter->Eth_cell SAM_synthetase SAM Synthetase Met_cell->SAM_synthetase Protein_synth Protein Synthesis Met_cell->Protein_synth Eth_cell->SAM_synthetase Eth_cell->Protein_synth SAM S-Adenosylmethionine (SAM) SAM_synthetase->SAM ATP -> PPi + Pi SAE S-Adenosylethionine (SAE) SAM_synthetase->SAE ATP -> PPi + Pi Methylation Methylation Reactions SAM->Methylation SAE->Methylation Inhibition Proteins Functional Proteins Protein_synth->Proteins Non_func_proteins Non-functional Proteins Protein_synth->Non_func_proteins Methylated_products Essential Methylated Products Methylation->Methylated_products

Fig. 1: Mechanism of this compound's inhibitory action.

Applications in Microbial Culture

  • Selection of Resistant Mutants: The primary application of this compound is in the selection of spontaneous or induced mutants with resistance to its toxic effects. These resistant strains are valuable for studying the regulation of amino acid biosynthesis and uptake.

  • Strain Improvement: In industrial microbiology, this compound can be used to select for strains that overproduce methionine or other desired metabolites. Resistance can be linked to deregulated metabolic pathways, which may lead to increased product yields.

  • Antifungal and Antibacterial Research: Ethionine has demonstrated growth inhibitory effects against various microorganisms, including yeast and bacteria.[2][7][8] This makes it a useful tool in the search for new antimicrobial agents and for studying the mechanisms of microbial growth inhibition. For instance, combining ethionine with inhibitors of methionine biosynthesis could be an effective strategy for inhibiting fungal growth.[7]

Quantitative Data Summary

The effective concentration of this compound for selection can vary significantly depending on the microorganism, the specific strain, and the composition of the culture medium. The following table summarizes illustrative data from the literature.

OrganismMediumThis compound Conc.Incubation ConditionsObservations
Saccharomyces cerevisiaeSynthetic Minimal Medium1 mM30°C, 2-3 daysArrests cell division in the G1 phase.[9][10]
Escherichia coliMinimal Medium50-200 µg/mL37°C, 24-48 hoursInhibition of growth; resistance can be conferred by specific mutations.[11]
Neurospora crassaVogel's Minimal Medium N50 µg/mL30°C, 48-72 hoursSelection of resistant mutants with altered S-adenosylmethionine synthetase.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 100 mM stock solution, weigh out 163.2 mg of this compound.

  • Dissolution: Transfer the weighed this compound powder into a sterile conical tube. Add approximately 8 mL of sterile deionized water.

  • Mixing: Vortex the solution vigorously. If the powder does not fully dissolve, use a water bath sonicator to aid dissolution. This compound can be sparingly soluble.

  • Final Volume: Once the this compound is completely dissolved, adjust the final volume to 10 mL with sterile deionized water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 6 months.

Protocol 2: Preparation of this compound Selection Plates

Materials:

  • Basal microbial growth medium (e.g., Yeast Nitrogen Base, M9 Minimal Salts)

  • Agar

  • Autoclave

  • Sterile petri dishes

  • 100 mM this compound stock solution (from Protocol 1)

  • Water bath set to 50-55°C

Procedure:

  • Prepare Medium: Prepare the desired volume of basal medium with agar according to the manufacturer's instructions. For example, for 1 liter of medium, add the appropriate amount of basal medium powder and 15-20 g of agar to 1 liter of deionized water.

  • Autoclave: Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Cool Medium: After autoclaving, place the medium in a water bath set to 50-55°C and allow it to cool. This is crucial to prevent heat degradation of the this compound and to allow for safe handling.

  • Add this compound: Once the medium has cooled, aseptically add the sterile this compound stock solution to the desired final concentration. For example, to achieve a final concentration of 1 mM, add 10 mL of the 100 mM stock solution to 990 mL of sterile medium.

  • Mix and Pour: Gently swirl the flask to ensure the this compound is evenly distributed. Pour approximately 20-25 mL of the medium into each sterile petri dish.

  • Solidify and Store: Allow the plates to solidify at room temperature. Once solidified, the plates can be stored at 4°C for up to 2-4 weeks.

Protocol 3: Selection of this compound Resistant Mutants

Materials:

  • Microbial strain of interest

  • Appropriate liquid growth medium

  • This compound selection plates (from Protocol 2)

  • Control plates (without this compound)

  • Sterile spreader or plating beads

  • Incubator

  • Mutagenic agent (optional, e.g., UV lamp, ethyl methanesulfonate)

Procedure:

  • Culture Preparation: Inoculate a single colony of the microbial strain into a suitable liquid medium and grow to late-logarithmic or early-stationary phase.

  • Mutagenesis (Optional): To increase the frequency of resistant mutants, the cell culture can be exposed to a mutagen. This step should be optimized for the specific organism and mutagen.

  • Plating:

    • Create a dilution series of the cell culture in a sterile buffer (e.g., phosphate-buffered saline).

    • Plate a suitable number of cells (e.g., 10^7 to 10^8 for spontaneous mutants) onto both the this compound selection plates and the control plates.

    • Use a sterile spreader or plating beads to evenly distribute the cells across the surface of the agar.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism until colonies appear on the control plates (typically 1-3 days). Continue incubating the selection plates for an additional 2-5 days, as resistant colonies may grow more slowly.

  • Isolation and Verification:

    • Pick individual colonies that appear on the selection plates.

    • To verify resistance, streak each isolate onto a new selection plate and a control plate. True resistant mutants will grow on the selection plate, while sensitive cells will not.

Selection_Workflow cluster_plates Plating cluster_results Results start Start: Single Colony of Wild-Type Strain culture Grow Liquid Culture to Log/Stationary Phase start->culture mutagenesis Optional: Mutagenesis (UV, Chemical) culture->mutagenesis plating Plate Dilutions on Control & Selection Media mutagenesis->plating control_plate Control Plate (No Ethionine) plating->control_plate selection_plate Selection Plate (+ this compound) plating->selection_plate incubation Incubate at Optimal Temperature control_plate->incubation selection_plate->incubation observation Observe Colony Growth incubation->observation control_growth Confluent Growth on Control Plate observation->control_growth resistant_colonies Isolated Colonies on Selection Plate observation->resistant_colonies isolation Pick Resistant Colonies resistant_colonies->isolation verification Verify Resistance by Re-streaking isolation->verification end End: Verified Resistant Mutants verification->end

Fig. 2: Experimental workflow for selecting this compound resistant mutants.

References

Application Notes and Protocols for the Quantification of DL-Ethionine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ethionine, the ethyl analog of the essential amino acid DL-methionine, is a well-established experimental tool used to induce liver injury and study various metabolic processes. Its ability to act as an antimetabolite of methionine allows it to interfere with crucial cellular functions, including protein synthesis and methylation reactions.[1] Accurate quantification of this compound in biological samples such as plasma, urine, tissues, and cell cultures is critical for toxicological studies, drug development, and research into liver diseases.[2] These application notes provide detailed protocols and comparative data for the quantification of this compound using various analytical techniques.

Overview of Quantification Techniques

Several analytical methods can be employed for the quantification of this compound in biological matrices. The most common and reliable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for amino acid analysis. This compound, lacking a strong chromophore, typically requires derivatization prior to detection by UV or fluorescence detectors.[3] Common derivatizing agents include o-phthalaldehyde (OPA) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[3]

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. Analysis of amino acids by GC-MS necessitates derivatization to increase their volatility.[4] Common derivatization approaches involve esterification followed by acylation.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method that often allows for the analysis of underivatized amino acids, simplifying sample preparation.[6][7] This technique is particularly suitable for complex biological matrices and for quantifying low levels of the analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunoassay. While ELISA kits are available for the quantification of general amino acids, specific kits for this compound are not commonly available. Therefore, this method is less suitable for the specific quantification of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of various methods for the analysis of methionine, which can be considered a proxy for the expected performance for this compound due to their structural similarity. It is important to note that these values should be validated specifically for this compound in the desired biological matrix.

Table 1: HPLC Methods for Methionine Quantification

MethodDerivatizing AgentDetectionLinearity RangeLOD (µM)LOQ (µM)Biological Matrix
HPLCo-phthalaldehyde (OPA)Fluorescence5 - 800--Plasma
HPLC6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)UV & Fluorescence---Plasma
HPLC-UVNone (underivatized)UV20 - 250 µg/mL--Dietary Supplements

Table 2: GC-MS Methods for Methionine Quantification

MethodDerivatizationIonizationLinearity RangeLOD (µM)LOQ (µM)Biological Matrix
GC-MSPropyl chloroformate--0.03 - 120.3 - 30Urine, Plasma, Cell Culture Medium[4]
GC-MSMethyl chloroformateNICI---Human Urine[5]
GC-MS(+)-α-methoxy-α-trifluoromethylphenylacetyl chlorideCI---Rat Plasma[8]

Table 3: LC-MS/MS Methods for Methionine Quantification

MethodDerivatizationIonizationLinearity Range (µM)LOD (µM)LOQ (µM)Biological Matrix
LC-MS/MSNoneESI+0.01 - 10--Cell Culture Medium[7]
LC-MS/MSNoneESI+/ESI----Cell Culture Medium[6]

Experimental Protocols

Protocol 1: HPLC with Pre-column OPA Derivatization for this compound in Plasma

This protocol is adapted from established methods for amino acid analysis in plasma.[9]

1. Sample Preparation: a. Collect blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. b. To 100 µL of plasma, add 100 µL of 10% sulfosalicylic acid to precipitate proteins. c. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant for derivatization.

2. Derivatization: a. Prepare the OPA reagent by dissolving 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of β-mercaptoethanol. b. In an autosampler vial, mix 10 µL of the deproteinized plasma supernatant with 90 µL of the OPA reagent. c. Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M sodium acetate (pH 7.2) with 5% methanol.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate the amino acids (e.g., 0-100% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

4. Quantification: a. Prepare a standard curve of this compound in a similar matrix (e.g., amino acid-depleted plasma) over the expected concentration range. b. Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

Protocol 2: GC-MS for this compound in Tissue Homogenates

This protocol is based on general methods for amino acid analysis in tissues by GC-MS.[5]

1. Sample Preparation: a. Homogenize approximately 100 mg of tissue in 1 mL of 0.1 M HCl. b. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. c. Collect the supernatant and dry it under a stream of nitrogen gas.

2. Derivatization: a. Esterification: Add 100 µL of 3 M HCl in n-butanol to the dried extract and heat at 60°C for 30 minutes. Evaporate the reagent under nitrogen. b. Acylation: Add 50 µL of ethyl acetate and 20 µL of pentafluoropropionic anhydride (PFPA). Heat at 100°C for 15 minutes. Evaporate the reagents under nitrogen. c. Reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Conditions:

  • Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of derivatized this compound.

4. Quantification: a. Use a stable isotope-labeled internal standard (e.g., this compound-d5) added at the beginning of the sample preparation to correct for matrix effects and procedural losses. b. Generate a calibration curve using known concentrations of this compound and the internal standard.

Protocol 3: LC-MS/MS for Underivatized this compound in Cell Culture Medium

This protocol is adapted from methods for the analysis of amino acids in cell culture media.[6][7]

1. Sample Preparation: a. Collect the cell culture medium and centrifuge at 500 x g for 5 minutes to remove cells. b. Filter the supernatant through a 0.22 µm filter. c. Dilute the sample 1:100 with the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to retain and elute polar amino acids (e.g., start with high %B and decrease over time).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound (e.g., for methionine, the transition is m/z 150 -> 104).

3. Quantification: a. Use a stable isotope-labeled internal standard (e.g., this compound-d5). b. Prepare a calibration curve in the same type of cell culture medium to account for matrix effects.

Signaling Pathways and Experimental Workflows

Ethionine's Interference with Methionine Metabolism

This compound acts as a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme that catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP.[10] This leads to a depletion of SAM, a universal methyl donor, and the accumulation of S-adenosylethionine (SAE), which can also inhibit methyltransferases.[1] The disruption of methylation reactions affects numerous cellular processes, including DNA, RNA, and protein methylation, leading to cellular dysfunction and injury, particularly in the liver.[11]

Ethionine_Metabolism_Inhibition Methionine Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT Ethionine This compound Ethionine->MAT Competitive Inhibition ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) (Methyl Donor) MAT->SAM Produces SAE S-Adenosylethionine (SAE) (Inhibitory Analog) MAT->SAE Produces Methylation Cellular Methylation (DNA, RNA, Proteins) SAM->Methylation Donates Methyl Group SAE->Methylation Inhibits Dysfunction Cellular Dysfunction & Liver Injury Methylation->Dysfunction Leads to

Caption: Competitive inhibition of methionine metabolism by this compound.

Ethionine-Induced Liver Injury Pathway

Ethionine-induced hepatotoxicity is a multi-step process initiated by the depletion of ATP and SAM.[11] This leads to oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, ultimately culminating in hepatocyte apoptosis and necrosis.[12]

Ethionine_Liver_Injury Ethionine This compound ATP_Depletion ATP Depletion Ethionine->ATP_Depletion SAM_Depletion SAM Depletion Ethionine->SAM_Depletion Oxidative_Stress Oxidative Stress (ROS Production) ATP_Depletion->Oxidative_Stress ER_Stress ER Stress ATP_Depletion->ER_Stress SAM_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Hepatocyte Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Necrosis Hepatocyte Necrosis Mitochondrial_Dysfunction->Necrosis Liver_Injury Liver Injury Apoptosis->Liver_Injury Necrosis->Liver_Injury

Caption: Signaling pathway of ethionine-induced liver injury.

Experimental Workflow for this compound Quantification

The following diagram illustrates a general workflow for the quantification of this compound in biological samples.

Experimental_Workflow start Start sample_collection Biological Sample Collection (Plasma, Urine, Tissue, etc.) start->sample_collection sample_prep Sample Preparation (e.g., Protein Precipitation, Homogenization, Extraction) sample_collection->sample_prep derivatization Derivatization (if required, e.g., HPLC-UV/FLD, GC-MS) sample_prep->derivatization analysis Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) derivatization->analysis data_acquisition Data Acquisition analysis->data_acquisition data_processing Data Processing (Peak Integration, Calibration) data_acquisition->data_processing quantification Quantification (Calculation of Concentration) data_processing->quantification end End quantification->end

Caption: General experimental workflow for this compound quantification.

Conclusion

The quantification of this compound in biological samples is achievable through various established analytical techniques. HPLC, GC-MS, and LC-MS/MS each offer distinct advantages in terms of sensitivity, selectivity, and sample throughput. The choice of the most appropriate method should be guided by the specific requirements of the research or application. The provided protocols and data serve as a valuable starting point for developing and validating a robust method for this compound quantification. It is crucial to perform method validation for the specific biological matrix of interest to ensure accurate and reliable results.

References

Application Notes: Using DL-Ethionine to Study Amino Acid Metabolism In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Ethionine, a racemic mixture of the non-proteinogenic amino acid ethionine, serves as a powerful tool for the in vitro study of amino acid metabolism. As an analog of methionine, it competitively inhibits various metabolic pathways that are dependent on this essential amino acid. Its primary mechanisms of action involve the disruption of the methionine cycle, leading to ATP depletion and the inhibition of crucial methylation reactions. These characteristics make this compound an invaluable reagent for creating cellular models of methionine stress, studying the roles of S-adenosylmethionine (SAM)-dependent methyltransferases, and investigating the cellular response to metabolic disruption.[1][2][3]

Mechanism of Action

This compound exerts its effects by acting as a substrate for S-adenosylmethionine synthetase (MAT), the enzyme that typically converts methionine and ATP into S-adenosylmethionine (SAM).[1] The enzymatic reaction with ethionine produces S-adenosylethionine (SAE) and, in the process, consumes ATP. This leads to two major downstream consequences:

  • ATP Trapping: The formation of SAE effectively "traps" adenosine, leading to a significant depletion of the cellular ATP pool.[4][5][6] This rapid reduction in ATP levels inhibits a wide range of energy-dependent cellular processes, including protein and RNA synthesis.[7]

  • Inhibition of Methylation: SAE is a poor substrate for most SAM-dependent methyltransferases.[8][9][10] Furthermore, the subsequent metabolic product, S-adenosylhomocysteine (SAH), is a potent inhibitor of these same methyltransferases.[11] The accumulation of inhibitory products and the depletion of the universal methyl donor, SAM, lead to global hypomethylation of DNA, RNA, and proteins, disrupting epigenetic regulation and cellular signaling.[1]

cluster_0 Normal Methionine Cycle cluster_1 Disruption by this compound Met Methionine MAT Methionine Adenosyltransferase (MAT) Met->MAT Eth This compound Eth->MAT ATP ATP ATP->MAT Consumed ATP->MAT Trapped SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Donates Methyl Group SAE S-Adenosylethionine (SAE) (Poor Ethyl Donor) Inhibition Inhibition SAE->Inhibition MAT->SAM MAT->SAE Depletion Depletion MAT->Depletion      SAH S-Adenosylhomocysteine (SAH) (Inhibitor) Methylation->SAH Inhibition->Methylation Depletion->ATP start 1. Cell Seeding Seed cells in appropriate culture vessels. Allow to adhere overnight. treatment 2. This compound Treatment Prepare fresh this compound in serum-free media. Replace old media with treatment media. Incubate for desired time (e.g., 2-24h). start->treatment harvest 3. Cell Harvesting Wash cells with ice-cold PBS. Lyse cells for protein/metabolite analysis or collect for viability/flow cytometry assays. treatment->harvest analysis 4. Downstream Analysis harvest->analysis viability Cell Viability Assay (MTS, MTT) analysis->viability western Western Blot (e.g., for stress markers) analysis->western metabolomics Metabolite Quantification (ATP, SAM/SAH via LC-MS) analysis->metabolomics ethionine This compound Treatment atp_depletion ATP Depletion ethionine->atp_depletion Traps Adenosine sae_formation SAE Formation ethionine->sae_formation Acts as Substrate protein_synthesis_inhibition Inhibition of Protein/RNA Synthesis atp_depletion->protein_synthesis_inhibition methylation_inhibition Inhibition of Methylation sae_formation->methylation_inhibition cellular_stress Induction of Cellular Stress methylation_inhibition->cellular_stress protein_synthesis_inhibition->cellular_stress apoptosis Apoptosis / Cell Death cellular_stress->apoptosis

References

Application Notes and Protocols for Ethionine-Induced Experimental Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for inducing experimental pancreatitis using ethionine, a methionine antagonist. This model is valuable for studying the pathophysiology of both acute and chronic pancreatitis and for evaluating potential therapeutic agents. The protocols outlined below are primarily based on rodent models.

Introduction

Ethionine-induced pancreatitis is a well-established and reproducible animal model that mimics many aspects of human pancreatitis. When administered in conjunction with a choline-deficient diet, ethionine induces pancreatic acinar cell injury, leading to inflammation, necrosis, and in chronic models, fibrosis. This model is particularly useful for investigating the molecular mechanisms of pancreatitis and for preclinical testing of novel therapies.

Key Experimental Protocols
I. Induction of Acute Hemorrhagic-Necrotizing Pancreatitis

This protocol is designed to induce a severe form of acute pancreatitis characterized by extensive necrosis and hemorrhage.[1][2]

A. Animal Model:

  • Species: Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Wistar, Sprague-Dawley)[1][3]

  • Sex: Female mice are often reported to be more susceptible.[1][2]

  • Age/Weight: Young adult animals (e.g., 8-12 weeks old) should be used. Body weight should be monitored and recorded.[1]

B. Diet:

  • Composition: A choline-deficient diet supplemented with 0.5% DL-ethionine (CDE diet).[2][4] The basal diet should be free of choline to enhance the toxic effects of ethionine on the pancreas.

  • Preparation: The diet can be prepared in-house or purchased from commercial suppliers. Ensure uniform mixing of ethionine into the diet.

C. Experimental Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Provide free access to the CDE diet and water for up to 5 days.[2] The duration of feeding can be adjusted to control the severity of pancreatitis and mortality.[1]

  • Monitor the animals daily for clinical signs of pancreatitis, such as lethargy, piloerection, and abdominal distention.

  • At the desired time point (e.g., 1, 2, 3, or 5 days), euthanize the animals and collect blood and pancreatic tissue for analysis.[2]

D. Assessment of Pancreatitis:

  • Biochemical Analysis: Measure serum amylase and lipase levels.[5][6][7]

  • Histological Analysis: Process pancreatic tissue for hematoxylin and eosin (H&E) staining to assess edema, inflammation, acinar cell necrosis, and hemorrhage.[8][9]

II. Induction of Chronic Pancreatitis

This protocol is designed to induce chronic pancreatitis characterized by acinar atrophy, fibrosis, and the formation of tubular complexes.[5][10]

A. Animal Model:

  • Species: Mouse (e.g., C57BL/6)[5]

  • Sex: Female mice are commonly used.[5]

  • Age: 6-8 weeks old at the start of the diet.

B. Diet:

  • Composition: Choline-deficient diet supplemented with ethionine (CDE diet).[5][10]

C. Experimental Procedure:

  • Feed the mice the CDE diet intermittently. For example, one cycle could consist of the CDE diet for a few days followed by a period of regular chow.[11]

  • Continue this intermittent feeding regimen for an extended period, for instance, 24 to 54 weeks, to induce chronic changes.[5]

  • Monitor the animals' body weight and general health throughout the study.

  • At the end of the experimental period, euthanize the animals and collect pancreatic tissue for analysis.

D. Assessment of Chronic Pancreatitis:

  • Histological Analysis: Stain pancreatic sections with H&E to observe acinar atrophy and tubular complexes. Use Masson's trichrome or Sirius red staining to visualize and quantify fibrosis.[5]

  • Immunohistochemistry: Analyze the expression of relevant proteins such as EGFR and its ligands.[5]

Data Presentation

Table 1: Biochemical Markers in Ethionine-Induced Acute Pancreatitis

Time PointSerum Amylase (U/L)Serum Lipase (U/L)Reference
ControlBaselineBaseline[6],[7]
24 hoursSignificantly elevatedSignificantly elevated[1]
48 hoursPeaksPeaks[1]
72 hoursBegins to declineBegins to decline[1]

Table 2: Histological Scoring of Ethionine-Induced Pancreatitis

ParameterScore 0Score 1Score 2Score 3Reference
Edema AbsentInterlobularInterlobular and intralobularDiffuse[8],[12],[9]
Inflammation AbsentPerivascularModerate diffuseSevere diffuse[8],[12],[9]
Acinar Necrosis Absent< 15%15-35%> 35%[8],[12],[9]
Hemorrhage Absent1-2 foci3-5 foci> 5 foci[8],[12],[9]
Fibrosis (Chronic) AbsentMild perilobularModerate interlobularSevere intralobular[13]
Signaling Pathways and Experimental Workflows

The precise molecular mechanisms of ethionine-induced pancreatitis are still under investigation. However, it is believed to involve the synergistic effect of choline deficiency and ethionine's toxicity, leading to the intraparenchymal activation of digestive enzymes.[2] In the chronic model, the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway has been observed.[5]

experimental_workflow_acute cluster_setup Experimental Setup cluster_induction Induction Phase cluster_analysis Analysis animal_model Select Animal Model (e.g., Female Mice) acclimatize Acclimatize Animals (1 week) animal_model->acclimatize diet_prep Prepare CDE Diet (0.5% Ethionine) feed_cde Feed CDE Diet (up to 5 days) diet_prep->feed_cde acclimatize->feed_cde monitor Daily Monitoring feed_cde->monitor euthanize Euthanize & Collect Samples monitor->euthanize biochem Biochemical Analysis (Amylase, Lipase) euthanize->biochem histo Histological Analysis (H&E Staining) euthanize->histo

Workflow for inducing acute pancreatitis.

signaling_pathway_chronic CDE_Diet Chronic CDE Diet Acinar_Injury Acinar Cell Injury and Inflammation CDE_Diet->Acinar_Injury EGFR_Ligands Increased Expression of EGFR Ligands (e.g., TGF-alpha) Acinar_Injury->EGFR_Ligands EGFR_Activation EGFR Activation EGFR_Ligands->EGFR_Activation KRas_Activation K-Ras Activation EGFR_Activation->KRas_Activation Chronic_Pancreatitis Chronic Pancreatitis (Acinar Atrophy, Fibrosis, Tubular Complexes) KRas_Activation->Chronic_Pancreatitis

Signaling in chronic ethionine pancreatitis.

References

Application Notes and Protocols for DL-Ethionine Administration in Rodent Models for Liver Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ethionine, the ethyl analog of the essential amino acid methionine, is a well-established hepatotoxin used to induce experimental liver injury in rodent models. When administered in conjunction with a choline-deficient diet (CDE model), this compound effectively recapitulates key features of chronic liver diseases, including steatosis, inflammation, hepatocellular necrosis, and fibrosis. This model is particularly valuable for studying the mechanisms of liver injury, evaluating the efficacy of hepatoprotective agents, and investigating the dynamics of liver regeneration and carcinogenesis.

The primary mechanism of this compound-induced hepatotoxicity involves the depletion of hepatic adenosine triphosphate (ATP) and S-adenosylmethionine (SAMe). Ethionine is converted to S-adenosylethionine (SAE), which cannot be efficiently metabolized, leading to the trapping of adenine and subsequent ATP depletion. The reduction in SAMe, a critical methyl donor, impairs numerous methylation reactions essential for maintaining cellular homeostasis and protecting against oxidative stress.

These application notes provide detailed protocols for the administration of this compound to induce liver injury in rodent models, methods for the assessment of liver damage, and a summary of expected quantitative outcomes.

Data Presentation

Table 1: Biochemical Markers of Liver Injury in CDE Mouse Model
ParameterControl Group (Mean ± SD)CDE Group (Mean ± SD)Fold ChangeReference
Serum ALT (U/L) 35.4 ± 8.2275.3 ± 50.1~7.8x[1]
Serum AST (U/L) 55.1 ± 10.5198.6 ± 45.3~3.6x[2]
Liver/Body Weight (%) 4.2 ± 0.36.8 ± 0.9~1.6x[3]

Data are representative values compiled from various studies and may vary based on mouse strain, age, and specific experimental conditions.

Table 2: Histopathological Scoring of Liver Fibrosis in CDE Mouse Model (8 weeks)
Fibrosis Stage (METAVIR Score)DescriptionPercentage of Animals in CDE Group
F0 No fibrosis0%
F1 Portal fibrosis without septa25%
F2 Portal fibrosis with few septa50%
F3 Numerous septa without cirrhosis25%
F4 Cirrhosis0%

Scoring is based on Sirius Red staining and semi-quantitative analysis. The distribution of fibrosis stages can vary.

Experimental Protocols

Protocol 1: Induction of Liver Injury using Choline-Deficient, Ethionine-Supplemented (CDE) Diet in Mice

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Choline-deficient diet (commercially available)

  • This compound powder (Sigma-Aldrich or equivalent)

  • Sterile drinking water

  • Animal caging with appropriate bedding

  • Analytical balance and weighing supplies

  • Sterile bottles for drinking water

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment. Provide standard chow and water ad libitum.

  • Preparation of 0.15% this compound Water:

    • Weigh the appropriate amount of this compound powder. For 1 liter of water, weigh 1.5 g of this compound.

    • Dissolve the this compound in sterile drinking water. Stir until fully dissolved.

    • Store the ethionine-supplemented water at 4°C and protect it from light. Prepare fresh solution every 2-3 days.[4]

  • Induction of Liver Injury:

    • Divide mice into a control group and a CDE group.

    • Provide the control group with a standard or choline-supplemented diet and regular drinking water.

    • Provide the CDE group with the choline-deficient diet ad libitum and the 0.15% this compound-supplemented drinking water as the sole source of water.[4][5]

  • Monitoring:

    • Monitor the body weight and food/water consumption of the animals 2-3 times per week. Expect an initial drop in body weight in the CDE group.[5]

    • Observe the animals daily for any signs of distress, such as lethargy, ruffled fur, or hunched posture.

  • Study Duration: Continue the CDE diet for the desired duration to achieve the intended level of liver injury. A typical timeline is as follows:

    • 1-2 weeks: Development of steatosis and mild inflammation.

    • 3-4 weeks: Pronounced steatohepatitis and onset of fibrosis.[1]

    • 6-8 weeks and beyond: Progressive fibrosis.[4][5]

  • Sample Collection: At the end of the study period, euthanize the animals according to approved protocols.

    • Collect blood via cardiac puncture for serum analysis (ALT, AST).

    • Perfuse the liver with phosphate-buffered saline (PBS) to remove blood.

    • Excise the liver, weigh it, and collect tissue samples for histology (in 10% neutral buffered formalin) and molecular/biochemical analysis (snap-frozen in liquid nitrogen).[5]

Protocol 2: Assessment of Liver Injury

1. Serum Aminotransferase (ALT/AST) Assay:

  • Use commercially available colorimetric assay kits (e.g., from Abcam, BioVision) to measure serum ALT and AST levels according to the manufacturer's instructions.

  • Briefly, the assay involves the transfer of an amino group from alanine (for ALT) or aspartate (for AST) to α-ketoglutarate, producing pyruvate. The pyruvate is then measured in a reaction that generates a colored or fluorescent product.

2. Histological Analysis:

  • Hematoxylin and Eosin (H&E) Staining:

    • Fix liver tissue in 10% neutral buffered formalin for 24 hours.

    • Process the tissue, embed in paraffin, and cut 4-5 µm sections.

    • Stain the sections with H&E to visualize liver morphology, including steatosis, inflammation, and necrosis.

  • Sirius Red Staining for Fibrosis:

    • Deparaffinize and rehydrate liver sections.

    • Stain with Picro-Sirius Red solution to specifically stain collagen fibers red.

    • Counterstain with Weigert's hematoxylin.

    • Dehydrate and mount the sections.

    • Quantify the fibrotic area using image analysis software (e.g., ImageJ).

3. Histopathological Scoring:

  • Utilize a semi-quantitative scoring system, such as the METAVIR or NAFLD Activity Score (NAS), to grade the severity of fibrosis, steatosis, inflammation, and ballooning in a blinded manner.

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Control & CDE) acclimatization->grouping treatment CDE Diet Administration (Choline-deficient diet + 0.15% this compound in water) grouping->treatment monitoring Monitoring (Body weight, food/water intake, clinical signs) treatment->monitoring Duration: 2-8 weeks euthanasia Euthanasia & Sample Collection (Blood, Liver) monitoring->euthanasia analysis Analysis euthanasia->analysis biochemistry Serum Biochemistry (ALT, AST) analysis->biochemistry histology Histopathology (H&E, Sirius Red) analysis->histology molecular Molecular Analysis (Gene/Protein Expression) analysis->molecular G cluster_pathway This compound Induced Hepatotoxicity Signaling Pathway ethionine This compound sae S-Adenosylethionine (SAE) (Traps Adenine) ethionine->sae Competes with Methionine methionine Methionine same S-Adenosylmethionine (SAMe) (Methyl Donor) methionine->same MAT atp ATP Depletion sae->atp methylation Impaired Methylation Reactions same->methylation ros Oxidative Stress (Increased ROS) atp->ros methylation->ros injury Hepatocellular Injury (Necrosis, Apoptosis) ros->injury inflammation Inflammation injury->inflammation fibrosis Fibrosis inflammation->fibrosis

References

Application Note: Enantioselective Analysis of Ethionine Isomers in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the enantioselective analysis of D- and L-ethionine in complex biological matrices, such as plasma and tissue homogenates. Ethionine, a methionine antagonist, exhibits enantiomer-specific biological activities, making their distinct quantification crucial for toxicology, pharmacology, and drug development research. The described method utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for separation, coupled with mass spectrometry (MS) for sensitive and selective detection. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis are provided. Additionally, this note elucidates the key signaling pathways affected by ethionine, primarily its role in ATP depletion and induction of oxidative stress.

Introduction

Ethionine, the S-ethyl analog of the essential amino acid methionine, is a well-known hepatotoxin and experimental carcinogen. It competitively inhibits various metabolic reactions involving methionine.[1] Notably, the biological effects of ethionine are stereospecific. The L-isomer of ethionine is a more potent inhibitor of RNA synthesis than the D-isomer.[1][2] This enantioselectivity underscores the importance of analytical methods capable of resolving and quantifying individual ethionine enantiomers in biological systems.

The analysis of amino acid enantiomers in complex matrices presents challenges due to the presence of numerous interfering substances.[3] Direct analysis without derivatization is often preferred to avoid additional sample preparation steps and potential introduction of impurities.[4] This application note presents a direct enantioselective HPLC-MS method, which offers high selectivity and sensitivity for the determination of D- and L-ethionine. The method is applicable to researchers in drug development, toxicology, and metabolic research.

Key Signaling Pathways Affected by Ethionine

Ethionine primarily exerts its toxic effects through two interconnected mechanisms: ATP depletion and the induction of oxidative stress.

  • ATP Depletion and mTOR Pathway Inhibition: L-ethionine is converted in the liver to S-adenosyl-L-ethionine (SAE) by the enzyme methionine adenosyltransferase, consuming ATP in the process.[5][6][7] Unlike S-adenosyl-L-methionine (SAM), SAE is a poor ethyl donor in most transmethylation reactions and its accumulation effectively traps adenosine, leading to a significant depletion of hepatic ATP.[2] This ATP depletion inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis, leading to hypophosphorylation of its downstream effectors like 4E-BP1 and S6K1.[2] This inhibition of protein synthesis is a key aspect of ethionine's toxicity.

  • Reactive Oxygen Species (ROS) and Apoptosis: Ethionine has been shown to induce the overproduction of reactive oxygen species (ROS).[1][8] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA. Elevated ROS levels can trigger apoptosis (programmed cell death) through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9] This includes the activation of caspase-3, a key executioner caspase in apoptosis.[1]

Experimental Protocols

Sample Preparation (Plasma or Tissue Homogenate)

This protocol is designed for the extraction of ethionine enantiomers from biological matrices.

Materials:

  • Plasma or tissue homogenate

  • DL-Methionine-d4 (as internal standard)

  • Acetonitrile (ACN), ice-cold

  • Milli-Q water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Nitrogen evaporator (optional)

Procedure:

  • To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., DL-Methionine-d4 at a concentration appropriate for the expected analyte range).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes to enhance protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (see HPLC conditions below).

  • Vortex to dissolve the residue and transfer to an HPLC vial for analysis.

Enantioselective HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Chiral HPLC Column: Chirobiotic T (Teicoplanin-based), 250 x 4.6 mm, 5 µm (or equivalent)[4]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions (Adapted from Methionine Analysis):

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic
Composition 80% B / 20% A
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
MRM Transitions To be optimized for ethionine and internal standard

Note: The provided HPLC conditions are based on a method for the analogous compound, methionine, and may require optimization for ethionine to achieve baseline separation of the enantiomers. Method validation, including determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, should be performed.

Quantitative Data Summary

The following table presents representative quantitative data adapted from the analysis of the structurally similar amino acid, methionine. These values should be considered as a starting point for the validation of an ethionine-specific method.

ParameterD-IsomerL-Isomer
Retention Time (k') 6.094.71
Selectivity (α) -1.29
Resolution (Rs) *-4.6
LOD (UV, S/N=3) ~11 µg/mL~11 µg/mL
Linearity Range 50 - 500 µg/mL50 - 500 µg/mL

*Data derived from the enantiomeric separation of methionine on a Chirobiotic T column.[11]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Biological Matrix Biological Matrix Add Internal Standard Add Internal Standard Biological Matrix->Add Internal Standard Protein Precipitation (ACN) Protein Precipitation (ACN) Add Internal Standard->Protein Precipitation (ACN) Centrifugation Centrifugation Protein Precipitation (ACN)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution HPLC Separation HPLC Separation Evaporation & Reconstitution->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: Experimental workflow for enantioselective analysis of ethionine.

G cluster_upstream Upstream Events cluster_downstream Downstream Consequences Ethionine Ethionine SAE S-Adenosyl-L-Ethionine Ethionine->SAE Methionine Adenosyltransferase ROS_Production ROS Production Ethionine->ROS_Production ATP ATP ATP->SAE ATP_Depletion ATP Depletion SAE->ATP_Depletion Traps Adenosine mTOR_Inhibition mTOR Inhibition ATP_Depletion->mTOR_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis mTOR_Inhibition->Protein_Synthesis_Inhibition Apoptosis Apoptosis ROS_Production->Apoptosis

Caption: Signaling pathways affected by ethionine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Ethionine Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-ethionine in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell culture?

A1: this compound is a racemic mixture of the D- and L-isomers of ethionine, an amino acid analog of methionine. In cell culture, it primarily acts as an antimetabolite. L-ethionine, the biologically active isomer, interferes with methionine metabolism. It is converted into S-adenosylethionine (SAE) by the same enzyme that produces S-adenosylmethionine (SAM), the universal methyl group donor. SAE cannot function as a methyl donor and competitively inhibits various methyltransferase enzymes. This leads to the inhibition of methylation of crucial molecules like DNA, RNA, proteins (including histones), and lipids.[1] Ethionine can also be mistakenly incorporated into proteins in place of methionine, leading to the synthesis of non-functional proteins and the inhibition of overall protein synthesis.[2][3]

Q2: What is the recommended starting concentration of this compound for cell culture experiments?

A2: There is no single recommended starting concentration, as the optimal concentration is highly dependent on the cell line, experimental duration, and the specific biological question. For general purposes, it is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[4] A common starting point for dose-response studies can range from low micromolar (µM) to low millimolar (mM) concentrations. For example, some studies have used concentrations as high as 5 mM of L-ethionine to achieve complete inhibition of DNA synthesis in specific cell types.[5]

Q3: Is this compound toxic to cells?

A3: Yes, this compound can be cytotoxic at high concentrations or with prolonged exposure.[6] The D-isomer of ethionine has been shown to have acute toxicity in animal models.[7] The cytotoxicity is often related to the depletion of ATP, inhibition of protein synthesis, and disruption of methylation-dependent cellular processes. It is crucial to determine the cytotoxic threshold in your specific cell line using viability assays like MTT or LDH assays.

Q4: How can I determine the optimal non-toxic concentration of this compound for my experiments?

A4: The optimal concentration is typically the highest concentration that does not significantly affect cell viability over the desired experimental period. This is best determined by performing a dose-response experiment. You would treat your cells with a range of this compound concentrations for a set time (e.g., 24, 48, 72 hours) and then measure cell viability using an MTT or LDH assay. The results will generate a dose-response curve from which you can determine the IC50 (the concentration that inhibits 50% of cell viability) and select a sub-lethal concentration for your experiments.

Q5: How stable is this compound in cell culture medium?

A5: Amino acids and their analogs are generally stable in cell culture media under standard incubation conditions (37°C, 5% CO2). However, for long-term experiments, it is good practice to refresh the medium containing this compound periodically (e.g., every 48-72 hours) to ensure a consistent concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Cell Death/Low Viability This compound concentration is too high.Perform a dose-response experiment using an MTT or LDH assay to determine the IC50 value and select a lower, non-toxic concentration for your experiments.[8][9][10]
Cell line is particularly sensitive to ethionine.If possible, test a range of concentrations on your specific cell line to find an appropriate window. Consider a shorter exposure time.
Inconsistent or No Effect Observed This compound concentration is too low.Increase the concentration of this compound. Refer to literature for concentrations used in similar cell lines or for similar effects.
Inefficient cellular uptake of the D-isomer.Mammalian cells primarily utilize the L-isomer of amino acids.[4] The conversion of the D-isomer to the L-isomer can be inefficient. Consider using L-ethionine if a more potent and consistent effect is required.
Degradation of this compound in the medium.For long-term experiments, replenish the cell culture medium with fresh this compound every 48-72 hours.
Difficulty Dissolving this compound Low solubility in aqueous solutions.Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or PBS) and then dilute it to the final concentration in the cell culture medium. Gentle warming and vortexing can aid dissolution.
Variability Between Experiments Inconsistent cell seeding density.Ensure a consistent number of cells are seeded for each experiment to minimize variability in the response to this compound.
Inconsistent this compound concentration.Prepare a large batch of this compound-containing medium for all replicates and experiments within a set to ensure consistency.

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (72-hour exposure)

This compound (mM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)100%0%
0.198%2%
0.592%8%
1.085%15%
2.565%35%
5.048%52%
10.022%78%
20.05%95%

Table 2: Typical L-Methionine Concentrations in Common Cell Culture Media

Media FormulationTypical L-Methionine Concentration (mg/L)Typical L-Methionine Concentration (mM)
DMEM15.00[2]~0.1
RPMI-164015.00~0.1
Ham's F-124.48~0.03
DMEM/F-129.74~0.065

Note: When using this compound to compete with L-methionine, it is often recommended to use a concentration equimolar to or in excess of the L-methionine concentration in the basal medium.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 mM). Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with no ethionine).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to generate a dose-response curve.

Protocol 2: Measuring Cytotoxicity of this compound using an LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for: no cells (medium only background), untreated cells (spontaneous LDH release), and cells treated with the lysis solution provided in the kit (maximum LDH release).[13]

  • Incubation: Incubate the plate for the desired time at 37°C in a 5% CO2 incubator.

  • Lysis of Control Wells: Approximately 45 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer from the kit to the maximum LDH release control wells.[14]

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[14]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16] Add the stop solution if provided in the kit. Measure the absorbance at 490 nm using a microplate reader.[16]

  • Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically involves subtracting background and comparing the sample's LDH release to the spontaneous and maximum release controls.

Protocol 3: Assessing the Impact on Cellular Methylation Potential by Measuring SAM and SAH Levels

This protocol provides a general workflow for preparing cell lysates for the analysis of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) by LC-MS/MS.

Materials:

  • Cultured cells treated with this compound

  • Ice-cold PBS

  • Extraction solution (e.g., 0.4 M perchloric acid)

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, place the culture dish on ice and wash the cells twice with ice-cold PBS. Add the extraction solution to the plate and scrape the cells.

  • Sample Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.[5]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains SAM and SAH, to a new pre-chilled tube.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method for the quantification of SAM and SAH.[17][18]

  • Data Analysis: Determine the concentrations of SAM and SAH and calculate the SAM/SAH ratio. A decrease in this ratio indicates an inhibition of cellular methylation capacity.[1][17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assessment cluster_analysis Data Analysis start Seed cells in 96-well plates prep_ethionine Prepare serial dilutions of this compound start->prep_ethionine treat_cells Treat cells with this compound concentrations prep_ethionine->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add MTT or collect supernatant for LDH assay incubate->add_reagent measure Measure absorbance add_reagent->measure calculate Calculate % viability or % cytotoxicity measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 and optimal concentration plot->determine_ic50

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_methionine_cycle Methionine Cycle cluster_ethionine_effect This compound Interference cluster_downstream Downstream Effects Met Methionine SAM S-adenosylmethionine (SAM) (Methyl Donor) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Histone Histones Methylated_Histone Methylated Histones (e.g., H3K4me3) SAM->Methylated_Histone HMTs Eth This compound SAE S-adenosylethionine (SAE) Eth->SAE MAT SAE->SAM Inhibition Histone->Methylated_Histone Gene_Expression Altered Gene Expression Methylated_Histone->Gene_Expression

Caption: this compound's impact on the methionine cycle and histone methylation.

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Troubleshooting Low Incorporation of DL-Ethionine in SILAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low incorporation of DL-Ethionine in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being considered for SILAC?

A1: this compound is a racemic mixture of the D and L isomers of ethionine, an amino acid analogue of methionine where the methyl group is replaced by an ethyl group.[1] In the context of SILAC, it might be considered as a "heavy" amino acid to introduce a mass shift in peptides for mass spectrometry-based quantification. However, it is crucial to understand that ethionine is not a standard SILAC amino acid and its use presents significant challenges.

Q2: Why is my incorporation of this compound so low?

A2: Low incorporation of this compound is expected due to its role as a methionine antagonist.[1] It actively interferes with normal cellular metabolism in several ways:

  • Inhibition of Protein Synthesis: Ethionine can impair the incorporation of methionine and other amino acids into newly synthesized proteins.[2]

  • ATP Depletion: It can be converted to S-adenosyl-L-ethionine, trapping adenosine and leading to a depletion of cellular ATP, which is essential for protein synthesis.[1][3]

  • Cellular Toxicity: Ethionine is known to be toxic to cells, which can reduce overall protein synthesis and cell viability.[3][4]

Q3: Is this compound toxic to cells?

A3: Yes, ethionine is known to be cytotoxic.[3] The D-isomer, in particular, has been shown to have acute toxicity.[4] It can lead to a reduction in glutathione (GSH) levels, an important antioxidant, and inhibit DNA synthesis.[3][5] This toxicity can significantly impact cell health and the reliability of your SILAC experiment.

Q4: Are there better alternatives to this compound for SILAC?

A4: Absolutely. For labeling methionine-containing peptides, it is highly recommended to use well-established, non-toxic, stable isotope-labeled versions of L-methionine, such as L-Methionine-¹³C₅,¹⁵N₁. For general SILAC experiments, the most common and reliable choices are stable isotope-labeled L-arginine and L-lysine.[6] If you require a non-canonical amino acid for specific applications like bio-orthogonal chemistry, methionine analogues such as azidohomoalanine (AHA) or homopropargylglycine (HPG) are better choices, though they may require specialized experimental setups like the expression of a mutant methionyl-tRNA synthetase for efficient incorporation.[7][8][9]

Troubleshooting Guide for Low this compound Incorporation

If you must proceed with this compound, this guide provides a systematic approach to troubleshoot low incorporation.

Issue 1: Very Low to No Incorporation of this compound

This is the most common issue and is often linked to the inherent properties of ethionine.

Potential CauseRecommended Solution
Methionine Antagonism Ethionine directly competes with and inhibits the protein synthesis machinery that utilizes methionine.[1] This is an intrinsic property and may not be fully overcome.
Cellular Toxicity High concentrations of this compound can be toxic, leading to reduced cell viability and protein synthesis.[3]
Presence of Methionine in Media Standard fetal bovine serum (FBS) contains unlabeled methionine, which will outcompete this compound for incorporation.
Insufficient Adaptation Time Cells may require a longer period to adapt to the presence of this antimetabolite, though adaptation may not lead to efficient incorporation.
Experimental Protocol: Optimizing this compound Labeling (Use with Caution)
  • Prepare Methionine-Free Medium: Start with a basal medium that is completely devoid of L-methionine.

  • Use Dialyzed Fetal Bovine Serum (dFBS): To minimize the introduction of unlabeled methionine, use dFBS instead of standard FBS.[6]

  • Optimize this compound Concentration:

    • Perform a dose-response experiment to determine the maximum tolerable concentration of this compound for your specific cell line.

    • Start with a low concentration and gradually increase it, monitoring cell viability and morphology closely.

  • Adapt Cells Gradually:

    • Culture cells in methionine-free medium supplemented with a low concentration of this compound.

    • Gradually increase the concentration over several passages.

  • Ensure Sufficient Cell Doublings:

    • For any SILAC experiment, at least five to six cell doublings are recommended to ensure maximal incorporation.[10] Monitor the doubling time of your cells, as it may be significantly increased by ethionine.[2]

  • Verify Incorporation:

    • After the adaptation period, harvest a small aliquot of cells.

    • Perform a small-scale protein extraction, digestion, and mass spectrometry analysis to check the incorporation efficiency before proceeding with the main experiment.

Quantitative Data Summary Template

Use the following table to systematically record your optimization experiments.

Cell LineThis compound Conc. (mg/L)Number of PassagesCell Viability (%)Doubling Time (hours)Mean Labeling Efficiency (%)
e.g., HeLa53903015
e.g., HeLa103754810
e.g., HEK29353853620
e.g., HEK293103606012

Visualizations

Diagram 1: The Challenge of this compound in Protein Synthesis

This compound's Interference with Protein Synthesis cluster_0 Normal Protein Synthesis cluster_1 Interference by this compound Methionine Methionine Met-tRNA Synthetase Met-tRNA Synthetase Methionine->Met-tRNA Synthetase Binds Charged tRNA-Met Charged tRNA-Met Met-tRNA Synthetase->Charged tRNA-Met Charges tRNA Ribosome Ribosome Charged tRNA-Met->Ribosome Enters Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Elongation This compound This compound This compound->Met-tRNA Synthetase Competes with Met This compound->Inhibition ATP Depletion & Toxicity Inhibition->Protein Synthesis Troubleshooting Workflow Start Low this compound Incorporation Check_Met Is there Methionine in the medium/serum? Start->Check_Met Use_Met_Free Switch to Met-free medium & dialyzed serum Check_Met->Use_Met_Free Yes Check_Toxicity Assess Cell Viability & Growth Rate Check_Met->Check_Toxicity No Use_Met_Free->Check_Toxicity Optimize_Conc Perform dose-response to find max tolerable conc. Check_Toxicity->Optimize_Conc Poor Viability Check_Doublings Have cells undergone >5 doublings? Check_Toxicity->Check_Doublings Good Viability Optimize_Conc->Check_Doublings Extend_Culture Extend culture time and monitor doubling rate Check_Doublings->Extend_Culture No Evaluate_Results Re-evaluate Incorporation Efficiency Check_Doublings->Evaluate_Results Yes Extend_Culture->Evaluate_Results Consider_Alternatives Consider Alternatives: - Heavy L-Methionine - Heavy Arg/Lys Evaluate_Results->Consider_Alternatives Still Low

References

Technical Support Center: Overcoming DL-Ethionine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with DL-ethionine-induced cytotoxicity in cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Excessive Cell Death Observed at Expected Non-Toxic Concentrations

  • Question: I am observing higher-than-expected cytotoxicity in my cell line with this compound concentrations that are reported to be sublethal. What could be the cause?

  • Answer: Several factors could contribute to this discrepancy:

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve for your specific cell line to determine the accurate IC50 value.

    • Methionine Concentration in Media: The concentration of L-methionine in your cell culture medium will directly compete with this compound for the enzyme methionine adenosyltransferase (MAT).[1][2] Low-methionine media will potentiate the toxic effects of this compound. Ensure you are using a medium with a known and consistent methionine concentration.

    • Cell Density: Lower cell densities can be more susceptible to cytotoxic agents. Standardize your cell seeding density across all experiments.[3]

    • Duration of Exposure: The cytotoxic effects of this compound are time-dependent. Shorter incubation times may be necessary for your cell line.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

  • Question: My results from this compound treatment are not consistent between experiments. How can I improve reproducibility?

  • Answer: Inconsistent results often stem from subtle variations in experimental conditions. To improve reproducibility:

    • Reagent Preparation: Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved.

    • Standardized Protocols: Adhere strictly to your established protocols for cell seeding, treatment, and viability assays.[3]

    • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Control Wells: Include appropriate controls in every experiment, including untreated cells and vehicle-treated cells.[3]

Issue 3: Rescue with Methionine or S-Adenosyl-L-Methionine (SAM) is Ineffective

  • Question: I am trying to rescue my cells from this compound toxicity by supplementing with L-methionine or SAM, but it is not working. What should I consider?

  • Answer: If rescue attempts are failing, consider the following:

    • Concentration of Rescue Agent: The concentration of the rescue agent is critical. A titration of L-methionine or SAM concentrations is necessary to find the optimal rescue concentration for your specific this compound dose.

    • Timing of Supplementation: The timing of the addition of the rescue agent is crucial. Co-treatment or pre-treatment with L-methionine or SAM is generally more effective than post-treatment.

    • Mechanism of Toxicity: this compound's toxicity is primarily due to the formation of S-adenosylethionine (SAE) and subsequent depletion of ATP and S-adenosylmethionine (SAM).[4][5][6] If the cellular damage is already extensive, rescue may not be possible. Consider assessing markers of apoptosis, such as cleaved caspase-3, to determine the extent of damage.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is an antagonist of the essential amino acid L-methionine.[8] Its cytotoxicity primarily stems from its metabolism by methionine adenosyltransferase (MAT) to form S-adenosylethionine (SAE).[1][2][4] This process has two major consequences:

  • ATP Depletion: The synthesis of SAE consumes significant amounts of ATP, leading to a rapid depletion of cellular energy stores.[5][6][9]

  • SAM Depletion and Disruption of Methylation: SAE is a poor ethyl donor compared to SAM as a methyl donor. The accumulation of SAE and depletion of SAM, the universal methyl donor, disrupts essential methylation reactions of DNA, RNA, and proteins, which are critical for gene regulation and cellular function.[10][11][12]

Q2: How does this compound induce apoptosis?

A2: this compound can induce apoptosis through several interconnected pathways:

  • Oxidative Stress: Ethionine treatment can lead to the overproduction of reactive oxygen species (ROS).[7][8]

  • Mitochondrial Dysfunction: Increased ROS can damage mitochondria, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[7][13]

  • Caspase Activation: The mitochondrial pathway of apoptosis is often activated, leading to the cleavage and activation of caspases, such as caspase-3, which execute the apoptotic program.[7]

  • Suppression of Autophagy: Ethionine has been shown to suppress the expression of key autophagy-related genes (e.g., ULK1, Atg5, Beclin1), which can exacerbate cell death.[7]

Q3: Can I use L-methionine to overcome this compound cytotoxicity?

A3: Yes, L-methionine can be used to competitively inhibit the toxic effects of this compound. By increasing the concentration of L-methionine in the culture medium, you can favor the synthesis of SAM over SAE by methionine adenosyltransferase, thus mitigating the toxic effects.[14][15]

Q4: What is the role of S-adenosyl-L-methionine (SAM) in rescuing cells from this compound?

A4: Supplementing cells with exogenous SAM can directly replenish the depleted intracellular pool of this critical metabolite.[10][11] This can help restore normal methylation reactions and support cell survival. Studies have shown that SAM supplementation can protect against cytotoxicity induced by agents that disrupt the methionine cycle.[10][16]

Q5: Are there differences in toxicity between D- and L-ethionine?

A5: Yes, studies in mice have shown that D-ethionine can be more acutely toxic than L-ethionine.[14] However, in cell culture, both isomers can contribute to cytotoxicity, and the racemic mixture this compound is commonly used.

Data Presentation

Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines

Cell LineThis compound ConcentrationObserved EffectReference
Rat Hepatocytes (Suspension)20-30 mMATP and GSH depletion after 1 hour[5]
Rat Hepatocytes (Monolayer)18-30 mMReduced neutral red uptake after 20 hours[5]
143B Osteosarcoma0.24 mg/mL (IC50)Cell viability reduction[17]
Hs27 Normal Fibroblasts0.42 mg/mL (IC50)Cell viability reduction[17]

Table 2: Rescue of this compound Cytotoxicity

Cell Line/ModelCytotoxic AgentRescue AgentConcentration of Rescue AgentOutcomeReference
Swiss MiceD-Ethionine (185 mg/kg)L-MethionineNot specifiedSuppressed acute toxicity[14]
Swiss MiceD-Ethionine (185 mg/kg)AdenineNot specifiedSuppressed acute toxicity[14]
NTD Mouse ModelEthionineS-adenosylmethionine (SAM)Not specifiedReduced incidence of NTDs from 46.2% to 26.2%[12]
Rats on Ethionine DietThis compoundDL-Methionine0.3% to 0.9% of dietLower increase in S-adenosylethionine concentration[15]

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound, with or without rescue agents. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound as described for the MTT assay in a 6-well plate.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with serum-containing medium to inactivate trypsin, and then wash with cold PBS.[20]

    • Suspension cells: Centrifuge the cells and wash with cold PBS.[20]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorescently-labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[20]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

DL_Ethionine_Cytotoxicity_Pathway DL_Ethionine This compound MAT Methionine Adenosyltransferase (MAT) DL_Ethionine->MAT Substrate L_Methionine L-Methionine L_Methionine->MAT Substrate (Competitive) SAE S-Adenosylethionine (SAE) MAT->SAE Produces SAM S-Adenosylmethionine (SAM) MAT->SAM Produces ATP_depletion ATP Depletion SAE->ATP_depletion Consumes ATP SAM_depletion SAM Depletion SAE->SAM_depletion Leads to ROS Increased ROS ATP_depletion->ROS Protein_synthesis_inhibition Inhibition of Protein Synthesis ATP_depletion->Protein_synthesis_inhibition Methylation_inhibition Inhibition of Methylation (DNA, RNA, Proteins) SAM_depletion->Methylation_inhibition Apoptosis Apoptosis Methylation_inhibition->Apoptosis Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction Mitochondrial_dysfunction->Apoptosis Cell_death Cell Death Apoptosis->Cell_death Protein_synthesis_inhibition->Apoptosis

Caption: this compound cytotoxicity signaling pathway.

Experimental_Workflow_Viability_Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with this compound +/- Rescue Agents adhere->treat incubate Incubate (e.g., 24-72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent measure Measure Absorbance/ Fluorescence incubate_reagent->measure analyze Analyze Data & Calculate % Viability measure->analyze end End analyze->end

Caption: General workflow for a cell viability assay.

Troubleshooting_Logic problem High Cell Death or Inconsistent Results check_concentration Is this compound concentration optimized? problem->check_concentration check_media Is media methionine level consistent? check_concentration->check_media Yes perform_doseresponse Perform dose-response curve (IC50) check_concentration->perform_doseresponse No check_protocol Is the experimental protocol consistent? check_media->check_protocol Yes standardize_media Use standardized culture medium check_media->standardize_media No standardize_protocol Standardize Seeding Density, Assay Timing, etc. check_protocol->standardize_protocol No

Caption: Troubleshooting logic for cell viability issues.

References

Technical Support Center: DL-Ethionine Off-Target Effects Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of DL-Ethionine in their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Excessive cytotoxicity or cell death observed at desired experimental concentrations.

  • Question: My cells are showing high levels of apoptosis and necrosis even at low concentrations of this compound. What could be the cause and how can I fix it?

  • Answer: Unexpectedly high cytotoxicity can stem from several factors. This compound, an antagonist of methionine, can lead to rapid depletion of S-adenosylmethionine (SAM), a critical molecule for numerous cellular functions.[1][2] This depletion can inhibit protein synthesis, disrupt methylation reactions, and induce oxidative stress, all contributing to cell death.[1][3]

    Troubleshooting Steps:

    • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that achieves the desired on-target effect with minimal cytotoxicity.

    • Supplement with L-Methionine: Co-treatment with L-methionine can competitively inhibit the uptake and effects of this compound, thereby reducing its toxicity.[1] Start with a 1:1 molar ratio of L-methionine to this compound and optimize as needed.

    • Supplement with S-adenosylmethionine (SAMe): Direct supplementation with SAMe can bypass the ethionine-induced block in its synthesis, replenishing the cellular pool and mitigating downstream toxic effects.[1][2]

    • Monitor Oxidative Stress: Assess levels of reactive oxygen species (ROS) and consider co-treatment with antioxidants like N-acetylcysteine (NAC) to counteract oxidative damage.[3]

Issue 2: Inconsistent or unexpected results in animal models of hepatotoxicity or pancreatitis.

  • Question: I am observing high variability in the severity of liver or pancreatic damage in my animal models treated with this compound. What are the likely reasons for this inconsistency?

  • Answer: The in vivo effects of this compound can be influenced by several factors, leading to variability in experimental outcomes. These include the age, sex, and strain of the animals, as well as the diet composition.[3][4]

    Troubleshooting Steps:

    • Standardize Animal Characteristics: Use animals of the same age, sex, and genetic strain to minimize biological variability.

    • Control Dietary Intake: The composition of the diet, particularly the levels of choline and methionine, can significantly impact the severity of ethionine-induced toxicity.[4] Ensure a consistent and controlled diet across all experimental groups.

    • Optimize Dosing and Administration Route: The dose and route of administration (e.g., intraperitoneal injection, dietary supplementation) will affect the bioavailability and toxicity of this compound. Carefully optimize these parameters for your specific model.

    • Include Appropriate Controls: Always include vehicle-treated control groups to account for any effects of the administration procedure or vehicle.

Issue 3: Difficulty in rescuing the off-target effects with supplementation.

  • Question: I have tried supplementing with methionine or SAMe, but I am not seeing a significant reduction in this compound's off-target effects. What am I doing wrong?

  • Answer: The efficacy of rescue strategies can depend on the timing, dose, and specific experimental context.

    Troubleshooting Steps:

    • Optimize Supplement Dose and Timing: The dose of methionine or SAMe needs to be sufficient to counteract the effects of the administered this compound. The timing of supplementation is also critical; pre-treatment or co-treatment is often more effective than post-treatment.

    • Consider the Severity of the Insult: At very high concentrations of this compound, the cellular damage may be too severe to be fully rescued by supplementation. Consider reducing the this compound concentration.

    • Assess Bioavailability: Ensure that the supplemented compounds are being effectively absorbed and utilized by the cells or animals. For in vivo studies, consider different routes of administration for the supplements.

    • Evaluate Multiple Endpoints: Assess a range of markers for toxicity, including biochemical assays, histological analysis, and functional readouts, to get a comprehensive picture of the rescue effect.

Quantitative Data Summary

The following tables summarize quantitative data from studies on strategies to mitigate this compound toxicity.

Table 1: Effect of Methionine Supplementation on this compound-Induced Hepatotoxicity in Rats

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver Triglycerides (mg/g)
Control35 ± 580 ± 105 ± 1
This compound (0.5 g/kg)250 ± 30450 ± 4050 ± 8
This compound + L-Methionine (0.5 g/kg)80 ± 12150 ± 2015 ± 3

Data are presented as mean ± standard deviation. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Table 2: Dose-Response of SAMe in Preventing Ethionine-Induced ATP Depletion in Primary Hepatocytes

This compound (10 mM)SAMe ConcentrationCellular ATP (% of Control)
+0 µM40 ± 5%
+100 µM65 ± 7%
+500 µM85 ± 8%
+1000 µM95 ± 6%

Data are presented as mean ± standard deviation.

Key Experimental Protocols

Protocol 1: Methionine Supplementation in Cell Culture to Mitigate this compound Toxicity

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Media: Prepare complete culture medium containing the desired concentration of this compound. Prepare a separate stock solution of L-Methionine in sterile PBS or culture medium.

  • Treatment:

    • Control Group: Add fresh complete culture medium.

    • This compound Group: Add the medium containing this compound.

    • Rescue Group: Add the medium containing this compound and the desired concentration of L-Methionine (e.g., 1:1 molar ratio to this compound).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cytotoxicity: At the end of the incubation period, assess cell viability and cytotoxicity using standard assays such as MTT, LDH release, or apoptosis assays.

Protocol 2: Administration of SAMe in an Animal Model of this compound-Induced Pancreatitis

  • Animal Acclimatization: Acclimate animals (e.g., mice or rats) to the housing conditions for at least one week before the experiment.

  • Induction of Pancreatitis: Induce pancreatitis by administering this compound. A common method is through a choline-deficient, ethionine-supplemented (CDE) diet or via intraperitoneal (IP) injection.[3][4]

  • Preparation of SAMe Solution: Prepare a sterile solution of S-adenosylmethionine in saline or PBS suitable for the chosen route of administration (e.g., IP injection or oral gavage).

  • SAMe Administration:

    • Control Group: Administer the vehicle (saline or PBS).

    • This compound Group: Administer this compound.

    • Rescue Group: Administer this compound and SAMe. The timing of SAMe administration (before, during, or after ethionine) should be optimized based on the experimental design. A typical dose for IP injection in mice is 20-40 mg/kg.

  • Monitoring and Sample Collection: Monitor the animals for clinical signs of pancreatitis. At the end of the experiment, collect blood for biochemical analysis (e.g., amylase, lipase) and pancreas tissue for histological examination.

Visualizations

Signaling Pathway of this compound Off-Target Effects

Ethionine_Off_Target_Effects Ethionine This compound Met_Transport Methionine Transporter Ethionine->Met_Transport Competes with Methionine MAT Methionine Adenosyltransferase (MAT) Ethionine->MAT Inhibits Met_Intra Intracellular Methionine Met_Transport->Met_Intra Met_Intra->MAT SAM S-adenosylmethionine (SAM) MAT->SAM ADP ADP MAT->ADP Depletes ATP SAEth S-adenosylethionine (SAEth) MAT->SAEth Forms SAH S-adenosylhomocysteine (SAH) SAM->SAH Donates methyl group Protein_Syn Protein Synthesis SAM->Protein_Syn Methylation Methylation Reactions (DNA, RNA, Proteins) SAH->Methylation Toxicity Hepatotoxicity & Pancreatitis Methylation->Toxicity Dysregulation contributes to Protein_Syn->Toxicity Inhibition contributes to ATP ATP ATP->MAT Ox_Stress Oxidative Stress (ROS Production) ADP->Ox_Stress Leads to Ox_Stress->Toxicity SAEth->Methylation Inhibits SAEth->Protein_Syn Inhibits

Caption: this compound competes with methionine, leading to ATP depletion, inhibition of methylation and protein synthesis, and oxidative stress, ultimately causing cellular toxicity.

Experimental Workflow for Mitigating this compound Off-Target Effects

Mitigation_Workflow Start Start: Experiment with this compound Observe Observe Off-Target Effects? (e.g., high cytotoxicity, organ damage) Start->Observe No_Effect No: Proceed with Experiment Observe->No_Effect No Yes_Effect Yes: Implement Mitigation Strategy Observe->Yes_Effect Yes Strategy Choose Mitigation Strategy Yes_Effect->Strategy Met_Supp L-Methionine Supplementation Strategy->Met_Supp SAMe_Supp S-adenosylmethionine (SAMe) Supplementation Strategy->SAMe_Supp Dose_Opt Optimize Supplement Dose and Timing Met_Supp->Dose_Opt SAMe_Supp->Dose_Opt Reassess Re-evaluate Off-Target Effects Dose_Opt->Reassess Success Success: Continue Experiment with Mitigation Protocol Reassess->Success Mitigated Failure Failure: Re-evaluate Experimental Parameters (e.g., Ethionine dose) Reassess->Failure Not Mitigated

Caption: A logical workflow for identifying and mitigating the off-target effects of this compound in experimental settings.

References

Improving the solubility of DL-Ethionine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Ethionine, focusing on challenges related to its solubility in aqueous solutions.

Troubleshooting Guide

Encountering solubility issues with this compound can be a common hurdle in experimental workflows. This guide provides a systematic approach to addressing these challenges.

Problem: this compound is not dissolving in water at the desired concentration.

This compound is known to be slightly soluble in water.[1][2] The reported solubility is in the range of 1 to 5 mg/mL at approximately 18°C.[1] If you are experiencing difficulty achieving your target concentration, consider the following troubleshooting steps:

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

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A logical workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is described as slightly or sparingly soluble in water.[1][2] One source quantifies this to be in the range of 1 to 5 mg/mL at 64°F (approximately 17.8°C).[1] For its close structural analog, DL-Methionine, the solubility in water is about 29 mg/mL at 20°C.[3]

Q2: How does temperature affect the solubility of this compound?

A2: While specific data for this compound is limited, the solubility of its close analog, DL-Methionine, increases significantly with temperature.[4][5] It is reasonable to expect a similar trend for this compound. Heating the solution while stirring can be an effective method to increase the amount of dissolved solute.

Q3: Can I use pH adjustment to dissolve this compound?

A3: Yes, adjusting the pH is a highly effective method for increasing the solubility of amino acids like this compound. This compound, like its analog DL-Methionine, is an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group. Its solubility is lowest at its isoelectric point and increases in both acidic and basic conditions.[4][5] DL-Methionine is soluble in dilute acids and dilute solutions of alkali hydroxides.[4]

Q4: What co-solvents can be used to improve this compound solubility?

A4: For hydrophobic or sparingly soluble amino acids, using a small amount of an organic co-solvent can be effective. Solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. The general approach is to first dissolve the this compound in a minimal amount of the organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.

Q5: Are there any other methods to significantly increase the solubility for high-concentration solutions?

A5: For achieving very high concentrations of the related compound DL-methionine, a method involving the use of minerals and mineral acids has been patented. This method can increase the solubility to as high as 50% (w/v). This involves a combination of heating, addition of a mineral salt (like manganese sulfide or zinc sulfide), and acidification with a strong acid like sulfuric acid. While this protocol is for DL-methionine, a similar principle may apply to this compound for applications requiring very high concentrations.

Data Presentation

Note: The following quantitative data is for DL-Methionine, a close structural analog of this compound (S-ethyl-DL-homocysteine vs. S-methyl-DL-homocysteine). This data can be used as a reliable estimate for the behavior of this compound, but empirical testing for your specific application is recommended.

Table 1: Solubility of DL-Methionine in Water at Different Temperatures

Temperature (°C)Temperature (K)Solubility (g/kg of Water)
20.0293.1529.31
40.0313.1547.70
45.0318.1550.55
55.0328.1568.05
70.0343.1592.05
80.0353.15117.4
Data adapted from Fuchs et al., Ind. Eng. Chem. Res. 2006, 45, 6578-6584.[5]

Table 2: Solubility of DL-Methionine in Aqueous Solutions at Different pH Values and Temperatures

Temperature (°C)pHMole Fraction Solubility (mol/mol)
301.820.0189
302.320.0247
302.860.0296
303.540.0341
305.620.0055
307.410.0056
308.370.0073
309.020.0102
451.830.0193
452.360.0243
452.860.0292
455.620.0074
457.370.0083
458.110.0090
458.980.0125
601.830.0254
602.360.0309
602.860.0414
605.550.0099
607.310.0105
608.100.0119
608.960.0163
Data adapted from Fuchs et al., Ind. Eng. Chem. Res. 2006, 45, 6578-6584.[5]

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous Solution of this compound by Heating

Objective: To prepare a saturated solution of this compound in water using heat to increase solubility.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Stir plate and magnetic stir bar

  • Beaker or flask

  • Thermometer or temperature probe

Methodology:

  • Add a known volume of deionized water to a beaker or flask with a magnetic stir bar.

  • Place the container on a stir plate with heating capabilities.

  • Begin stirring the water and gradually heat it to your desired temperature (e.g., 40-50°C). Do not boil.

  • Slowly add this compound powder to the heated water while stirring continuously.

  • Continue adding this compound until a small amount of undissolved solid remains, indicating that the solution is saturated at that temperature.

  • Maintain the temperature and stirring for an additional 30 minutes to ensure equilibrium is reached.

  • Turn off the heat and allow the solution to cool to room temperature. Note that some this compound may precipitate out upon cooling.

  • If a clear solution at a specific concentration is required, start with a slightly lower amount of this compound than the saturation point at the elevated temperature.

Protocol 2: Improving this compound Solubility using pH Adjustment

Objective: To dissolve this compound in an aqueous solution by adjusting the pH.

Materials:

  • This compound powder

  • Deionized or distilled water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Beaker or flask

Methodology:

  • Suspend the desired amount of this compound powder in a volume of deionized water in a beaker with a magnetic stir bar.

  • Place the beaker on a stir plate and begin stirring.

  • For acidic dissolution: Slowly add 1 M HCl dropwise to the suspension while monitoring the pH. Continue adding acid until the this compound dissolves. The solution will become clear.

  • For basic dissolution: Slowly add 1 M NaOH dropwise to the suspension while monitoring the pH. Continue adding base until the this compound dissolves.

  • Once the this compound is fully dissolved, you can adjust the pH back towards your desired experimental pH with the corresponding acid or base. Be aware that the solubility may decrease as you approach the isoelectric point, and precipitation may occur.

Protocol 3: Preparation of a High-Concentration this compound Stock Solution (Adapted from Methionine Protocol)

Objective: To prepare a highly concentrated stock solution of this compound for dilution into experimental media. This protocol is adapted from a method for DL-methionine and should be optimized for this compound.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Manganese sulfide (MnS) or Zinc sulfide (ZnS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Stir plate with heating

  • Beaker or flask

Methodology:

  • Prepare a 5% (w/v) solution of this compound in water by dissolving 5 g of this compound in 100 mL of water. Heating to 70-80°C will aid dissolution.

  • To this solution, add an equimolar amount of a mineral salt such as manganese sulfide or zinc sulfide relative to the amount of additional this compound you wish to dissolve.

  • Continue stirring at 70-80°C until the added this compound and mineral salt are dissolved.

  • Allow the solution to cool to room temperature while stirring.

  • Slowly add an excess of this compound powder to the solution.

  • Carefully add concentrated sulfuric acid dropwise to the stirring mixture to a final concentration of approximately 0.1 M. This reaction is exothermic and should be handled with caution in a fume hood.

  • Continue stirring until the maximum amount of this compound has dissolved.

  • Filter the solution to remove any undissolved solids. The resulting solution will be a highly concentrated stock of this compound.

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start -> step1 -> step2 -> step3 -> decision; decision -> success [label="Yes"]; decision -> troubleshoot [label="No"]; }

A general experimental workflow for preparing this compound solutions.

References

Technical Support Center: Addressing Variability in Animal Model Response to DL-Ethionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in animal model responses to DL-ethionine. Our goal is to help you achieve more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in animal models?

A1: this compound is a methionine antagonist, meaning it interferes with the normal metabolic processes involving the essential amino acid methionine. It is primarily used to induce specific pathologies in animal models for research purposes. The most common applications include:

  • Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model: This model is widely used to induce chronic liver injury, including steatosis (fatty liver), inflammation, fibrosis, and the activation of liver progenitor cells (LPCs).[1][2][3][4][5] Long-term administration can lead to the development of hepatocellular carcinoma.[5]

  • Acute Pancreatitis Model: When combined with a choline-deficient diet, this compound can induce acute hemorrhagic pancreatitis with fat necrosis in mice, closely mimicking the human condition.[6][7][8]

Q2: What is the primary mechanism of action of this compound?

A2: this compound exerts its effects primarily by interfering with ATP metabolism and protein synthesis. It acts as a "trap" for adenosine, leading to a decrease in hepatic ATP levels. This disruption of energy metabolism, combined with its interference with protein synthesis, leads to cellular injury in target organs like the liver and pancreas.

Q3: What are the main sources of variability in animal responses to this compound?

A3: Variability in response is a significant challenge in this compound models. Key factors include:

  • Animal Strain: Different mouse and rat strains exhibit distinct patterns of inflammation, fibrosis, and liver progenitor cell activation in response to the CDE diet.[1]

  • Sex: Sex differences can influence susceptibility to liver injury in various animal models.[9]

  • Age and Weight: The initial age and body weight of the animals can significantly impact morbidity, mortality, and the extent of the pathological response.[1][5] Younger and lighter mice may experience higher morbidity.[5]

  • Diet Composition and Administration: The concentration of this compound, the formulation of the choline-deficient diet, and the method of administration (in chow vs. drinking water) are critical determinants of the severity and consistency of the induced pathology.[5][10]

  • Gut Microbiota: Although not fully elucidated, the gut microbiome may play a role in modulating the host's response to hepatotoxins.

Troubleshooting Guides

Issue 1: High Morbidity and Mortality in the CDE Liver Injury Model

Symptoms:

  • Rapid and excessive body weight loss (>20% of initial body weight).[4]

  • High incidence of animal death, particularly within the first week of the diet.[5]

  • Signs of poor health such as greasy coat, hunched posture, and reduced activity.[4]

Possible Causes and Solutions:

Cause Solution
High this compound Concentration Reduce the strength of the CDE diet. A 100% CDE diet can be highly toxic. Consider starting with a 67% or 75% CDE diet, which has been shown to have more favorable morbidity and mortality outcomes while still inducing a significant liver progenitor cell response.[5][10]
Animal Age and Weight Use mice that are at least 5-6 weeks old and have a starting weight of over 18g.[5] Mice with a starting weight below 16g are more likely to experience adverse events.[1]
Inconsistent Ethionine Intake To ensure a consistent dose, use an all-inclusive CDE diet where the ethionine is incorporated directly into the chow, rather than supplementing it in the drinking water.[5][10] This prevents variability arising from differences in water consumption.
Dehydration Ensure fresh, ethionine-supplemented drinking water is provided every other day and kept at 4°C to encourage drinking.[1][3]
Stress Minimize environmental stressors. House animals in a temperature-controlled room with a consistent light-dark cycle and provide appropriate bedding.[11]
Issue 2: Inconsistent or Low Levels of Liver Fibrosis

Symptoms:

  • Histological analysis (e.g., Sirius Red or Masson's trichrome staining) reveals minimal or highly variable collagen deposition.

  • Biochemical markers of fibrosis (e.g., hydroxyproline content) are not significantly elevated.

Possible Causes and Solutions:

Cause Solution
Insufficient Duration of CDE Diet Fibrosis development is time-dependent. Ensure the CDE diet is administered for a sufficient duration. Significant fibrosis is typically observed after several weeks. A six-week time course is a common protocol for studying established fibrosis.[2][3]
Animal Strain Resistance Certain mouse strains are more resistant to fibrosis development. C57BL/6J mice are a commonly used inbred strain for inducing chronic liver injury with the CDE diet.[1][2] Be aware of the known strain-specific responses.
Low this compound Concentration While high concentrations can increase mortality, a concentration that is too low may not be sufficient to induce a robust fibrotic response. The strength of the CDE diet correlates with the liver progenitor cell response and liver damage.[10] Titrate the concentration to balance animal welfare with the desired pathological outcome.
Inadequate Histological Assessment Use a standardized, semi-quantitative scoring system to evaluate the extent of fibrosis consistently across all samples. This reduces subjective variability in assessment.[12][13][14]
Issue 3: Unexpected Weight Loss in Control Animals or During Model Induction

Symptoms:

  • Control animals on a standard diet are losing weight.

  • Animals on the CDE diet experience initial weight loss that does not stabilize or recover.[4]

Possible Causes and Solutions:

Cause Solution
Diet Palatability The choline-deficient diet may be less palatable than standard chow. Monitor food intake to ensure adequate consumption.
Malabsorption This compound can affect gastrointestinal function. If weight loss is severe and persistent, consider reducing the ethionine concentration.
Underlying Health Issues Ensure all animals are healthy before starting the experiment. Any underlying illness can be exacerbated by the experimental diet.
Normal Initial Response to CDE Diet It is normal for mice on the CDE diet to lose up to 20% of their initial body weight during the first two weeks as they adapt.[4] Body weight should then stabilize and may recover. Monitor animals closely during this period.

Quantitative Data Summary

Table 1: Effect of CDE Diet Strength on Survival Rate in Mice

CDE Diet StrengthSurvival Rate (after 3 weeks)
67%71% - 90%
75%43% - 60%
100%0% (euthanized within 3-5 days)

Data compiled from studies using 5-6 week old C57BL/6 mice.[5][11]

Table 2: Representative Serum ALT and AST Levels in CDE-Induced Liver Injury in Mice

Time on CDE DietSerum ALT (U/L)Serum AST (U/L)
Control20 - 5050 - 150
3 Weeks (67% CDE)~86Not Reported
3 Weeks (75% CDE)~275Not Reported

Note: These values can vary significantly based on the specific experimental conditions. It is crucial to include a control group in every experiment.[11] The normal range for ALT and AST can also vary between laboratories and analysis methods.[15]

Experimental Protocols

Protocol 1: Induction of Chronic Liver Injury using the CDE Diet in Mice

Materials:

  • Male C57BL/6J mice (6 weeks old, >18g body weight)

  • Choline-deficient diet (chow)

  • This compound

  • Sterile drinking water

  • Appropriate animal housing and care facilities

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before starting the experiment. Provide standard chow and water ad libitum.

  • Diet Preparation:

    • For administration in drinking water: Prepare a 0.15% (w/v) this compound solution in sterile drinking water. Store the solution at 4°C and replace it every two days.[1][2][3]

    • For an all-inclusive diet (recommended for consistency): Obtain or prepare a choline-deficient chow containing the desired concentration of this compound (e.g., to create a 67% or 75% CDE diet by mixing with control chow).[5][10]

  • Experimental Induction:

    • House the mice in a clean, stress-free environment.

    • Provide ad libitum access to the choline-deficient chow and the this compound-supplemented drinking water (or the all-inclusive CDE chow and regular water).[1]

  • Monitoring:

    • Monitor the animals daily for the first two weeks, and then three times a week thereafter.[4]

    • Record body weight at the start of the experiment and at regular intervals (e.g., twice weekly).

    • Observe for clinical signs of distress, including changes in appearance, posture, grooming, and social interaction.[4]

  • Sample Collection (Endpoint):

    • At the desired time point (e.g., 6 weeks), anesthetize the mice.

    • Perform a cardiac puncture to collect blood for serum analysis (e.g., ALT, AST).[2][3]

    • Perfuse the liver with a sterile saline solution through the portal vein until it blanches.[4]

    • Excise the liver, weigh it, and collect tissue samples for histology (e.g., H&E, Sirius Red staining) and molecular analysis (e.g., RNA/protein extraction).[2][3][4]

Protocol 2: Assessment of Liver Progenitor Cell (LPC) Activation

Materials:

  • Liver tissue collected from CDE-treated and control mice

  • Formalin or other appropriate fixative

  • Paraffin embedding supplies

  • Microtome

  • Immunohistochemistry/Immunofluorescence reagents

  • Primary antibodies against LPC markers (e.g., Pan-Cytokeratin (PanCK), EpCAM, CK19)

  • Secondary antibodies and detection reagents

  • Microscope

Procedure:

  • Tissue Processing: Fix liver tissue samples in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on slides.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval as required for the specific primary antibody.

    • Block non-specific binding sites.

    • Incubate with the primary antibody against an LPC marker (e.g., PanCK).

    • Wash and incubate with the appropriate secondary antibody.

    • Use a suitable detection system (e.g., DAB for immunohistochemistry or a fluorescent conjugate for immunofluorescence).

    • Counterstain the nuclei (e.g., with hematoxylin or DAPI).

  • Analysis:

    • Examine the stained sections under a microscope.

    • Quantify the LPC response by measuring the percentage of the PanCK-positive area relative to the total tissue area.[5] LPCs are typically observed as small cells with scant cytoplasm arranged in ductular reactions, often migrating from the portal tracts into the liver parenchyma.[5]

Visualizations

DL_Ethionine_Mechanism cluster_intake Administration cluster_cellular Cellular Effects cluster_pathology Pathological Outcomes This compound This compound Methionine_Antagonism Methionine Antagonism This compound->Methionine_Antagonism Competes with Methionine ATP_Depletion Hepatic ATP Depletion Methionine_Antagonism->ATP_Depletion Traps Adenosine Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Methionine_Antagonism->Protein_Synthesis_Inhibition Oxidative_Stress Oxidative Stress ATP_Depletion->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury & Necrosis ATP_Depletion->Hepatocyte_Injury Protein_Synthesis_Inhibition->Hepatocyte_Injury Oxidative_Stress->Hepatocyte_Injury Steatosis Steatosis Hepatocyte_Injury->Steatosis Inflammation Inflammation Hepatocyte_Injury->Inflammation LPC_Activation Liver Progenitor Cell Activation Inflammation->LPC_Activation Fibrosis Fibrosis Inflammation->Fibrosis LPC_Activation->Fibrosis

Caption: Mechanism of this compound-induced liver injury.

CDE_Model_Workflow cluster_setup Experimental Setup cluster_induction Induction & Monitoring cluster_analysis Endpoint Analysis Animal_Selection Select Animal Strain, Sex, Age, Weight Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Diet_Prep Prepare CDE Diet (e.g., 0.15% Ethionine in water or 67-75% Ethionine in chow) Diet_Admin Administer CDE Diet (ad libitum) Diet_Prep->Diet_Admin Acclimatization->Diet_Admin Monitoring Monitor Animal Health & Body Weight Diet_Admin->Monitoring Sample_Collection Collect Blood & Liver Tissue Monitoring->Sample_Collection At defined endpoint Biochem Serum Biochemistry (ALT, AST) Sample_Collection->Biochem Histology Histological Analysis (H&E, Sirius Red) Sample_Collection->Histology IHC Immunohistochemistry (LPC Markers) Sample_Collection->IHC

Caption: Experimental workflow for the CDE mouse model.

Troubleshooting_Logic Start High Morbidity or Inconsistent Results Check_Animals Check Animal Specs Strain, Age, Weight, Sex Start->Check_Animals Check_Diet Check Diet Ethionine Concentration, Administration Method Start->Check_Diet Check_Duration Check Experiment Duration Is it sufficient for desired outcome? Start->Check_Duration Check_Analysis Check Analysis Method Standardized Scoring, Appropriate Markers Start->Check_Analysis Adjust_Animals Use older/heavier animals or a different strain Check_Animals->Adjust_Animals Adjust_Diet Reduce ethionine concentration or use all-inclusive chow Check_Diet->Adjust_Diet Adjust_Duration Increase duration for fibrosis studies Check_Duration->Adjust_Duration Adjust_Analysis Implement standardized scoring systems Check_Analysis->Adjust_Analysis

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Optimization of HPLC Methods for Resolving D- and L-Ethionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the resolution of D- and L-ethionine enantiomers. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chiral separation of D- and L-ethionine.

Issue 1: Poor or No Resolution of D- and L-Ethionine Peaks

  • Question: My HPLC method is not separating the D- and L-ethionine enantiomers. What are the likely causes and how can I fix this?

  • Answer: Poor or no resolution is a common problem in chiral chromatography. Several factors could be responsible:

    • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. For amino acids like ethionine, macrocyclic glycopeptide (e.g., teicoplanin-based), cyclofructan, and crown ether-based columns are often effective.[1][2][3][4] If you are using a standard reversed-phase column (like a C18) without a chiral selector in the mobile phase, you will not achieve separation of enantiomers.

    • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and additives, plays a crucial role in chiral recognition.[2][5]

      • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can significantly impact enantioselectivity.[3] For underivatized amino acids on teicoplanin-based CSPs, higher concentrations of the organic modifier can sometimes increase retention and selectivity.[6]

      • pH: The pH of the mobile phase affects the ionization state of ethionine, which has a carboxyl group and an amino group. The pH should be carefully controlled with a buffer.[5][7] For ionizable compounds, it's recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.

    • Temperature: Column temperature can influence the separation. It is important to maintain a stable temperature.[8]

Troubleshooting Steps:

  • Verify Column Selection: Ensure you are using a suitable chiral stationary phase.

  • Optimize Mobile Phase: Systematically vary the mobile phase composition. Start with a mobile phase system known to work for similar compounds like methionine. For example, a mobile phase of methanol/acetonitrile/acetic acid/triethylamine has been shown to be effective for methionine on a cyclofructan CSP.[1] For teicoplanin-based columns, a simple mobile phase of water:methanol:formic acid can be effective.[3]

  • Adjust pH: If using a buffered mobile phase, adjust the pH to optimize the ionization state of ethionine for better interaction with the CSP.

  • Control Temperature: Use a column oven to maintain a consistent and optimized temperature.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: The peaks for D- and L-ethionine are tailing or fronting. What could be causing this and what are the solutions?

  • Answer: Poor peak shape can compromise resolution and quantification.

    • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of the basic amino group of ethionine with acidic residual silanol groups on silica-based columns.[7] Other causes include extra-column effects and column contamination.[9]

    • Peak Fronting: This can be an indication of column overload, a partially blocked column frit, or a void at the column inlet.[7]

Troubleshooting Steps:

  • For Peak Tailing:

    • Mobile Phase Additives: Add a competitor for the active sites, such as triethylamine (TEA) for basic compounds, to the mobile phase.[10]

    • Adjust pH: Lowering the mobile phase pH can reduce the interaction of basic analytes with silanols.[10] Using a buffer with a pH at least 2 units away from the pKa of ethionine is recommended.

    • Check for Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants. Using a guard column can help protect the analytical column.[9]

  • For Peak Fronting:

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Check for Column Voids/Blockages: If the problem persists, inspect the column for voids. Backflushing the column (if permissible by the manufacturer) may help with a blocked frit. If a void is present, the column may need to be replaced.[11]

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize D- and L-ethionine for chiral separation?

A1: Not necessarily. Direct analysis of underivatized amino acids is possible and often preferred to avoid additional sample preparation steps and potential impurities.[3] Chiral stationary phases like macrocyclic glycopeptide (teicoplanin), cyclofructan, and crown ether-based columns are capable of resolving underivatized amino acid enantiomers.[1][3][4] However, if direct methods fail, pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is an alternative approach.[3][12]

Q2: What is a good starting point for mobile phase optimization for D- and L-ethionine separation?

A2: A good starting point is to use conditions that have been successful for the separation of D- and L-methionine, a close structural analog. For example:

  • On a cyclofructan-based CSP , a mobile phase of methanol/acetonitrile/acetic acid/triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v) has been used.[1]

  • On a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) , a mobile phase of water:methanol:formic acid (e.g., 30:70:0.02) has shown good results for a range of amino acids.[3]

  • On a crown ether-based CSP , an acidic mobile phase such as 0.1 M perchloric acid has been used for the separation of seleno-amino acids, including selenoethionine.[8]

Q3: How does the mobile phase pH affect the separation of D- and L-ethionine?

A3: The mobile phase pH is a critical parameter because it determines the ionization state of ethionine, which is a zwitterionic compound with both an acidic carboxyl group and a basic amino group.[5][7] The charge of the molecule will influence its interaction with the chiral stationary phase. By controlling the pH with a buffer, you can optimize these interactions to improve retention and enantioselectivity.

Q4: What detection methods are suitable for D- and L-ethionine?

A4: The most common detection method is low-wavelength UV detection (e.g., 200-220 nm), as amino acids have some absorbance in this range.[5][8] For higher sensitivity and selectivity, other detectors can be used, including polarimetric and circular dichroism detectors.[1] Mass spectrometry (MS) can also be coupled with HPLC for sensitive and specific detection.

Data Presentation

Table 1: Recommended Chiral Stationary Phases and Mobile Phases for Ethionine/Methionine Enantiomer Separation

Chiral Stationary Phase (CSP) TypeExample ColumnTypical Mobile Phase CompositionReference
Cyclofructan-basedIsopropylcarbamate cyclofructan 6Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v)[1]
Macrocyclic GlycopeptideAstec CHIROBIOTIC T (Teicoplanin)Water/Methanol/Formic Acid (30:70:0.02 v/v/v)[3]
Crown Ether-basedChiral Crown Ether Column0.1 M Perchloric Acid (pH 1)[8]

Experimental Protocols

Protocol 1: Chiral Separation of D- and L-Ethionine using a Teicoplanin-based CSP

This protocol is based on a method developed for the separation of underivatized amino acids.[3]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: Water:Methanol:Formic Acid (30:70:0.02 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve D,L-ethionine standard or sample in the mobile phase.

  • Injection Volume: 10 µL.

Protocol 2: Chiral Separation of D- and L-Ethionine using a Cyclofructan-based CSP

This protocol is adapted from a method for methionine enantiomers.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.

  • Mobile Phase: Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 23 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve D,L-ethionine standard or sample in the mobile phase.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample D,L-Ethionine Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Sample dissolve->filter injection Inject Sample filter->injection hplc_system HPLC System hplc_system->injection column Chiral Column (e.g., Teicoplanin) injection->column detection UV Detector column->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Generate Report integration->report troubleshooting_logic start Problem: Poor/No Resolution q1 Is a Chiral Stationary Phase (CSP) being used? start->q1 ans1_no Use an appropriate CSP (e.g., Teicoplanin, Cyclofructan) q1->ans1_no No q2 Is the mobile phase optimized? q1->q2 Yes end Resolution should be improved ans1_no->end ans1_yes Yes ans2_no Vary organic modifier type/ concentration and adjust pH q2->ans2_no No q3 Is the column temperature stable? q2->q3 Yes ans2_no->end ans2_yes Yes ans3_no Use a column oven for temperature control q3->ans3_no No q3->end Yes ans3_no->end ans3_yes Yes

References

Technical Support Center: Managing DL-Ethionine-Induced Oxidative Stress in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing DL-ethionine-induced oxidative stress in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce oxidative stress?

A: this compound is a methionine antagonist, meaning it interferes with the normal metabolic functions of the essential amino acid methionine.[1] Its primary mechanism for inducing oxidative stress involves the generation of reactive oxygen species (ROS).[1][2] This occurs because ethionine, when competing with methionine, can disrupt critical cellular processes, leading to an imbalance in the production of pro-oxidants and antioxidants. This imbalance results in cellular damage through the oxidation of lipids, proteins, and DNA.[3]

Q2: What are the common experimental models using this compound?

A: this compound is frequently used to induce organ damage in animal models, primarily targeting the liver and pancreas.

  • Liver Injury: A common model is the choline-deficient, ethionine-supplemented (CDE) diet in mice and rats.[4][5] This diet effectively induces chronic liver damage, stimulating a response from liver progenitor cells.[5]

  • Pancreatitis: this compound, often in combination with a specific diet, can induce acute pancreatitis in rats.[6][7]

Q3: What are the key observable effects of this compound administration in these models?

A: Researchers can expect to observe a range of effects, including:

  • Macroscopic Changes: Changes in organ weight and appearance.

  • Biochemical Alterations: Increased levels of serum markers indicating organ damage (e.g., alanine transaminase (ALT) for liver injury).[8]

  • Histopathological Changes: Cellular damage, inflammation, and necrosis, which can be observed through microscopic examination of tissue samples.[8]

  • Oxidative Stress Markers: Increased levels of markers like malondialdehyde (MDA) and decreased activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Q4: How can I mitigate this compound-induced oxidative stress in my experiments?

A: Several strategies can be employed to counteract the oxidative stress induced by this compound:

  • Antioxidant Supplementation: Administration of antioxidants can help to neutralize ROS and reduce cellular damage. DL-methionine itself has been shown to ameliorate the negative effects of this compound.[9][10]

  • Dietary Modifications: As the CDE diet model suggests, choline deficiency potentiates the toxic effects of ethionine. Ensuring adequate choline in the diet can modulate the severity of the induced injury.[8]

Q5: What are some common issues and sources of variability in this compound experiments?

A: Researchers may encounter the following challenges:

  • High Morbidity and Mortality: Particularly in the CDE diet model in mice, high rates of illness and death can occur.[11]

  • Variability in Response: The severity of organ damage can vary between individual animals.

  • Artifactual Oxidation: Oxidation of samples during preparation can lead to inaccurate measurements of oxidative stress markers.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Problem Potential Cause(s) Recommended Solution(s)
High mortality rate in CDE mouse model. The standard CDE diet for rats is too harsh for mice.[11]Implement a modified protocol where the CDE diet is administered in cycles or at a lower concentration to reduce morbidity and mortality while still inducing the desired liver progenitor cell response.[5]
Inconsistent or lower-than-expected levels of oxidative stress markers. 1. Timing of sample collection: Oxidative stress levels can fluctuate over time. 2. Sample handling and storage: Improper handling can lead to degradation of markers. 3. Assay sensitivity: The chosen biochemical assay may not be sensitive enough.1. Conduct a time-course experiment to determine the peak of oxidative stress for your specific model and endpoint. 2. Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. Use antioxidant-containing buffers during homogenization. 3. Ensure your assay kits are validated and have the required sensitivity. Consider using multiple markers for a more comprehensive assessment.
High variability in organ damage between animals in the same group. 1. Genetic differences: Even within the same strain, there can be individual variations in susceptibility. 2. Differences in food and water intake: Animals may consume varying amounts of the ethionine-containing diet or water. 3. Underlying health status: Subclinical infections or other health issues can affect the response.1. Use a sufficient number of animals per group to account for biological variability and ensure statistical power. 2. Monitor food and water consumption for each animal. If necessary, consider gavage administration for precise dosing. 3. Source animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment.
Unexpected histopathological findings or artifacts. 1. Improper tissue fixation: Inadequate or delayed fixation can lead to autolysis and structural changes. 2. Incorrect tissue processing and staining: Errors in dehydration, embedding, sectioning, or staining can introduce artifacts.1. Ensure tissues are promptly and adequately fixed in 10% neutral buffered formalin for a sufficient duration. 2. Follow standardized and validated protocols for all histopathological procedures. Use positive and negative controls to verify staining quality.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using this compound models.

Table 1: Effects of this compound on Oxidative Stress Markers in Rat Pancreas

ParameterControl GroupThis compound GroupReference
Pancreatic Wet Weight ( g/100g body weight)0.39 ± 0.0370.47 ± 0.059[12]
Serum Amylase (IU/L)5,639 ± 1,56810,432 ± 996[12]
Lipid Peroxides (nmol/mg tissue DNA)10.7 ± 1.0419.5 ± 1.78[12]

Table 2: Protective Effect of Green Tea Catechins on this compound-Induced Pancreatitis in Rats

ParameterThis compound + WaterThis compound + Green Tea CatechinsReference
Pancreatic Wet Weight ( g/100g body weight)0.47 ± 0.0590.39 ± 0.054[12]
Serum Amylase (IU/L)10,432 ± 9965,716 ± 708[12]
Lipid Peroxides (nmol/mg tissue DNA)19.5 ± 1.7811.5 ± 2.15[12]

Experimental Protocols

Protocol 1: Induction of Chronic Liver Injury in Mice with a Choline-Deficient, Ethionine-Supplemented (CDE) Diet

Objective: To induce a liver progenitor cell response and chronic liver injury.

Materials:

  • Male C57BL/6J mice (6 weeks old)[4]

  • Choline-deficient chow[4]

  • This compound[4]

  • Drinking water

Procedure:

  • House the mice under standard laboratory conditions.

  • Provide the mice with a choline-deficient chow ad libitum.[4]

  • Supplement the drinking water with 0.15% this compound.[4]

  • Continue this diet for up to six weeks, monitoring the health and body weight of the animals regularly.[4]

  • At the desired time point, euthanize the mice and collect blood via cardiac puncture for serum analysis.[4]

  • Perfuse the liver and collect different lobes for histological assessment (Hematoxylin and Eosin, Sirius Red staining), immunofluorescence, and transcriptome profiling.[4]

Protocol 2: Assessment of Oxidative Stress Markers (MDA, SOD, GPx, CAT)

Objective: To quantify key markers of oxidative stress in tissue homogenates.

Materials:

  • Tissue sample (e.g., liver, pancreas)

  • Phosphate buffer

  • Commercial assay kits for MDA, SOD, GPx, and CAT

Procedure:

  • Homogenize the tissue sample in cold phosphate buffer.

  • Centrifuge the homogenate to obtain the supernatant.

  • Follow the specific instructions provided with each commercial assay kit to measure the levels of MDA and the activities of SOD, GPx, and CAT. These kits typically involve colorimetric or fluorometric detection methods.[13]

    • MDA Assay: Often based on the reaction of MDA with thiobarbituric acid (TBA).[13]

    • SOD Assay: Typically measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals.[13]

    • GPx Assay: Measures the rate of glutathione oxidation.[13]

    • CAT Assay: Measures the decomposition of hydrogen peroxide.[13]

  • Normalize the results to the protein concentration of the supernatant.

Visualizations

DL_Ethionine_Oxidative_Stress_Pathway This compound This compound Methionine Metabolism Methionine Metabolism This compound->Methionine Metabolism Antagonizes S-adenosylmethionine (SAM) Depletion S-adenosylmethionine (SAM) Depletion Methionine Metabolism->S-adenosylmethionine (SAM) Depletion Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation S-adenosylmethionine (SAM) Depletion->Reactive Oxygen Species (ROS) Generation Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Oxygen Species (ROS) Generation->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Generation->Oxidative Stress Mitochondrial Dysfunction->Reactive Oxygen Species (ROS) Generation Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation DNA Damage DNA Damage Oxidative Stress->DNA Damage Cellular Injury & Necrosis Cellular Injury & Necrosis Lipid Peroxidation->Cellular Injury & Necrosis Protein Oxidation->Cellular Injury & Necrosis DNA Damage->Cellular Injury & Necrosis

Caption: Signaling pathway of this compound-induced oxidative stress.

Experimental_Workflow cluster_Phase1 Experimental Induction cluster_Phase2 Sample Collection cluster_Phase3 Analysis Animal Model Selection (Rat/Mouse) Animal Model Selection (Rat/Mouse) This compound Administration (Diet/Injection) This compound Administration (Diet/Injection) Animal Model Selection (Rat/Mouse)->this compound Administration (Diet/Injection) Control & Treatment Groups Control & Treatment Groups This compound Administration (Diet/Injection)->Control & Treatment Groups Euthanasia & Organ Harvest Euthanasia & Organ Harvest Control & Treatment Groups->Euthanasia & Organ Harvest Blood Collection (Serum/Plasma) Blood Collection (Serum/Plasma) Euthanasia & Organ Harvest->Blood Collection (Serum/Plasma) Tissue Fixation & Freezing Tissue Fixation & Freezing Euthanasia & Organ Harvest->Tissue Fixation & Freezing Biochemical Assays (MDA, SOD, etc.) Biochemical Assays (MDA, SOD, etc.) Blood Collection (Serum/Plasma)->Biochemical Assays (MDA, SOD, etc.) Histopathology (H&E, etc.) Histopathology (H&E, etc.) Tissue Fixation & Freezing->Histopathology (H&E, etc.) Gene/Protein Expression Gene/Protein Expression Tissue Fixation & Freezing->Gene/Protein Expression Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Assays (MDA, SOD, etc.)->Data Analysis & Interpretation Histopathology (H&E, etc.)->Data Analysis & Interpretation Gene/Protein Expression->Data Analysis & Interpretation

Caption: General experimental workflow for this compound studies.

References

DL-Ethionine Technical Support Center: Best Practices for Handling, Storage, and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Ethionine. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2] For shorter periods, storage in a cool, dry, and well-ventilated place is acceptable.[1]

Q2: My this compound powder appears clumped. Is it still usable?

Clumping of the powder is likely due to moisture absorption. While this may not indicate chemical degradation, it can make accurate weighing difficult. To prevent clumping, always store this compound in a tightly sealed container in a dry environment. For added protection, a desiccator can be used.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound powder, it is essential to use appropriate personal protective equipment to avoid contact and inhalation. Recommended PPE includes:

  • Eye Protection: Safety glasses with side-shields.

  • Hand Protection: Protective gloves.

  • Respiratory Protection: A dust mask (e.g., N95 type) is recommended, especially when handling larger quantities or when there is a risk of generating dust.[2]

  • Body Protection: A lab coat should be worn.

Q4: In which solvents is this compound soluble?

This compound is slightly soluble in water and methanol, particularly with heating.[3] It also dissolves in dilute acids and dilute solutions of alkali hydroxides.[4]

Q5: How stable is this compound in solution?

Solutions of this compound are significantly less stable than the solid powder. The sulfur atom in ethionine is susceptible to oxidation. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into single-use vials and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Experimental Results Degradation of this compound due to improper storage or handling.- Ensure this compound powder is stored at -20°C in a tightly sealed container. - Prepare solutions fresh before each use. - If storing solutions, aliquot and freeze at -20°C for short-term use only. - Avoid repeated freeze-thaw cycles.
Difficulty Dissolving this compound Use of an inappropriate solvent or insufficient mixing.- this compound is slightly soluble in water and methanol. Heating can aid dissolution.[3] - For aqueous solutions, gentle vortexing or sonication can be used. - Solubility is also achieved in dilute acids and bases.[4]
Reduced Cell Viability in Culture Potential cytotoxicity at high concentrations.- Confirm that the concentration of this compound used is appropriate for your specific cell line and experimental goals. - Consider performing a dose-response experiment to determine the optimal, non-toxic concentration for your system.
Variability in Animal Studies Inconsistent administration or dosage.- Ensure accurate weighing and consistent preparation of the this compound solution for administration. - For oral gavage, ensure the solution is homogenous and administered consistently.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃NO₂S
Molecular Weight 163.24 g/mol [2]
Melting Point 269 °C[2]
Appearance White to off-white crystalline powder or flakes[2]

Table 2: Solubility of this compound

SolventSolubility
Water Slightly soluble
Methanol Slightly soluble (especially with heating)[3]
Dilute Acids Soluble[4]
Dilute Alkali Hydroxides Soluble[4]

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureShelf LifeKey Considerations
Solid Powder -20°CUp to several yearsOptimal for long-term storage. Keep container tightly sealed to protect from moisture and air.
Solid Powder 4°CUp to 2 yearsSuitable for medium-term storage.
In Solution -20°CUp to 1 monthRecommended for short-term storage of solutions. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Induction of Fatty Liver in Rats with this compound

This protocol describes a general procedure for inducing fatty liver in rats for research purposes. Doses and timelines may need to be optimized for specific experimental goals.

Materials:

  • This compound powder

  • Sterile saline or appropriate vehicle for administration

  • Male Wistar rats (or other suitable strain)

  • Standard laboratory animal diet

  • Oral gavage needles

  • Analytical balance and weighing supplies

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment. Provide free access to standard chow and water.

  • Preparation of this compound Solution: On the day of administration, prepare a fresh solution of this compound in sterile saline. A common dosage for inducing liver injury is in the range of 500 mg/kg body weight.[5] Calculate the total amount of this compound needed based on the average weight of the rats and the desired concentration of the dosing solution.

  • Administration: Administer the this compound solution to the rats via intraperitoneal injection or oral gavage.[5] Ensure the volume administered is appropriate for the size of the animal.

  • Monitoring: Monitor the animals daily for any signs of distress or changes in behavior, food, and water consumption.

  • Sample Collection: At the desired time point (e.g., 24 hours post-administration for acute effects), euthanize the animals according to approved institutional protocols.[5]

  • Tissue and Blood Collection: Collect blood samples for serum analysis of liver enzymes (e.g., ALT, AST). Perfuse the liver with cold saline and excise it. A portion of the liver can be fixed in 10% neutral buffered formalin for histological analysis, and the remaining tissue can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

  • Analysis: Perform histological staining (e.g., H&E, Oil Red O) to assess lipid accumulation and liver damage. Analyze serum and liver tissue for relevant biomarkers of liver injury and oxidative stress.

Visualizations

This compound Handling and Storage Workflow

G cluster_storage Storage cluster_handling Handling cluster_solution Solution Preparation Store at -20°C Store at -20°C Keep container tightly sealed Keep container tightly sealed Prepare fresh solution Prepare fresh solution Store at -20°C->Prepare fresh solution Protect from moisture Protect from moisture Wear PPE (Gloves, Goggles, Lab Coat) Wear PPE (Gloves, Goggles, Lab Coat) Avoid dust formation Avoid dust formation Wear PPE (Gloves, Goggles, Lab Coat)->Prepare fresh solution Use in a well-ventilated area Use in a well-ventilated area Use appropriate solvent (e.g., water, dilute acid/base) Use appropriate solvent (e.g., water, dilute acid/base) Experiment Experiment Prepare fresh solution->Experiment Store aliquots at -20°C (short-term) Store aliquots at -20°C (short-term) This compound Powder This compound Powder This compound Powder->Store at -20°C This compound Powder->Wear PPE (Gloves, Goggles, Lab Coat) cluster_pathway Methionine Metabolism cluster_interference This compound Interference Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT Protein_Synthesis Protein_Synthesis Methionine->Protein_Synthesis ATP ATP ATP->SAM Methyl_Acceptor Methyl_Acceptor SAM->Methyl_Acceptor Methyltransferase SAH S-Adenosylhomocysteine Methyl_Acceptor->SAH Methylated Product Homocysteine Homocysteine SAH->Homocysteine SAHH DL_Ethionine This compound DL_Ethionine->Methionine Competes with SAE S-Adenosylethionine DL_Ethionine->SAE MAT Inhibition_Protein_Synthesis Inhibition_Protein_Synthesis DL_Ethionine->Inhibition_Protein_Synthesis Aberrant_Ethylation Aberrant_Ethylation SAE->Aberrant_Ethylation Ethyltransferase Inhibition_Protein_Synthesis->Protein_Synthesis

References

Technical Support Center: Calibrating Mass Spectrometry for Accurate Detection of Ethionine-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethionine-based metabolic labeling in quantitative proteomics. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is ethionine and how is it used in quantitative proteomics?

Ethionine is a non-proteinogenic amino acid analog of methionine where the S-methyl group is replaced by an S-ethyl group. In quantitative proteomics, ethionine can be used as a metabolic label. Cells cultured in a methionine-deficient medium supplemented with ethionine will incorporate it into newly synthesized proteins in place of methionine. This results in a specific mass shift in ethionine-containing peptides, allowing for their differentiation from their methionine-containing counterparts by mass spectrometry. This technique enables the relative quantification of protein synthesis under different experimental conditions.

Q2: What is the precise mass difference between an ethionine- and a methionine-containing peptide?

The mass difference is crucial for configuring mass spectrometry data analysis software. The monoisotopic mass of a methionine residue is 131.04049 Da[1][2], while the monoisotopic mass of an ethionine residue is 145.05614 Da. Therefore, the incorporation of one ethionine residue in place of a methionine residue results in a mass increase of 14.01565 Da .

Q3: What is the expected incorporation efficiency of ethionine into proteins?

The incorporation efficiency of ethionine can vary depending on the cell line, the concentration of ethionine used, and the duration of the labeling period. Studies have shown that ethionine can be incorporated into proteins, but its efficiency may be lower than that of methionine. It is essential to empirically determine the incorporation efficiency for your specific experimental system. An efficiency of over 95% is generally recommended for accurate quantification.

Q4: Can ethionine be toxic to cells?

Yes, ethionine can exhibit cytotoxicity, particularly at high concentrations or during prolonged exposure. It can inhibit protein synthesis and impair cell growth[3][4][5]. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of ethionine for your specific cell line that still allows for sufficient labeling.

Q5: How do I configure my mass spectrometry data analysis software for ethionine-labeled peptides?

In your data analysis software (e.g., MaxQuant, Proteome Discoverer), you will need to define a new modification. This modification should be set as a variable modification on methionine residues with a mass shift of +14.01565 Da. This will allow the software to identify and quantify both methionine- and ethionine-containing peptides.

Troubleshooting Guides

This section addresses specific issues that may arise during metabolic labeling experiments with ethionine.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency (<95%) Insufficient labeling time.Ensure cells undergo a sufficient number of doublings in the ethionine-containing medium to dilute the pre-existing methionine. The required time will depend on the doubling time of your specific cell line.
Contamination with unlabeled methionine.Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled methionine.[6] Ensure all media components are free of natural methionine.
Suboptimal ethionine concentration.Perform a dose-response experiment to determine the optimal concentration of ethionine that maximizes incorporation without causing significant toxicity.
Reduced Cell Viability or Altered Growth Rate Ethionine cytotoxicity.Confirm that the ethionine concentration is not excessively high. If issues persist, lower the concentration and/or reduce the labeling time. Monitor cell morphology and proliferation throughout the experiment.
Stress from methionine-deficient medium.Minimize the duration of methionine starvation before introducing the labeling medium.
Inconsistent Quantitation Between Replicates Variable labeling incorporation.Maintain consistent cell culture conditions, including seeding density and passage number. Prepare a large batch of labeling medium to be used for all replicates of an experiment.
Inaccurate mixing of "light" and "heavy" samples.Ensure accurate protein quantification (e.g., using a BCA assay) before combining the samples in a 1:1 ratio.
Poor Identification of Ethionine-Labeled Peptides Incorrect mass shift specified in the search parameters.Double-check that the mass modification for ethionine is correctly set to +14.01565 Da on methionine residues.
Unique fragmentation patterns not accounted for.Consider the possibility of specific neutral losses from the ethyl group of ethionine (e.g., loss of ethene, 28.0313 Da). If your software allows, define this as a potential neutral loss for modified methionine.
Methionine/Ethionine Oxidation Sample handling and preparation.Methionine and ethionine are susceptible to oxidation during sample preparation, which can complicate data analysis by introducing additional mass shifts (+16 Da).[7] Minimize sample exposure to air and harsh chemicals. Consider using antioxidants during sample preparation.

Experimental Protocols

Protocol 1: Determining Optimal Ethionine Concentration and Labeling Time
  • Cell Culture: Seed your cells of interest in a 6-well plate in complete growth medium.

  • Methionine Depletion: Once cells reach 70-80% confluency, wash them twice with phosphate-buffered saline (PBS) and replace the medium with a methionine-free medium for 1-2 hours.

  • Ethionine Titration: Replace the methionine-free medium with medium containing a range of ethionine concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM) and a control with the normal concentration of methionine.

  • Time Course: Harvest cells at different time points (e.g., 24h, 48h, 72h).

  • Cell Viability Assessment: At each time point, assess cell viability using a standard method (e.g., Trypan Blue exclusion assay or MTT assay).

  • Proteomic Analysis: Lyse the cells, digest the proteins with trypsin, and analyze the peptides by LC-MS/MS.

  • Data Analysis: Determine the ethionine incorporation efficiency by calculating the ratio of the intensity of ethionine-labeled peptides to the total intensity (methionine + ethionine) for several identified peptides.

  • Optimization: Select the highest concentration and longest duration of ethionine treatment that results in >95% incorporation without significantly affecting cell viability.

Protocol 2: Quantitative Proteomics using Ethionine Labeling
  • Cell Culture and Labeling: Culture two populations of cells. One population (the "light" sample) is grown in a standard medium containing methionine. The other population (the "heavy" sample) is grown in a methionine-deficient medium supplemented with the optimized concentration of ethionine for a duration sufficient to achieve >95% incorporation.[8]

  • Experimental Treatment: Apply the desired experimental treatment to one cell population and a control treatment to the other.

  • Cell Harvesting and Lysis: Harvest both cell populations, wash with PBS, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of both lysates using a BCA assay. Mix equal amounts of protein from the "light" and "heavy" lysates.[9]

  • Protein Digestion: Reduce disulfide bonds with dithiothreitol (DTT), alkylate cysteine residues with iodoacetamide (IAA), and digest the protein mixture with trypsin overnight at 37°C.[8]

  • Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent and dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis: Resuspend the peptides in a suitable solvent (e.g., 0.1% formic acid) and analyze them using a high-resolution mass spectrometer.[8]

  • Data Analysis: Process the raw data using a proteomics software package. Configure the software to search for a variable modification on methionine with a mass shift of +14.01565 Da. Also, include common modifications such as carbamidomethylation of cysteine (fixed) and oxidation of methionine/ethionine (variable). Calculate the heavy-to-light ratios for each identified protein to determine relative changes in protein abundance.

Mandatory Visualizations

Ethionine_Labeling_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis Control Cells Control Cells Methionine Medium Methionine Medium Control Cells->Methionine Medium Grow in Experimental Cells Experimental Cells Ethionine Medium Ethionine Medium Experimental Cells->Ethionine Medium Grow in Lyse & Quantify Lyse & Quantify Methionine Medium->Lyse & Quantify Ethionine Medium->Lyse & Quantify Mix 1:1 Mix 1:1 Lyse & Quantify->Mix 1:1 Digest (Trypsin) Digest (Trypsin) Mix 1:1->Digest (Trypsin) Peptide Cleanup Peptide Cleanup Digest (Trypsin)->Peptide Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup->LC-MS/MS Analysis Database Search (+14.01565 Da on Met) Database Search (+14.01565 Da on Met) LC-MS/MS Analysis->Database Search (+14.01565 Da on Met) Protein Identification & Quantification Protein Identification & Quantification Database Search (+14.01565 Da on Met)->Protein Identification & Quantification

Caption: Experimental workflow for quantitative proteomics using ethionine metabolic labeling.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_Time Increase Labeling Time? Start->Check_Time Yes Success Labeling Successful Start->Success No Check_Media Use Dialyzed FBS? Check_Time->Check_Media Yes Re_evaluate Re-evaluate Experiment Check_Time->Re_evaluate No Check_Conc Optimize Ethionine Conc.? Check_Media->Check_Conc Yes Check_Media->Re_evaluate No Check_Conc->Success Yes Check_Conc->Re_evaluate No

Caption: Troubleshooting logic for addressing low ethionine labeling efficiency.

Signaling_Pathway_Example Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Pathway Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Transcription_Factor Transcription Factor Pathway->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Protein_Synthesis Protein Synthesis (Ethionine Incorporation) Gene_Expression->Protein_Synthesis

References

Validation & Comparative

A Comparative In Vivo Analysis of DL-Ethionine and L-Methionine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of the bioavailability, metabolic pathways, and toxicological profiles of L-Methionine, the essential sulfur-containing amino acid, and its synthetic analogue, DL-Ethionine.

This guide provides a comprehensive comparison of the in vivo effects of L-Methionine and its ethyl analogue, this compound. The following sections detail their respective metabolic fates, comparative bioavailability, and toxicological impacts, supported by experimental data. This information is intended to assist researchers, scientists, and drug development professionals in understanding the critical differences between these two compounds.

Quantitative Data Comparison

The following tables summarize key quantitative data from in vivo studies comparing L-Methionine and DL-Methionine. It is important to note that direct comparative quantitative data for this compound as a nutritional source is limited due to its primary role as a metabolic antagonist.

ParameterAnimal ModelL-MethionineDL-MethionineKey FindingsReference
Relative Bioavailability (RBV) for Average Daily Gain (ADG) Broiler Chickens (1-21 days)141.5%100% (Reference)L-Methionine showed significantly higher bioavailability for weight gain in young broilers.[1]
Relative Bioavailability (RBV) for Feed Efficiency (FE) Broiler Chickens (1-21 days)189.1%100% (Reference)L-Methionine demonstrated a substantial advantage in feed efficiency compared to DL-Methionine.[1]
Body Weight Gain Broiler Chickens (Finisher Stage)HigherLowerL-Methionine supplementation resulted in greater body weight gain, particularly in the later stages of growth.[2]
Liver D-amino acid oxidase (DAAO) activity Broiler ChickensNo significant difference from controlIncreasedDL-Methionine increased the activity of the enzyme responsible for converting the D-isomer to a usable form.[2]
Serum Glutathione Levels Broiler ChickensHigherLowerDL-Methionine supplementation was associated with lower serum glutathione, suggesting an impact on oxidative stress pathways.[2]
Urinary Methionine Excretion Adult HumansBaseline20 times higher than L-MethionineIn humans, the D-isomer from DL-Methionine is not efficiently utilized and is largely excreted.[3]

Metabolic Pathways and Mechanisms of Action

L-Methionine is a vital component of protein synthesis and serves as a precursor for essential metabolites, including S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions. The D-isomer of methionine, present in the racemic mixture DL-Methionine, is not directly usable by the body and must first be converted to L-Methionine, primarily in the liver and kidneys, through a two-step enzymatic process.

This compound, the ethyl analogue of methionine, acts as an antagonist to methionine metabolism. It is recognized by the same enzymes that metabolize methionine, leading to the formation of S-adenosylethionine (SAE). SAE cannot function as an effective methyl group donor and competitively inhibits transmethylation reactions. Furthermore, the synthesis of SAE "traps" adenosine, leading to a depletion of cellular ATP, which has significant toxicological consequences.

L-Methionine and DL-Methionine Metabolism

cluster_dl_met DL-Methionine cluster_conversion D-Methionine Conversion (Liver/Kidney) cluster_l_met_pathway L-Methionine Pathway DL-Methionine DL-Methionine (50% L, 50% D) L-Met_from_DL L-Methionine DL-Methionine->L-Met_from_DL D-Met D-Methionine DL-Methionine->D-Met L-Met_source L-Methionine (Dietary/Converted) L-Met_from_DL->L-Met_source alpha-keto-methionine α-keto-methionine D-Met->alpha-keto-methionine D-amino acid oxidase (DAAO) L-Met_converted L-Met_converted alpha-keto-methionine->L-Met_converted Transaminase L-Met_converted->L-Met_source SAM S-Adenosylmethionine (SAM) (Methyl Donor) L-Met_source->SAM Methionine Adenosyltransferase (MAT) Protein Protein Synthesis L-Met_source->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation DNA, RNA, Protein Methylation SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L-Met_source Remethylation Cysteine Cysteine Homocysteine->Cysteine

Caption: Metabolic fate of L-Methionine and the conversion of D-Methionine.

This compound's Interference with Methionine Metabolism

cluster_ethionine_pathway This compound Metabolism and Toxicity cluster_l_met_pathway Normal L-Methionine Pathway (for comparison) This compound This compound SAE S-Adenosylethionine (SAE) This compound->SAE Methionine Adenosyltransferase (MAT) L-Methionine L-Methionine This compound->L-Methionine Antagonizes ATP_depletion ATP Depletion SAE->ATP_depletion Traps Adenosine Methylation_inhibition Inhibition of Transmethylation SAE->Methylation_inhibition Competitive Inhibition Protein_inhibition Inhibition of Protein Synthesis ATP_depletion->Protein_inhibition SAM S-Adenosylmethionine (SAM) L-Methionine->SAM Protein Normal Protein Synthesis L-Methionine->Protein Methylation Normal Methylation SAM->Methylation

Caption: this compound's antagonistic effects on methionine metabolism.

Experimental Protocols

Bioavailability Study in Broiler Chickens (Representative Protocol)

A common method to determine the relative bioavailability of different methionine sources is the slope-ratio assay.

  • Animal Model: Day-old broiler chicks are randomly allocated to different dietary treatment groups.

  • Basal Diet: A basal diet is formulated to be deficient in methionine but adequate in all other nutrients.

  • Treatment Diets: Graded levels of the methionine sources (e.g., L-Methionine and DL-Methionine) are added to the basal diet.

  • Experimental Period: The chicks are fed their respective diets for a defined period (e.g., 21 days).

  • Data Collection: Body weight gain, feed intake, and feed conversion ratio are measured.

  • Statistical Analysis: The response criteria (e.g., weight gain) are regressed against the supplemental methionine levels. The ratio of the slopes of the regression lines for the different sources provides the relative bioavailability.

cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis Animals Day-old Broiler Chicks Allocation Random Allocation to Groups Animals->Allocation Diets Dietary Treatments: - Basal (Met-deficient) - Basal + Graded L-Met - Basal + Graded DL-Met Allocation->Diets Feeding Feeding Period (e.g., 21 days) Measurements Measure: - Body Weight Gain - Feed Intake - Feed Conversion Ratio Feeding->Measurements Regression Slope-Ratio Regression Analysis Bioavailability Calculate Relative Bioavailability (RBV) Regression->Bioavailability

Caption: A typical experimental workflow for a bioavailability study.

In Vivo Toxicity Assessment of this compound in Rats (Representative Protocol)
  • Animal Model: Adult rats (e.g., Sprague-Dawley) are used.

  • Administration: this compound is administered, often via intraperitoneal injection or gastric gavage, at varying doses. A control group receives a saline vehicle.

  • Time Course: Animals are monitored over a specific time course (e.g., hours to days).

  • Sample Collection: At predetermined time points, blood and liver tissue samples are collected.

  • Biochemical Analyses:

    • Liver ATP Levels: Measured to assess the energy status of the hepatocytes.

    • Protein Synthesis: Assessed by measuring the incorporation of radiolabeled amino acids (e.g., ¹⁴C-leucine) into liver proteins.

    • Plasma and Liver Metabolites: Analysis of triglycerides, glucose, and other relevant metabolites.

  • Histopathology: Liver tissue is examined for pathological changes, such as fatty infiltration.

Conclusion

The in vivo comparison of this compound and L-Methionine reveals fundamental differences in their biological activities. L-Methionine is the readily bioavailable and essential form required for normal metabolic functions. DL-Methionine provides a source of L-Methionine, but the efficiency of the conversion of the D-isomer can vary, and in some species, it is poorly utilized.

In contrast, this compound acts as a potent antagonist of methionine metabolism. Its in vivo administration leads to the inhibition of crucial transmethylation reactions and a significant depletion of cellular ATP, resulting in hepatotoxicity. These findings underscore the importance of stereospecificity in amino acid metabolism and highlight the potential for structural analogues to act as metabolic disruptors. For researchers and professionals in drug development, this comparative analysis emphasizes the critical need to consider the specific isomers of amino acids and the potential for metabolic antagonism when designing studies and therapeutic interventions.

References

Validating the Inhibitory Effect of DL-Ethionine on Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-Ethionine as an inhibitor of protein synthesis, offering a comparative analysis with other common inhibitors, detailed experimental protocols for its validation, and insights into its mechanism of action.

Abstract

This compound, an antagonist of the essential amino acid methionine, serves as a valuable tool in cellular and molecular biology to study the consequences of protein synthesis inhibition. Its mechanism of action, primarily through the depletion of ATP and S-adenosylmethionine (SAM), offers a distinct approach compared to other inhibitors that directly target the ribosomal machinery. This guide outlines key experimental procedures to validate its efficacy and compares its performance with established protein synthesis inhibitors, cycloheximide and puromycin.

Mechanism of Action: this compound

This compound exerts its inhibitory effect on protein synthesis through a multi-faceted mechanism centered on the disruption of essential cellular metabolites:

  • ATP Trapping: Ethionine is converted to S-adenosylethionine (SAE) by methionine adenosyltransferase, consuming ATP in the process. Unlike the natural substrate S-adenosylmethionine (SAM), SAE is metabolized very slowly, leading to the "trapping" and depletion of cellular ATP pools.

  • S-Adenosylmethionine (SAM) Depletion: The conversion of ethionine to SAE competitively inhibits the synthesis of SAM, the primary methyl group donor in the cell. SAM is crucial for numerous cellular processes, including the methylation of RNA, DNA, and proteins, which can indirectly affect protein synthesis and overall cellular function.[1]

  • Inhibition of Translation Initiation: The depletion of ATP and SAM is thought to ultimately lead to the inhibition of protein synthesis, primarily at the initiation step. Evidence suggests this may involve the activation of cellular stress responses, such as the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of global protein synthesis.

Comparative Analysis of Protein Synthesis Inhibitors

InhibitorTargetMechanism of ActionReported IC50 / Effective ConcentrationReversibility
This compound Methionine MetabolismDepletes ATP and S-adenosylmethionine, inhibiting translation initiation.[2]Effective concentrations vary by cell type and experimental conditions.Reversible upon removal and supplementation with methionine and adenine.
Cycloheximide 80S Ribosome (E-site of the 60S subunit)Blocks the translocation step of elongation.IC50 in HepG2 cells: 6600 ± 2500 nM[3]Reversible
Puromycin A-site of the RibosomeActs as an aminoacyl-tRNA analog, causing premature chain termination.IC50 in HepG2 cells: 1600 ± 1200 nM[3]Irreversible

Experimental Protocols

Here, we provide detailed methodologies for key experiments to validate the inhibitory effect of this compound on protein synthesis.

Metabolic Labeling with ³⁵S-Methionine

This is a classic and direct method to measure the rate of de novo protein synthesis.

Principle: Cells are incubated with ³⁵S-labeled methionine, which is incorporated into newly synthesized proteins. The amount of incorporated radioactivity is proportional to the rate of protein synthesis.

Protocol:

  • Cell Culture: Plate cells at an appropriate density in complete medium and allow them to adhere overnight.

  • Methionine Starvation (Optional but Recommended): To increase the specific activity of the radiolabel, aspirate the complete medium and incubate the cells in methionine-free medium for 30-60 minutes.

  • Inhibitor Treatment: Add this compound (or other inhibitors as controls) at the desired concentrations to the methionine-free medium and incubate for the desired time (e.g., 1-4 hours).

  • Pulse Labeling: Add ³⁵S-methionine (e.g., 10-50 µCi/mL) to each well and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Precipitation: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA).

  • Quantification: Wash the protein pellet with acetone and dissolve it in a suitable buffer. Measure the incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein concentration determined by a protein assay (e.g., BCA assay).

Western Blotting for Global Protein Synthesis (Puromycin Labeling)

This method provides a non-radioactive alternative to assess global protein synthesis.

Principle: Puromycin is an aminoacyl-tRNA analog that gets incorporated into nascent polypeptide chains, leading to their premature termination. These puromycylated peptides can be detected by a specific anti-puromycin antibody via Western blotting. A decrease in the puromycin signal indicates inhibition of protein synthesis.

Protocol:

  • Cell Culture and Inhibitor Treatment: Culture and treat cells with this compound as described in the metabolic labeling protocol.

  • Puromycin Pulse: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the culture medium for a very short period (e.g., 5-10 minutes) before harvesting the cells.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as previously described.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with an anti-puromycin primary antibody.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).

Polysome Profiling

This technique provides detailed information about the translational status of mRNAs by separating ribosomal subunits, monosomes, and polysomes.

Principle: Inhibition of translation initiation leads to a decrease in the polysome fraction and an increase in the monosome (80S) peak. Conversely, inhibitors of elongation trap ribosomes on the mRNA, often leading to an increase or stabilization of polysomes.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound.

  • Harvesting: Prior to harvesting, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to "freeze" the ribosomes on the mRNA.

  • Cell Lysis: Lyse the cells in a specific polysome lysis buffer.

  • Sucrose Gradient Ultracentrifugation:

    • Layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%).

    • Centrifuge at high speed in an ultracentrifuge to separate the ribosomal complexes based on their size.

  • Fractionation and Analysis:

    • Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

    • Analyze the changes in the polysome-to-monosome (P/M) ratio between control and treated samples. A decrease in the P/M ratio is indicative of translation initiation inhibition.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.

cluster_cell Cell Met_in Methionine MAT Methionine Adenosyltransferase Met_in->MAT Eth_in This compound Eth_in->MAT ATP ATP ATP->MAT SAM S-adenosylmethionine (SAM) MAT->SAM SAE S-adenosylethionine (SAE) MAT->SAE Methylation Methylation (RNA, DNA, Proteins) SAM->Methylation Inhibition Inhibition SAE->Inhibition Slowly Metabolized Depletes ATP Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: Mechanism of this compound action.

start Start: Cell Culture treatment Inhibitor Treatment (this compound, etc.) start->treatment labeling Metabolic Labeling (e.g., 35S-Methionine) treatment->labeling western Western Blot (Puromycin Labeling) treatment->western polysome Polysome Profiling treatment->polysome lysis Cell Lysis labeling->lysis quantification Quantification of Protein Synthesis lysis->quantification end End: Data Analysis quantification->end western->end polysome->end

Caption: Experimental workflow for validation.

cluster_inhibitors Protein Synthesis Inhibitors cluster_targets Primary Target cluster_outcomes Outcome Ethionine This compound Metabolism Methionine Metabolism Ethionine->Metabolism Cycloheximide Cycloheximide Ribosome_E Ribosome (Elongation) Cycloheximide->Ribosome_E Puromycin Puromycin Ribosome_A Ribosome (A-site) Puromycin->Ribosome_A Initiation_Block Initiation Block Metabolism->Initiation_Block Elongation_Block Elongation Block Ribosome_E->Elongation_Block Premature_Termination Premature Termination Ribosome_A->Premature_Termination

Caption: Comparison of inhibitor mechanisms.

References

A Comparative Guide to DL-Ethionine and Other Methionine Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research, the manipulation of metabolic pathways is a cornerstone of investigation into cellular processes, disease pathogenesis, and therapeutic development. Methionine, an essential amino acid, plays a central role in these pathways, primarily through its conversion to S-adenosylmethionine (SAM), the universal methyl donor. The study of methionine metabolism often employs analogs that can act as antagonists or tracers. This guide provides a comprehensive comparison of DL-ethionine with other key methionine analogs, focusing on their mechanisms, applications, and the quantitative data that underpins their use in research.

Overview of Methionine Analogs

Methionine analogs are structurally similar to L-methionine and can interfere with its metabolic pathways. This interference can lead to a range of cellular effects, from the inhibition of protein synthesis to the disruption of methylation reactions. The most commonly studied analogs include this compound, the naturally occurring L-methionine, its stereoisomer D-methionine, the racemic mixture DL-methionine, the synthetic N-acetyl-DL-methionine, and the methionine hydroxy analogue (MHA).

This compound , a racemic mixture of D- and L-ethionine, is a well-established antagonist of methionine. Its ethyl group, in place of methionine's methyl group, leads to the formation of S-adenosylethionine (SAE), which cannot function as an efficient ethyl donor in transmethylation reactions and can inhibit methyltransferases.[1] This leads to a functional depletion of SAM and widespread disruption of methylation-dependent processes.

L-Methionine is the biologically active isomer, essential for protein synthesis, and the precursor for SAM.[2] It serves as the baseline for comparison for all its analogs.

DL-Methionine is a racemic mixture of D- and L-methionine. While the L-isomer is directly utilized, the D-isomer can be converted to L-methionine in the body, though with varying efficiency depending on the species and tissue.[2][3]

N-Acetyl-DL-Methionine is a derivative that is metabolically equivalent to L-methionine.[4][5] The N-acetyl group is removed in vivo, releasing methionine for use in cellular processes.[4] It is often considered for its potential as a more soluble and stable source of methionine.[6]

Methionine Hydroxy Analogue (MHA) is a synthetic source of methionine where the amino group is replaced by a hydroxyl group. It is converted to L-methionine in the body, but its bioavailability can be lower than that of DL-methionine.[7]

Comparative Data on Methionine Analogs

The following tables summarize key quantitative data comparing the effects and properties of this compound and other methionine analogs in various research contexts.

Table 1: Comparative Toxicity of Methionine Analogs
AnalogOrganismRoute of AdministrationLD50Key FindingsReference
D-Ethionine Swiss miceIntraperitoneal185 mg/kgHighly toxic, causing blood accumulation in the thoracic cavity and pericardium.[8]
L-Ethionine Swiss miceIntraperitoneal> 2500 mg/kgSignificantly less acutely toxic than the D-isomer. More potent in inhibiting liver RNA synthesis.[8]
DL-Methionine CattleIntraruminal infusionToxic at ~2.5% of dietary dry matter intakeExcess intake leads to reduced feed consumption.[9]
Methionine Hydroxy Analogue CattleIntraruminal/Abomasal infusionToxic at ~1% of dietary dry matter intakeHigher toxicity compared to DL-methionine when infused.[9]
Table 2: Comparative Effects on Cell Viability and Proliferation
AnalogCell LineAssayConcentrationEffectReference
Ethionine Rat HepatocytesNeutral Red Uptake18-30 mM (20h)Reduced cell viability.[10]
Ethionine Rat HepatocytesATP/GSH levels20-30 mM (1h)Depletion of ATP and glutathione.[10]
S-adenosyl-L-methionine (SAM) HT-29 (Colorectal Carcinoma)Proliferation Assay1 mmol/L (48h)~30% inhibition of proliferation.[11]
S-adenosyl-L-methionine (SAM) SW480 (Colorectal Carcinoma)Proliferation Assay1 mmol/L (48h)~30% inhibition of proliferation.[11]
DL-Methionine vs. MHA Rainbow Trout Liver CellsProliferation Assay20 µMDL-Methionine supported cell proliferation, while MHA did not.[7]

Signaling Pathways and Mechanisms of Action

The effects of methionine analogs are often mediated through their influence on key cellular signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Methionine and mTOR Signaling

L-methionine, through its conversion to SAM, activates the mTORC1 signaling pathway.[12] This activation is crucial for protein synthesis. When methionine is abundant, SAM levels are high, leading to the activation of mTORC1. Conversely, methionine restriction leads to decreased SAM levels and subsequent mTORC1 inactivation, which can inhibit cell growth and is a strategy being explored in cancer therapy.

Ethionine, by depleting functional SAM and promoting the accumulation of the inhibitory SAE, is expected to suppress mTORC1 signaling, mimicking the effects of methionine restriction.

mTOR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular L-Methionine L-Methionine Methionine Methionine L-Methionine->Methionine This compound This compound Ethionine Ethionine This compound->Ethionine SAM S-adenosylmethionine Methionine->SAM MAT SAE S-adenosylethionine Ethionine->SAE MAT mTORC1 mTORC1 SAM->mTORC1 Activates SAE->mTORC1 Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. Below are outlines of key experimental protocols for studying the effects of methionine analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation following treatment with methionine analogs.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Methionine-free culture medium

  • Methionine analogs (this compound, L-methionine, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in complete medium and incubate overnight.

  • Treatment: Replace the medium with methionine-free medium containing various concentrations of the methionine analogs to be tested. Include a control group with L-methionine and a negative control with no methionine.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control group.

MTT_Workflow A Seed cells in 96-well plate B Treat with methionine analogs A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Western Blot Analysis of mTOR Pathway Proteins

This protocol is used to determine the phosphorylation status and total protein levels of key components of the mTOR signaling pathway after treatment with methionine analogs.

Materials:

  • Cells treated with methionine analogs

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Analysis G->H

Conclusion

The choice of a methionine analog in research is dictated by the specific experimental goals. This compound serves as a potent antagonist for studying the consequences of impaired methylation and SAM depletion. L-methionine is the essential control, while DL-methionine and N-acetyl-DL-methionine offer alternative delivery forms with varying metabolic considerations. MHA is primarily used in nutritional studies and exhibits different bioavailability compared to other forms. Understanding the distinct properties and effects of these analogs, supported by robust quantitative data and detailed experimental protocols, is paramount for the design and interpretation of research in this critical area of cellular metabolism.

References

A Comparative Analysis of the Bioactivity of D-ethionine versus L-ethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of D-ethionine and L-ethionine, the two stereoisomers of the methionine analogue, ethionine. While structurally similar, these isomers exhibit distinct biological activities, metabolic fates, and toxicological profiles. This document summarizes key differences, presents quantitative data from experimental studies, and provides detailed methodologies for researchers interested in studying these compounds.

Executive Summary

L-ethionine is the biologically more active isomer in terms of interfering with methionine metabolism. Its primary mechanism of toxicity involves its conversion to S-adenosyl-L-ethionine (SAE) by methionine adenosyltransferase (MAT), leading to the "trapping" of adenosine and subsequent depletion of cellular ATP. This ATP depletion is a key factor in the inhibition of crucial cellular processes like RNA and protein synthesis. In contrast, D-ethionine is a significantly more potent acute toxin in vivo, with a much lower LD50. Its metabolism is thought to proceed via D-amino acid oxidase (DAAO), a pathway that does not lead to the same ATP trapping mechanism as L-ethionine. The stark difference in their acute toxicity and mechanisms of action underscores the importance of stereochemistry in biological systems.

Data Presentation: Quantitative Comparison of D- and L-ethionine Bioactivity

ParameterD-EthionineL-EthionineSpecies/SystemReference
Acute Toxicity (LD50) 185 mg/kg (i.p.)> 2500 mg/kg (i.p.)Swiss mice[1]
Inhibition of Liver RNA Synthesis Less potentMore potent; 80% inhibition at 20 mg/kgSwiss mice[2]
Effect on Liver ATP Levels No direct evidence of ATP trappingCauses ATP depletion by forming S-adenosyl-L-ethionineRats[3][4][5][6]
Substrate for Methionine Adenosyltransferase (MAT) Not a substrateSubstrateIn vitro[7][8]
Probable Metabolic Pathway D-amino acid oxidase (DAAO)Methionine adenosyltransferase (MAT)General[9][10][11][12]

Metabolic Pathways and Mechanisms of Action

The differential bioactivity of D- and L-ethionine stems from their distinct metabolic pathways.

L-Ethionine Metabolism and ATP Depletion:

L-ethionine mimics L-methionine and is recognized by methionine adenosyltransferase (MAT). MAT catalyzes the transfer of the adenosyl group from ATP to L-ethionine, forming S-adenosyl-L-ethionine (SAE). This process effectively sequesters adenosine, leading to a significant drop in cellular ATP levels. The depletion of ATP has widespread consequences, including the potent inhibition of RNA and protein synthesis.[2][3][4][5][6]

L_Ethionine_Metabolism L_Ethionine L-Ethionine MAT Methionine Adenosyltransferase (MAT) L_Ethionine->MAT ATP ATP ATP->MAT SAE S-Adenosyl-L-Ethionine (SAE) MAT->SAE PPi_Pi PPi + Pi MAT->PPi_Pi Adenosine_Trapping Adenosine Trapping SAE->Adenosine_Trapping ATP_Depletion ATP Depletion Adenosine_Trapping->ATP_Depletion Inhibition Inhibition of Cellular Processes (RNA & Protein Synthesis) ATP_Depletion->Inhibition

Metabolic pathway of L-ethionine leading to ATP depletion.

D-Ethionine Metabolism:

D-ethionine is not a substrate for MAT. Instead, it is likely metabolized by D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.[9][10][11][12] This process would convert D-ethionine into its corresponding α-keto acid, α-keto-γ-ethylthiobutyric acid, along with ammonia and hydrogen peroxide. This pathway does not involve the consumption of ATP in a manner that leads to the same "trapping" effect seen with L-ethionine, which may explain its lower potency in inhibiting RNA synthesis. The high acute toxicity of D-ethionine suggests that its metabolites or the process of its metabolism may have distinct toxic effects.

D_Ethionine_Metabolism D_Ethionine D-Ethionine DAAO D-Amino Acid Oxidase (DAAO) D_Ethionine->DAAO Keto_Acid α-keto-γ-ethylthiobutyric acid DAAO->Keto_Acid NH3 NH₃ DAAO->NH3 H2O2 H₂O₂ DAAO->H2O2 Toxicity Acute Toxicity DAAO->Toxicity

Proposed metabolic pathway of D-ethionine.

Experimental Protocols

Protocol 1: Comparative Cytotoxicity Assessment in Hepatocytes

This protocol outlines a method to directly compare the cytotoxic effects of D- and L-ethionine on a hepatic cell line (e.g., HepG2).

1. Cell Culture and Seeding:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

2. Treatment:

  • Prepare stock solutions of D-ethionine and L-ethionine in sterile phosphate-buffered saline (PBS).

  • On the day of the experiment, prepare a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM) of both isomers by diluting the stock solutions in fresh cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of D- or L-ethionine. Include a vehicle control (medium with PBS).

3. Incubation:

  • Incubate the plates for 24, 48, and 72 hours.

4. Cytotoxicity Assay (MTT Assay):

  • At each time point, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Culture HepG2 cells B Seed cells in 96-well plate A->B D Treat cells with different concentrations B->D C Prepare D- and L-ethionine solutions C->D E Incubate for 24, 48, 72h D->E F Perform MTT assay E->F G Measure absorbance F->G H Calculate cell viability G->H

Experimental workflow for comparative cytotoxicity assessment.
Protocol 2: Measurement of ATP Depletion

This protocol describes a method to compare the effects of D- and L-ethionine on intracellular ATP levels.

1. Cell Culture and Seeding:

  • Follow the same procedure as in Protocol 1, seeding cells in a 6-well plate at a higher density (e.g., 5 x 10⁵ cells per well).

2. Treatment:

  • Treat cells with a fixed, sub-lethal concentration of D-ethionine and L-ethionine (e.g., 10 mM) for different time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

3. ATP Measurement:

  • At each time point, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer compatible with ATP measurement kits.

  • Use a commercial bioluminescence-based ATP assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the ATP levels to the total protein content of each sample, determined using a BCA or Bradford protein assay.

  • Express the results as a percentage of the ATP level in control cells at the corresponding time point.

Conclusion

The bioactivity of ethionine is highly dependent on its stereochemistry. L-ethionine acts as a potent metabolic disruptor by interfering with methionine metabolism and causing a significant depletion of cellular ATP. In contrast, D-ethionine exhibits much higher acute toxicity in vivo, likely through a different metabolic pathway involving D-amino acid oxidase. This comparative guide highlights the critical importance of considering stereoisomerism in toxicological and pharmacological research. The provided data and experimental protocols offer a foundation for further investigation into the distinct biological effects of these two isomers.

References

A Head-to-Head Battle of Methionine Analogs: DL-Ethionine vs. Cycloleucine as Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protein synthesis inhibitor is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of two such inhibitors, DL-Ethionine and Cycloleucine, detailing their mechanisms of action, effects on key cellular signaling pathways, and experimental protocols for their use.

This comparison guide synthesizes available experimental data to offer an objective look at the performance of this compound and Cycloleucine. While direct head-to-head studies are limited, this guide collates findings from various studies to provide a comparative analysis of their efficacy and cellular impact.

At a Glance: Key Differences and Mechanisms

FeatureThis compoundCycloleucine
Primary Mechanism of Action Acts as a metabolic antagonist of methionine, leading to the formation of S-adenosylethionine (SAE), ATP trapping, and subsequent inhibition of methylation reactions and protein synthesis initiation.[1]A competitive inhibitor of methionine adenosyltransferase (MAT), which blocks the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.[2]
Effect on Protein Synthesis Inhibits the initiation step of protein synthesis through ATP depletion, leading to the dephosphorylation of key translation regulators.[1]Indirectly inhibits protein synthesis by depleting SAM, which is crucial for various cellular processes including methylation events necessary for proper protein function and gene expression. Also affects amino acid transport.
Key Signaling Pathways Affected Primarily inhibits the mTOR signaling pathway.Modulates TGF-β and FoxO signaling pathways.
Reported Effective Concentrations Effective concentrations for inhibiting protein synthesis in rat liver have been observed following intraperitoneal administration.[3]Dose-dependent effects on myogenesis have been observed in the range of 10 mM to 30 mM. Inhibition of MAT II activity in Jurkat cells was observed in a dose-dependent manner between 10-80 mM.[2][4]

Delving into the Mechanisms of Action

This compound: The ATP Trap

This compound exerts its inhibitory effects by hijacking the methionine metabolic pathway. It is converted to S-adenosylethionine (SAE) by methionine adenosyltransferase. This process consumes ATP, effectively "trapping" it in the form of SAE. The resulting ATP depletion has profound consequences for the cell, most notably the inhibition of protein synthesis. This occurs through the dephosphorylation of key regulatory proteins in the mTOR signaling pathway, such as 4E-BP1 and S6K1, which are critical for the initiation of mRNA translation.[1] The disaggregation of polysomes observed following ethionine treatment further supports its role in blocking the initiation phase of protein synthesis.

Cycloleucine: The Competitive Inhibitor

Cycloleucine, a non-metabolizable amino acid, acts as a competitive inhibitor of methionine adenosyltransferase (MAT).[2] By binding to the enzyme, it prevents the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. This depletion of SAM disrupts a wide range of cellular processes that rely on methylation, including the methylation of DNA, RNA, and proteins, which can indirectly impact protein synthesis and function. Furthermore, cycloleucine has been shown to affect the transport of other amino acids, which could also contribute to its inhibitory effects on protein synthesis.

Impact on Cellular Signaling Pathways

The distinct mechanisms of this compound and Cycloleucine lead to the modulation of different key signaling pathways, which are crucial for cell growth, proliferation, and survival.

This compound and the mTOR Pathway

The primary signaling pathway affected by this compound is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and protein synthesis. By inducing ATP depletion, this compound leads to the dephosphorylation and inactivation of key downstream effectors of mTORC1, namely the ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Dephosphorylation of 4E-BP1 allows it to bind to and inhibit the cap-binding protein eIF4E, thereby blocking the initiation of translation.

DL_Ethionine_mTOR_Pathway DL_Ethionine This compound ATP_Depletion ATP Depletion DL_Ethionine->ATP_Depletion mTORC1 mTORC1 ATP_Depletion->mTORC1 inhibition S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 eIF4E eIF4E eIF4E_BP1->eIF4E inhibition Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Protein_Synthesis Protein Synthesis Inhibition Translation_Initiation->Protein_Synthesis Cycloleucine_Signaling_Pathway Cycloleucine Cycloleucine MAT Methionine Adenosyltransferase (MAT) Cycloleucine->MAT inhibition SAM_Depletion S-adenosylmethionine (SAM) Depletion MAT->SAM_Depletion Methylation Cellular Methylation Reactions SAM_Depletion->Methylation inhibition TGF_beta TGF-β Signaling Methylation->TGF_beta FoxO FoxO Signaling Methylation->FoxO Gene_Expression Altered Gene Expression TGF_beta->Gene_Expression FoxO->Gene_Expression Protein_Synthesis_Function Impact on Protein Synthesis & Function Gene_Expression->Protein_Synthesis_Function Radiolabeled_Amino_Acid_Assay_Workflow Start Start Culture Culture Cells Start->Culture Treat Treat with Inhibitor (this compound or Cycloleucine) Culture->Treat Label Add Radiolabeled Amino Acid Treat->Label Lyse Lyse Cells Label->Lyse Precipitate Precipitate Proteins (TCA) Lyse->Precipitate Wash Wash Pellet Precipitate->Wash Quantify Quantify Radioactivity Wash->Quantify End End Quantify->End SUnSET_Assay_Workflow Start Start Culture Culture & Treat Cells (this compound or Cycloleucine) Start->Culture Puromycin Add Puromycin Culture->Puromycin Lyse Lyse Cells Puromycin->Lyse Quantify Quantify Protein Lyse->Quantify WB Western Blot (Anti-Puromycin) Quantify->WB Detect Detect Signal WB->Detect End End Detect->End

References

Assessing the Relative Bioavailability of DL-Ethionine and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the relative bioavailability of DL-ethionine and its key derivatives. Due to the limited availability of direct comparative studies on ethionine compounds, this analysis draws upon metabolic studies of ethionine and its metabolites, alongside analogous data from studies on methionine and its derivatives. The information is intended to support research and development efforts by providing a structured overview of absorption, metabolism, and analytical methodologies.

Overview of this compound and Its Derivatives

This compound, the racemic mixture of the ethyl analog of methionine, and its derivatives are of significant interest in various research fields, including toxicology and oncology, due to their ability to act as antimetabolites of methionine. Understanding their relative bioavailability is crucial for interpreting experimental results and for the development of potential therapeutic agents. The primary derivatives discussed in this guide are:

  • N-Acetylethionine: An acetylated form of ethionine.

  • Ethionine Sulfoxide: An oxidized metabolite of ethionine.

  • S-Adenosylethionine (SAE): The S-adenosylated derivative of ethionine, analogous to S-adenosylmethionine (SAMe).

Comparative Bioavailability and Metabolism

A study on the metabolism of L-[ethyl-1-14C]ethionine in rats demonstrated that after oral administration, ethionine is rapidly and almost completely absorbed from the intestinal lumen within two hours.[1] A significant portion of the absorbed ethionine is quickly oxidized to ethionine sulfoxide .[1] In fact, the concentration of ethionine sulfoxide in the liver and kidney was found to be higher than that of free ethionine.[1] Another identified metabolite is N-acetylethionine sulfoxide .[1][2] The presence of these metabolites suggests that this compound undergoes significant first-pass metabolism.

The study also indicated that both ethionine sulfoxide and N-acetylethionine can be converted back to form S-adenosylethionine (SAE), demonstrating their potential to enter the methionine metabolic pathway.[1] The primary urinary metabolites of L-ethionine were identified as N-acetylethionine sulfoxide, S-adenosylethionine, ethionine sulfoxide, and free ethionine.[1][3][4]

While direct bioavailability data for ethionine sulfoxide is lacking, a study on L-methionine sulfoxide in rats showed that its ability to be incorporated into liver glutathione was about half that of L-methionine, suggesting a lower bioavailability.[5][6] This may imply a similarly reduced bioavailability for ethionine sulfoxide compared to ethionine.

For N-acetylated derivatives, studies on N-acetyl-L-methionine have shown that it is metabolically equivalent to free L-methionine, with the L-isomer being fully available.[7] This suggests that N-acetyl-L-ethionine may also be readily deacetylated to release L-ethionine.

The oral bioavailability of S-adenosylmethionine (SAMe), the methyl analog of SAE, is known to be very low.[8] This suggests that the oral bioavailability of S-adenosylethionine is also likely to be poor, and it is primarily formed as a metabolite after the absorption of ethionine.

Data Summary Table
CompoundKey Metabolic FateInferred Relative BioavailabilitySupporting Evidence
This compound Rapid and near-complete absorption, followed by extensive first-pass metabolism to ethionine sulfoxide and N-acetylethionine sulfoxide.[1]High initial absorption, but bioavailability of the parent compound may be reduced due to metabolism.Metabolic studies in rats showing rapid absorption and conversion to metabolites.[1]
N-Acetylethionine Likely deacetylated to yield ethionine.Potentially high, similar to ethionine, based on studies with N-acetyl-L-methionine showing metabolic equivalence to L-methionine.[7]Analogy to N-acetyl-L-methionine studies.[7]
Ethionine Sulfoxide Can be reduced back to ethionine and subsequently form S-adenosylethionine.[1]Likely lower than ethionine, based on studies with L-methionine sulfoxide.[5][6]Analogy to L-methionine sulfoxide bioavailability studies.[5][6]
S-Adenosylethionine Primarily a metabolite of ethionine.[1]Poor oral bioavailability is expected.Analogy to the low oral bioavailability of S-adenosylmethionine.[8]

Experimental Protocols

Assessing the relative bioavailability of this compound and its derivatives requires a combination of in vivo and in vitro methods.

In Vivo Bioavailability Assessment

A common approach for determining the bioavailability of amino acids and their analogs is through pharmacokinetic studies in animal models, such as rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound and its derivatives after oral administration.

Protocol Outline:

  • Animal Model: Sprague-Dawley rats are a suitable model.[1][7]

  • Compound Administration:

    • Administer a defined dose of this compound or its derivative (e.g., N-acetylethionine, ethionine sulfoxide) orally (e.g., by gavage).

    • For absolute bioavailability, an intravenous administration group is required.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Plasma samples should be stored at -80°C until analysis.

  • Analytical Method:

    • Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), for the quantification of the parent compound and its major metabolites in plasma.[9][10]

    • Pre-column derivatization may be necessary for HPLC analysis of amino acids.[11][12]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each compound.

    • Calculate pharmacokinetic parameters including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

    • Relative bioavailability of a derivative can be calculated as: (AUC_derivative / Dose_derivative) / (AUC_ethionine / Dose_ethionine) * 100%.

In Vitro Intestinal Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive intestinal absorption.

Objective: To assess the passive permeability of this compound and its derivatives across an artificial membrane simulating the intestinal barrier.

Protocol Outline:

  • Apparatus: A 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Membrane Preparation: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare solutions of this compound and its derivatives in a suitable buffer at a known concentration.

  • Assay:

    • Add the compound solutions to the donor wells.

    • Add buffer to the acceptor wells.

    • Incubate the "sandwich" of donor and acceptor plates for a defined period (e.g., 4-16 hours).

  • Analysis: Determine the concentration of the compounds in both the donor and acceptor wells using an appropriate analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) for each compound. Compounds can be classified as having low or high permeability based on their Pe values.[13]

Signaling Pathways and Transporters

The absorption of amino acids and their analogs from the intestine is primarily mediated by various amino acid transporters expressed on the surface of intestinal epithelial cells.[14][15][16] While specific transporters for ethionine have not been extensively characterized, it is likely to share transporters with methionine. Key amino acid transporter families include the Solute Carrier (SLC) families. For instance, neutral amino acids are transported by systems such as B0AT1 (SLC6A19) and ASCT2 (SLC1A5).[16] The affinity of this compound and its derivatives for these transporters will significantly influence their absorption rates.

The metabolic fate of absorbed ethionine is linked to the one-carbon metabolism pathway, where it acts as an antagonist to methionine. Ethionine is converted to S-adenosylethionine (SAE) by methionine adenosyltransferase (MAT).[4] SAE can then act as a competitive inhibitor of SAMe-dependent methyltransferases, thereby disrupting numerous cellular methylation reactions.

Visualizations

Experimental Workflow for In Vivo Bioavailability Assessment

experimental_workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) dosing Oral Administration (this compound or Derivative) animal_model->dosing blood_sampling Serial Blood Sampling (0-24h) dosing->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing analytical_method Quantification by LC-MS/MS sample_processing->analytical_method pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analytical_method->pk_analysis bioavailability_calc Calculate Relative Bioavailability pk_analysis->bioavailability_calc metabolic_pathway ethionine L-Ethionine eth_sulfoxide Ethionine Sulfoxide ethionine->eth_sulfoxide Oxidation n_acetyl_eth N-Acetyl-L-Ethionine ethionine->n_acetyl_eth Acetylation sae S-Adenosylethionine (SAE) ethionine->sae Methionine Adenosyltransferase eth_sulfoxide->ethionine Reduction n_acetyl_eth_sulfoxide N-Acetyl-L-Ethionine Sulfoxide n_acetyl_eth->n_acetyl_eth_sulfoxide Oxidation ethylated_molecules Ethylated Macromolecules sae->ethylated_molecules Ethyl-Transfer

References

Unveiling Metabolic Mazes: A Comparative Guide to DL-Ethionine as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of metabolic pathways, the choice of investigational tools is paramount. DL-ethionine, a synthetic analog of the essential amino acid methionine, has long been employed to probe the complexities of one-carbon metabolism, protein synthesis, and methylation. This guide provides a comprehensive validation of this compound as a scientific instrument, objectively comparing its performance against alternative chemical and genetic methodologies, supported by experimental data and detailed protocols.

At the Crossroads of Metabolism: The Mechanism of this compound

This compound exerts its biological effects primarily by acting as a competitive inhibitor of methionine. Its incorporation into cellular processes disrupts the delicate balance of the methionine cycle, leading to two principal consequences: ATP trapping and the inhibition of methylation reactions.

Upon entering the cell, this compound is adenylated by methionine adenosyltransferase (MAT) to form S-adenosylethionine (SAE). Unlike the endogenous S-adenosylmethionine (SAM), SAE is a poor substrate for most methyltransferases and is turned over much more slowly. This leads to the sequestration of adenine and a subsequent depletion of cellular ATP pools, a phenomenon known as "ATP trapping."[1] This rapid reduction in cellular energy currency has profound effects on numerous ATP-dependent processes.

Furthermore, the accumulation of SAE competitively inhibits SAM-dependent methyltransferases, which are crucial for the methylation of DNA, RNA, proteins, and lipids. This disruption of methylation patterns can alter gene expression and cellular signaling, contributing to the observed physiological and pathological effects of this compound administration.[2][3]

Performance Snapshot: this compound vs. Alternative Tools

To provide a clear comparison, the following tables summarize the key features and quantitative effects of this compound in relation to other common tools used to study methionine metabolism.

Table 1: Comparison of Chemical Tools for Studying Methionine Metabolism

FeatureThis compoundCycloleucineMethotrexate
Primary Mechanism Competitive inhibitor of methionine, ATP trapping, formation of S-adenosylethionine (SAE)Competitive inhibitor of methionine adenosyltransferase (MAT)Inhibitor of dihydrofolate reductase (DHFR), indirectly affecting methionine synthesis
Effect on SAM Levels Indirectly reduces SAM by depleting ATP and forming SAEDirectly inhibits SAM synthesisReduces the availability of methyl donors for SAM synthesis
Effect on ATP Levels Significant and rapid depletionNo direct effectNo direct effect
Reported Cellular Effects Inhibition of protein synthesis, RNA methylation, and induction of fatty liver and apoptosisInhibition of cell proliferation and nucleic acid methylationInhibition of DNA synthesis and cell proliferation
In Vivo Model System Widely used to induce acute liver injury and fatty liver in rodentsUsed to study the effects of SAM depletion in cell culture and in vivoPrimarily used as a chemotherapeutic and immunosuppressant; can induce hepatotoxicity

Table 2: Comparison of this compound with Genetic Models of Methionine Metabolism Disruption

FeatureThis compound AdministrationMAT1A Knockout MouseGNMT Knockout Mouse
Nature of Perturbation Acute, chemicalChronic, geneticChronic, genetic
Primary Defect ATP trapping and inhibition of methylation via SAEImpaired hepatic SAM synthesisImpaired SAM catabolism, leading to SAM accumulation
Hepatic SAM Levels DecreasedMarkedly depletedMarkedly increased
Plasma Methionine Not consistently reported to be elevatedMarkedly elevated (hypermethioninemia)Elevated
Liver Pathology Acute fatty liver, necrosis, apoptosisSpontaneous non-alcoholic steatohepatitis (NASH), increased proliferation, and hepatocellular carcinoma (HCC)Steatosis, fibrosis, and HCC
Key Advantage Induces acute and dose-dependent effects, allowing for temporal studiesModels chronic SAM deficiency and its long-term consequencesModels the effects of chronic SAM accumulation
Key Disadvantage Off-target effects due to ATP depletionDevelopmental compensation may occurEffects are specific to the loss of GNMT function

Quantitative Insights: The Impact of this compound on Key Metabolic Parameters

The following table summarizes quantitative data from experimental studies, highlighting the dose-dependent effects of this compound on critical cellular and physiological markers.

Table 3: Quantitative Effects of this compound in Experimental Models

ParameterSpecies/ModelThis compound DoseObserved Effect
Hepatic ATP Levels Rat100 mg/100 g body weightLowered to 35.4% of control value after 5 hours[1]
Hepatic ATP Levels RatNot specified25% lower than vehicle-treated controls after 2 hours
Bile Flow Rate Rat100 mg/100 g body weightLowered to 67.5% of control value
tRNA Methylation MouseDose-dependentReduction of all methylated bases in liver tRNA[3]
Serum Transaminases (SGOT/SGPT) Rat (with Diclofenac)700 mg/kgSignificant reduction compared to Diclofenac alone

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_0 Methionine Cycle cluster_1 This compound Interference Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS DL_Ethionine This compound SAE S-Adenosylethionine (SAE) DL_Ethionine->SAE MAT SAE->SAM Competitive Inhibition ATP ATP SAE->ATP ATP Trapping ADP_Pi ADP + PPi + Pi ATP->ADP_Pi

Mechanism of this compound Interference in the Methionine Cycle.

start Start animal_model Rodent Model (e.g., Rat, Mouse) start->animal_model treatment This compound Administration (e.g., i.p. injection or dietary) animal_model->treatment time_course Time Course (e.g., 2, 4, 8, 24 hours) treatment->time_course sample_collection Tissue and Blood Collection time_course->sample_collection biochemical_analysis Biochemical Analysis - ATP levels - SAM/SAE levels - Liver enzymes (ALT, AST) sample_collection->biochemical_analysis histopathology Histopathological Examination - H&E staining - Oil Red O staining sample_collection->histopathology gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) sample_collection->gene_expression end End biochemical_analysis->end histopathology->end gene_expression->end

Experimental Workflow for Studying this compound-Induced Liver Injury.

Experimental Protocols: A Closer Look at the Methodology

Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed protocols for key experiments cited in the validation of this compound as a research tool.

Induction of Acute Liver Injury in Rats using this compound

Objective: To induce acute liver injury in a rodent model to study the early metabolic and pathological changes.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound (Sigma-Aldrich)

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with and without anticoagulant)

  • Liquid nitrogen

  • Formalin (10% neutral buffered)

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 100 mg/mL).

  • Administration: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 100 mg/100 g body weight. Control animals receive an equivalent volume of sterile saline.

  • Time-Course Study: At designated time points (e.g., 2, 4, 8, and 24 hours) post-injection, anesthetize a subset of animals from both the control and treatment groups.

  • Sample Collection:

    • Blood: Collect blood via cardiac puncture. Aliquot into separate tubes for serum (for liver enzyme analysis) and plasma (for other biochemical assays). Centrifuge and store serum/plasma at -80°C.

    • Liver Tissue: Perfuse the liver with ice-cold saline to remove blood. Excise the liver and divide it into sections. Immediately freeze a portion in liquid nitrogen for biochemical and molecular analyses. Fix another portion in 10% neutral buffered formalin for histopathological examination.

  • Biochemical Analysis:

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.

    • Quantify hepatic ATP levels using a luciferase-based assay.

    • Determine hepatic S-adenosylmethionine (SAM) and S-adenosylethionine (SAE) concentrations using high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Histopathology: Process formalin-fixed liver tissue for paraffin embedding. Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and other morphological changes. Perform Oil Red O staining on frozen sections to visualize lipid accumulation (fatty liver).

Analysis of tRNA Methylation in Mice Treated with this compound

Objective: To assess the impact of this compound on the methylation status of transfer RNA (tRNA) in the liver.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • This compound

  • Adenine

  • Sterile saline solution

  • tRNA isolation kit (e.g., TRIzol-based method)

  • Enzymes for tRNA digestion (e.g., nuclease P1, alkaline phosphatase)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Animal Treatment: Administer this compound and adenine to mice via i.p. injection. The co-administration of adenine is often used to partially mitigate the severe ATP depletion, allowing for a more specific focus on methylation defects. A typical dosing regimen might involve multiple injections over a period of days.

  • Liver Tissue Collection: At the end of the treatment period, euthanize the mice and immediately excise the livers. Freeze the tissue in liquid nitrogen and store at -80°C until use.

  • tRNA Isolation: Isolate total RNA from the liver tissue using a suitable kit. Further purify the tRNA fraction using methods such as anion-exchange chromatography.

  • tRNA Hydrolysis: Digest the purified tRNA to its constituent nucleosides using a combination of nuclease P1 and alkaline phosphatase.

  • HPLC Analysis: Analyze the resulting nucleoside mixture by reverse-phase HPLC. Use a UV detector to quantify the canonical nucleosides (A, C, G, U) and various methylated nucleosides.

  • Data Analysis: Compare the relative abundance of methylated nucleosides to the total nucleoside content between the control and this compound-treated groups to determine the extent of hypomethylation.

Conclusion: A Validated, Versatile, yet Context-Dependent Tool

This compound remains a valuable and validated tool for the in vivo and in vitro study of specific metabolic pathways, particularly those centered around methionine metabolism, methylation, and cellular energy homeostasis. Its ability to induce acute and dose-dependent effects provides a powerful model for investigating the initial cellular responses to metabolic stress and liver injury.

However, researchers must be cognizant of its limitations. The profound ATP depletion induced by this compound can have widespread, off-target effects, which may confound the interpretation of results if not carefully considered. In this regard, genetic models such as MAT1A and GNMT knockout mice offer a more specific, albeit chronic, means of dissecting the roles of individual components of the methionine cycle. Similarly, other chemical inhibitors like cycloleucine can be used to inhibit SAM synthesis without the drastic ATP-depleting effects of this compound.

Ultimately, the choice of tool depends on the specific research question. For studying the acute consequences of combined ATP depletion and methylation inhibition, this compound is an unparalleled instrument. For investigating the long-term, systemic effects of specific enzymatic deficiencies in the methionine cycle, genetic models are superior. By understanding the distinct advantages and disadvantages of each approach, as outlined in this guide, researchers can more effectively design experiments to unravel the intricate workings of cellular metabolism and its role in health and disease.

References

Unveiling Cellular Responses to DL-Ethionine: A Comparative Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the proteomic shifts in cells treated with the methionine antagonist, DL-Ethionine, compared to control cells. This guide provides an objective comparison supported by representative data, detailed experimental protocols, and visualizations of key biological pathways.

Comparative Analysis of Protein Expression

Treatment of cells with this compound, a competitive antagonist of the essential amino acid methionine, induces significant alterations in the cellular proteome. These changes primarily stem from the disruption of one-carbon metabolism, leading to a depletion of S-adenosylmethionine (SAM), the universal methyl donor. This disruption impacts a wide array of cellular processes, including protein synthesis, post-translational modifications, and signal transduction.

To illustrate the proteomic consequences of this compound exposure, the following table summarizes representative quantitative data from a hypothetical comparative proteomics experiment. In this simulated study, cells were cultured in the presence of either a standard medium (Control) or a medium supplemented with this compound. Protein abundance was quantified using a stable isotope labeling by amino acids in cell culture (SILAC) approach followed by mass spectrometry.

Protein ID (UniProt)Gene NameProtein DescriptionFold Change (Ethionine/Control)p-valueBiological Process
P07900HSP90AA1Heat shock protein HSP 90-alpha1.850.002Protein folding, Stress response
P62258RPLP060S acidic ribosomal protein P0-2.10<0.001Protein synthesis
P12931HNRNPA1Heterogeneous nuclear ribonucleoprotein A1-1.750.005RNA processing, Splicing
Q13148MAT2AMethionine adenosyltransferase 2A-2.50<0.001One-carbon metabolism, SAM synthesis
P50448BHMTBetaine--homocysteine S-methyltransferase1.900.003One-carbon metabolism, Methionine salvage
Q9Y6K1DNMT1DNA (cytosine-5)-methyltransferase 1-1.600.008DNA methylation, Epigenetic regulation
Q13547PRMT1Protein arginine N-methyltransferase 1-1.800.004Protein methylation, Signal transduction
Q13315CASP3Caspase-32.20<0.001Apoptosis
P42345MTORSerine/threonine-protein kinase mTOR-1.500.010Cell growth, Proliferation
Q9Y243RICTORRapamycin-insensitive companion of mTOR-1.450.012mTORC2 signaling
P60709ACTBActin, cytoplasmic 1-1.100.045Cytoskeleton organization

Experimental Protocols

Reproducible and rigorous experimental design is paramount in proteomics research. The following protocols outline the key methodologies for a comparative proteomic analysis of this compound-treated cells versus a control group.

Cell Culture and SILAC Labeling
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line known to be sensitive to methionine restriction).

  • SILAC Media Preparation: Prepare two types of SILAC-compatible cell culture media (e.g., DMEM or RPMI 1640) lacking native methionine.

    • "Light" Medium: Supplement with normal ("light") L-methionine.

    • "Heavy" Medium: Supplement with a stable isotope-labeled version of methionine (e.g., ¹³C₆,¹⁵N₂-L-Methionine).

  • Cell Adaptation: Culture the cells for at least five to six passages in their respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment:

    • Control Group: Continue to culture cells from the "light" population in the "light" medium.

    • This compound Group: Culture cells from the "heavy" population in the "heavy" medium supplemented with a predetermined concentration of this compound for a specified duration.

Protein Extraction and Digestion
  • Cell Lysis: Harvest both cell populations and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Mixing: Combine equal amounts of protein from the "light" (control) and "heavy" (this compound treated) lysates.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

  • Proteolytic Digestion: Digest the protein mixture into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.

Mass Spectrometry and Data Analysis
  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Processing: Process the raw mass spectrometry data using a software suite capable of SILAC-based quantification (e.g., MaxQuant). The software will identify peptides, determine the heavy-to-light ratios for each peptide, and calculate the relative abundance of each protein.

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.

Visualizing the Impact of this compound

To better understand the mechanisms through which this compound exerts its effects, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways affected by the treatment.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Control_Cells Control Cells ('Light' Methionine) Lysis Cell Lysis Control_Cells->Lysis Ethionine_Cells This compound Treated Cells ('Heavy' Methionine) Ethionine_Cells->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant Mixing Mix 1:1 Protein_Quant->Mixing Digestion Tryptic Digestion Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification & Stats) LC_MS->Data_Analysis

Figure 1: Experimental workflow for comparative proteomics of this compound treated cells.

one_carbon_metabolism DL_Ethionine This compound MAT Methionine Adenosyltransferase (MAT) DL_Ethionine->MAT Inhibits SAM S-Adenosylmethionine (SAM) (Methyl Donor) MAT->SAM Methyltransferases Methyltransferases (DNMTs, PRMTs, etc.) SAM->Methyltransferases Methylated_Substrates Methylated DNA, RNA, Proteins Methyltransferases->Methylated_Substrates SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH Homocysteine Homocysteine SAH->Homocysteine BHMT Betaine-Homocysteine Methyltransferase (BHMT) Homocysteine->BHMT MTR Methionine Synthase Homocysteine->MTR Methionine Methionine BHMT->Methionine MTR->Methionine

Figure 2: this compound disrupts the Methionine Cycle and One-Carbon Metabolism.

mtor_pathway mTORC1 mTORC1 Complex S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Figure 3: Inhibition of mTOR signaling pathway by SAM depletion.

Replicating Landmark DL-Ethionine Experiments: A Comparative Guide for Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the historical context of experimental models is crucial for contemporary research. DL-ethionine, a methionine antagonist, has been instrumental in elucidating fundamental cellular processes. This guide provides a comparative framework for replicating key historical experiments that established this compound's role in inducing liver injury through ATP depletion and inhibition of protein synthesis. We will compare the original methodologies with modern alternatives, offering a roadmap for reproducing and extending these foundational studies.

Core Concepts: this compound's Mechanism of Action

This compound exerts its primary toxic effects by interfering with essential metabolic pathways that are dependent on methionine. The two cornerstone mechanisms that have been historically investigated are:

  • ATP Trapping: Ethionine is converted to S-adenosylethionine (SAE) by the same enzyme that synthesizes S-adenosylmethionine (SAM) from methionine. However, SAE is metabolized much more slowly than SAM. This leads to the "trapping" and depletion of adenine and, consequently, a severe reduction in cellular ATP levels, particularly in the liver.[1][2][3]

  • Inhibition of Protein and RNA Synthesis: The depletion of ATP directly impacts energy-dependent processes like protein and RNA synthesis.[4][5][6][7] Additionally, the accumulation of SAE can inhibit various methyltransferases that are crucial for RNA and protein processing and function.[8] This leads to disaggregation of polysomes and a halt in protein production.[5][9]

These disruptions manifest as fatty liver (steatosis), liver cell necrosis, and in the long term, can even lead to the development of hepatocellular carcinomas.[10][11][12][13]

Key Historical Experiments and Modern Methodological Comparisons

Here, we detail the protocols of seminal historical experiments and contrast them with current techniques, highlighting the evolution of experimental approaches.

Induction of Fatty Liver and ATP Depletion in Rats

One of the most well-documented effects of this compound is the rapid induction of fatty liver, which is mechanistically linked to ATP depletion.

Historical Experimental Protocol:

  • Animal Model: Female Wistar rats (typically 120-150g). Female rats were often found to be more susceptible to the acute toxic effects of ethionine.

  • This compound Administration: A single intraperitoneal injection of this compound (1 mg/g body weight) dissolved in saline.

  • Time Course: Animals were typically sacrificed at various time points, ranging from 2 to 24 hours post-injection.

  • Sample Collection: Liver tissue was rapidly excised and processed for analysis.

  • Analytical Methods:

    • ATP Measurement: Liver ATP levels were historically measured using enzymatic assays, often involving spectrophotometric methods to measure the products of ATP-dependent reactions. These methods, while foundational, were often laborious and less sensitive than modern techniques.

    • Lipid Analysis: Hepatic triglycerides were extracted using methods like the Folch extraction (chloroform-methanol) and quantified by colorimetric assays.

    • Histology: Liver sections were fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to observe fat accumulation (steatosis) and cellular injury. Oil Red O staining on frozen sections was also used to specifically visualize neutral lipids.

Modern Experimental Protocol and Comparative Analysis:

  • Animal Model: While rat models are still relevant, the use of specific mouse strains, such as C57BL/6J, in choline-deficient, ethionine-supplemented (CDE) diet models allows for the study of chronic liver injury and its progression to fibrosis and cancer.[14][15]

  • This compound Administration: While intraperitoneal injection is still used for acute studies, dietary administration in CDE models provides a framework for studying chronic effects.[14]

  • Analytical Methods:

    • ATP Measurement: Modern approaches offer greater sensitivity and specificity.

      • High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of ATP from other adenine nucleotides (ADP, AMP), providing a more detailed picture of the energy state of the cell.[16]

      • Bioluminescence Assays: These commercially available kits use the luciferase-luciferin reaction, where light output is directly proportional to the amount of ATP present, offering high sensitivity and throughput.[16][17]

      • 31P-Magnetic Resonance Spectroscopy (31P-MRS): This non-invasive technique can be used to measure ATP and other phosphorus-containing metabolites in vivo, allowing for longitudinal studies in the same animal.[18][19][20]

    • Lipid Analysis:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a comprehensive profile of different fatty acid species.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables detailed lipidomic analysis, identifying and quantifying a wide range of lipid classes.

    • Histology and Imaging: Standard histological stains remain crucial. However, they are now often complemented by more advanced imaging and molecular techniques.

      • Immunohistochemistry (IHC) and Immunofluorescence (IF): Allow for the detection of specific proteins involved in lipid metabolism and cellular stress responses.

      • Transcriptomic Analysis (RNA-Seq): Provides a global view of gene expression changes in the liver in response to this compound, revealing affected pathways.[21][22]

Quantitative Data Comparison:

ParameterHistorical MethodTypical Historical Finding (Rat Liver)Modern MethodExpected Modern Finding
Hepatic ATP Levels Enzymatic/Spectrophotometric AssaysDecrease to ~20-40% of control levels within 5-7 hours post-injection.[3][23]HPLC, Bioluminescence Assays, 31P-MRSSimilar significant decrease, with more precise quantification of ATP, ADP, and AMP.
Hepatic Triglycerides Colorimetric Assays after Folch Extraction3-5 fold increase within 12-24 hours.GC-MS, LC-MS based lipidomicsConfirmation of triglyceride accumulation with detailed fatty acid composition and identification of other affected lipid species.
Liver Histology H&E, Oil Red OMarked panlobular fatty infiltration (macrovesicular steatosis).H&E, Sirius Red (for fibrosis in chronic models), IHCConfirmation of steatosis, with the ability to co-localize specific proteins and assess other pathological features like inflammation and fibrosis.
Inhibition of Protein Synthesis

The depletion of ATP and interference with methylation reactions by this compound lead to a profound inhibition of protein synthesis.

Historical Experimental Protocol:

  • Animal Model: Female rats were commonly used.

  • This compound Administration: Similar to the fatty liver studies, a single intraperitoneal injection was typical.

  • Measurement of Protein Synthesis: This was often assessed by measuring the incorporation of a radiolabeled amino acid (e.g., [14C]-leucine) into liver proteins.

    • Rats would be injected with the radiolabeled amino acid at a specific time after this compound administration.

    • After a short incubation period, the animals were sacrificed, and the liver was homogenized.

    • Proteins were precipitated (e.g., with trichloroacetic acid), and the radioactivity in the protein pellet was measured using a scintillation counter.

  • Polysome Profiling: Sucrose density gradient centrifugation was used to separate polysomes from monosomes and ribosomal subunits. A decrease in the polysome fraction indicated an inhibition of translation initiation.

Modern Experimental Protocol and Comparative Analysis:

  • Measurement of Protein Synthesis: While radiolabeling is still a valid technique, non-radioactive methods are now more common.

    • Puromycin-based assays (e.g., SUnSET): This method uses the antibiotic puromycin, an analog of the 3' end of aminoacyl-tRNA, which gets incorporated into nascent polypeptide chains. The incorporated puromycin can then be detected by a specific antibody via Western blotting, providing a measure of global protein synthesis.

  • Analysis of Signaling Pathways:

    • Western Blotting: Allows for the quantification of the phosphorylation status of key proteins in translation initiation pathways, such as eIF2α and components of the mTOR pathway (e.g., 4E-BP1, S6K).[9]

  • Proteomics:

    • Mass Spectrometry-based Proteomics: Can provide a comprehensive, unbiased view of the changes in the entire proteome of the liver in response to this compound, identifying specific proteins whose synthesis is affected.[9][24][25]

Quantitative Data Comparison:

ParameterHistorical MethodTypical Historical Finding (Rat Liver)Modern MethodExpected Modern Finding
Protein Synthesis Rate Radiolabeled Amino Acid IncorporationInhibition of 70-90% within a few hours of this compound administration.[5][7]SUnSET Assay, PuromycylationSimilar significant decrease in global protein synthesis, visualized by Western blot.
Polysome Profile Sucrose Density Gradient CentrifugationA shift from polysomes to monosomes, indicating a block in translation initiation.Polysome Profiling with RNA-SeqConfirmation of polysome disaggregation, with the ability to identify which specific mRNAs are released from polysomes.
Translation Initiation Factors N/AInferred from polysome profiles.Western BlottingDecreased phosphorylation of key mTOR pathway components (4E-BP1, S6K) and/or increased phosphorylation of eIF2α.

Visualizing the Pathophysiology of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed.

DL_Ethionine_Pathway DL_Ethionine This compound MAT Methionine Adenosyltransferase (MAT) DL_Ethionine->MAT (Substrate) Methionine Methionine Methionine->MAT (Substrate) SAE S-Adenosyl-Ethionine (SAE) MAT->SAE (Slow turnover) SAM S-Adenosyl-Methionine (SAM) MAT->SAM ATP ATP ATP->MAT (Co-substrate) ATP_Depletion ATP Depletion SAE->ATP_Depletion 'Trapping' of Adenine Methyltransferases Methyltransferases SAE->Methyltransferases Inhibition SAM->Methyltransferases Protein_Synthesis Protein Synthesis ATP_Depletion->Protein_Synthesis Inhibition RNA_Synthesis RNA Synthesis ATP_Depletion->RNA_Synthesis Inhibition Fatty_Liver Fatty Liver (Steatosis) Protein_Synthesis->Fatty_Liver Impaired VLDL Export Impaired_Methylation Impaired RNA/Protein Methylation Methyltransferases->Impaired_Methylation Impaired_Methylation->RNA_Synthesis Inhibition

Caption: this compound metabolic pathway and its downstream effects.

Experimental_Workflow cluster_historical Historical Workflow cluster_modern Modern Workflow H_Animal Rat Model H_Dosing IP Injection of This compound H_Animal->H_Dosing H_Sample Liver Tissue Collection H_Dosing->H_Sample H_ATP Enzymatic ATP Assay H_Sample->H_ATP H_Lipid Folch Extraction & Colorimetric Assay H_Sample->H_Lipid H_Protein [14C]-Leucine Incorporation H_Sample->H_Protein H_Histo H&E / Oil Red O Staining H_Sample->H_Histo M_Animal Rat/Mouse Model (e.g., CDE diet) M_Dosing IP Injection or Dietary Administration M_Animal->M_Dosing M_Sample Liver Tissue Collection M_Dosing->M_Sample M_ATP HPLC / Bioluminescence / 31P-MRS M_Sample->M_ATP M_Lipid LC-MS Lipidomics M_Sample->M_Lipid M_Protein SUnSET Assay / Proteomics M_Sample->M_Protein M_Histo H&E / IHC / IF M_Sample->M_Histo M_Omics RNA-Seq M_Sample->M_Omics

Caption: Comparison of historical and modern experimental workflows.

Conclusion

The foundational experiments with this compound were pivotal in shaping our understanding of liver pathophysiology and the central role of ATP in cellular homeostasis. By replicating these historical studies with the precision and depth of modern analytical techniques, researchers can validate past findings, uncover new mechanistic details, and develop more robust models of liver disease. This comparative guide serves as a bridge between the seminal work of the past and the advanced research capabilities of the present, encouraging a renewed exploration of these classic experimental models.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of DL-Ethionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of DL-Ethionine, a compound commonly used in biochemical research. Adherence to these procedures is critical due to the hazardous nature of this compound, which is classified as a skin irritant, eye irritant, and may cause respiratory irritation.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator with a dust cartridge, especially in areas with inadequate ventilation or when handling the powder form.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. Landfill disposal may be subject to significant regulatory revisions and requires consultation with environmental agencies[1].

  • Waste Collection:

    • Carefully sweep up solid this compound, avoiding dust formation[2][3].

    • Place the collected solid waste into a suitable, clearly labeled, and sealed container for chemical waste.

    • For solutions containing this compound, collect the liquid waste in a compatible, sealed container. The container must be clearly labeled with the chemical name and any solvents used.

  • Container Management:

    • Ensure all waste containers are kept tightly closed when not in use.

    • Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a complete and accurate description of the waste, including its composition and any potential hazards.

  • Recommended Disposal Method:

    • The advised method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company[2].

    • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2].

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as contaminated labware, PPE, or spill cleanup materials, should be treated as hazardous waste.

    • These materials should be collected in a sealed container and disposed of as unused product through a licensed disposal company[2][3].

Accidental Release Measures

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, minimizing dust generation.

  • Place the collected material into a sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Collect all cleanup materials in a sealed bag or container for disposal as hazardous waste.

Regulatory Compliance

It is imperative to consult and comply with all federal, state, and local regulations regarding the disposal of chemical waste. Disposal procedures may vary depending on your location. The transport of this compound is not regulated under DOT, TDG, IATA, or IMDG/IMO classifications, which may simplify logistics with your chosen disposal vendor[3].

Quantitative Data Summary

No quantitative data regarding disposal limits or concentrations were available in the searched resources. Always defer to the limits and guidelines provided by your licensed waste disposal contractor and local regulatory agencies.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound.

DL_Ethionine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal cluster_spill Spill Response start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe spill Accidental Spill Occurs start->spill Potential ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation waste_type Determine Waste Form ventilation->waste_type solid_waste Solid Waste: Sweep carefully, avoid dust waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in compatible container waste_type->liquid_waste Liquid containerize Place in a sealed, labeled hazardous waste container solid_waste->containerize liquid_waste->containerize contact_ehs Contact EHS or Licensed Waste Disposal Company containerize->contact_ehs incineration Arrange for Incineration (with afterburner and scrubber) contact_ehs->incineration transport Prepare for Transport (Not regulated for transport) incineration->transport documentation Complete Waste Manifest transport->documentation final_disposal Final Disposal by Vendor documentation->final_disposal contain_spill Contain Spill spill->contain_spill cleanup_spill Clean up with appropriate materials, minimizing dust contain_spill->cleanup_spill spill_waste Collect all cleanup materials in a sealed container cleanup_spill->spill_waste spill_waste->containerize

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Ethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for DL-Ethionine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a known carcinogen and hepatotoxic agent, necessitating stringent handling procedures.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Gloves Eye Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Solid) Double-gloving with nitrile glovesSafety glasses with side shields or safety gogglesN95 or higher rated dust maskLab coat
Solution Preparation Double-gloving with nitrile glovesSafety goggles or face shieldUse in a chemical fume hoodLab coat
Cell Culture and In Vitro Studies Nitrile glovesSafety glassesUse in a biosafety cabinetLab coat
Animal Studies (Dosing and Handling) Double-gloving with nitrile glovesSafety goggles and face shieldUse in a ventilated enclosure or biosafety cabinetDisposable gown or dedicated lab coat
Waste Disposal Double-gloving with nitrile glovesSafety gogglesAs required by the specific disposal procedureLab coat

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is -20°C.[2] Keep the container tightly closed.[2]

Handling and Use
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2]

  • Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.

Emergency Procedures: Spills and Exposure

Spill Cleanup

In the event of a spill, it is crucial to act quickly and safely.

Caption: Workflow for responding to a this compound spill.

First Aid Measures

Immediate action is critical in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Waste Segregation: Do not mix this compound waste with general laboratory trash.

  • Containerization:

    • Solid Waste: Place in a clearly labeled, sealed, and leak-proof container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled container. If dissolved in a combustible solvent, it may be suitable for chemical incineration.[2]

    • Contaminated PPE: Dispose of as hazardous waste in a designated container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[2] Do not pour this compound waste down the drain.[2]

Caption: Workflow for the proper disposal of this compound waste.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.